molecular formula C18H32O B14641822 9,17-Octadecadienal, (Z)- CAS No. 56554-35-9

9,17-Octadecadienal, (Z)-

Cat. No.: B14641822
CAS No.: 56554-35-9
M. Wt: 264.4 g/mol
InChI Key: RXORHYFDDNAOQS-KTKRTIGZSA-N
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Description

9,17-Octadecadienal, (Z)- is an organic compound with the molecular formula C₁₈H₃₂O and a molecular weight of 264.45 g/mol . This compound, identified by CAS Registry Number 56554-35-9, is provided as a high-purity standard for use in analytical and research laboratories . As a specialized octadecadienal, it is of significant interest in chemical ecology and natural product research. Researchers can utilize this compound as a standard for the identification and quantification of volatile aldehydes and fatty acid derivatives in complex biological mixtures using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Its potential applications include investigations into insect pheromones, plant volatiles, and lipid peroxidation products, serving as a key reference material in metabolomics and phytochemical studies. This product is intended for research purposes as a chemical reference standard. It is not for diagnostic or therapeutic procedures. Handle with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

56554-35-9

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

(9Z)-octadeca-9,17-dienal

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,18H,1,3-8,11-17H2/b10-9-

InChI Key

RXORHYFDDNAOQS-KTKRTIGZSA-N

Isomeric SMILES

C=CCCCCCC/C=C\CCCCCCCC=O

Canonical SMILES

C=CCCCCCCC=CCCCCCCCC=O

Origin of Product

United States

Foundational & Exploratory

(Z)-9,17-Octadecadienal: A Comprehensive Technical Guide to its Natural Occurrence in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal is an unsaturated fatty aldehyde that has been identified in various plant species. This technical guide provides an in-depth overview of its natural occurrence, quantitative data, putative biosynthetic pathways, and potential physiological roles within the plant kingdom. Detailed experimental methodologies for the extraction and analysis of this compound are also presented to facilitate further research and drug discovery efforts.

Natural Occurrence

(Z)-9,17-Octadecadienal has been reported in a select number of plant species, suggesting a specialized role rather than a ubiquitous presence. The identified plants span different families, indicating a potentially convergent evolution of its biosynthetic pathway or a broader, yet under-investigated, distribution. The known plant sources include:

  • Acanthaceae Family: Thunbergia grandiflora[1]

  • Araliaceae Family: Panax ginseng (Korean Ginseng)[2]

  • Asteraceae Family: Acmella uliginosa

  • Cucurbitaceae Family: Solena amplexicaulis[3]

Quantitative Data

Quantitative analysis of (Z)-9,17-Octadecadienal in plant tissues is limited, with the most comprehensive data available for Solena amplexicaulis. The concentration of this aldehyde can vary significantly between different plant parts, indicating tissue-specific biosynthesis or accumulation.

Plant SpeciesPlant PartMethod of AnalysisConcentration (% of Extract)Reference
Solena amplexicaulisTuberMethanolic Extraction, GC-MS21.77[3]

Table 1: Quantitative Occurrence of (Z)-9,17-Octadecadienal in Plants

Putative Biosynthesis

The precise biosynthetic pathway for (Z)-9,17-Octadecadienal in plants has not been fully elucidated. However, based on the well-established pathways for long-chain unsaturated fatty acids and fatty aldehydes, a putative pathway can be proposed. The biosynthesis likely originates from C18 unsaturated fatty acids, such as oleic acid (18:1) or linoleic acid (18:2). These fatty acids are synthesized in the plastids and the endoplasmic reticulum. The formation of the aldehyde is likely a result of enzymatic or non-enzymatic oxidation of the corresponding fatty acid precursor. Key enzymatic steps may involve lipoxygenases (LOX) and hydroperoxide lyases (HPL), which are known to be involved in the production of various aldehydes from polyunsaturated fatty acids.

Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Stearoyl_ACP Stearoyl-ACP (18:0) Fatty_Acid_Synthase->Stearoyl_ACP Stearoyl_ACP_Desaturase Stearoyl-ACP Desaturase (SAD) Stearoyl_ACP->Stearoyl_ACP_Desaturase Oleoyl_ACP Oleoyl-ACP (18:1) Stearoyl_ACP_Desaturase->Oleoyl_ACP Acyl_ACP_Thioesterase Acyl-ACP Thioesterase Oleoyl_ACP->Acyl_ACP_Thioesterase Oleic_Acid Oleic Acid (18:1) Acyl_ACP_Thioesterase->Oleic_Acid Further_Desaturation Further Desaturation Oleic_Acid->Further_Desaturation Lipoxygenase Lipoxygenase (LOX) Oleic_Acid->Lipoxygenase Linoleic_Acid Linoleic Acid (18:2) Further_Desaturation->Linoleic_Acid Linoleic_Acid->Lipoxygenase Fatty_Acid_Hydroperoxide Fatty Acid Hydroperoxide Lipoxygenase->Fatty_Acid_Hydroperoxide Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Fatty_Acid_Hydroperoxide->Hydroperoxide_Lyase Z_9_17_Octadecadienal (Z)-9,17-Octadecadienal Hydroperoxide_Lyase->Z_9_17_Octadecadienal

Caption: Putative biosynthetic pathway of (Z)-9,17-Octadecadienal in plants.

Potential Physiological Roles

The specific physiological functions of (Z)-9,17-Octadecadienal in plants are not yet well understood. However, aldehydes in plants are generally known to be involved in a variety of biological processes. They can act as signaling molecules in response to biotic and abiotic stress, and some possess antimicrobial or insect-repelling properties. In the case of Solena amplexicaulis, it has been suggested that (Z)-9,17-Octadecadienal may contribute to the plant's overall antimicrobial activity. Further research is needed to elucidate the specific roles of this compound in plant defense, development, and interaction with the environment.

Experimental Protocols

The following provides a generalized yet detailed methodology for the extraction, identification, and quantification of (Z)-9,17-Octadecadienal from plant tissues, based on common practices for lipophilic compound analysis.

Extraction
  • Sample Preparation: Collect fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent degradation. Lyophilize the frozen tissue for 24-48 hours to remove water. Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Weigh approximately 1-5 g of the powdered plant material into a conical flask.

    • Add a suitable organic solvent. Methanol is a common choice for initial extraction as reported for Solena amplexicaulis. A non-polar solvent like hexane (B92381) can also be used for more targeted extraction of lipophilic compounds. A typical solvent-to-sample ratio is 10:1 (v/w).

    • Perform the extraction using one of the following methods:

      • Maceration: Let the sample soak in the solvent for 24-48 hours at room temperature with occasional shaking.

      • Soxhlet Extraction: Extract for 6-8 hours for exhaustive extraction.

      • Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes in an ultrasonic bath.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the target compound.

    • Dry the resulting crude extract under a gentle stream of nitrogen gas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Derivatization (Optional but Recommended for Aldehydes): Aldehydes can be reactive and may not chromatograph well. Derivatization to a more stable form, such as an oxime or a hydrazone, can improve peak shape and detection. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., ethyl acetate).

    • Add a solution of PFBHA in a buffer (e.g., phosphate (B84403) buffer, pH 7).

    • React for 1-2 hours at room temperature or with gentle heating.

    • Extract the derivatives with a non-polar solvent like hexane.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: A non-polar or semi-polar capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Splitless mode with an injector temperature of 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 2-5 minutes.

      • Ramp: 5-10°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification and Quantification:

    • Identification: Identify (Z)-9,17-Octadecadienal by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum should be matched against a commercial library (e.g., NIST, Wiley).

    • Quantification: Prepare a calibration curve using a series of known concentrations of an authentic standard of (Z)-9,17-Octadecadienal. The concentration in the sample can be determined by relating the peak area of the compound in the sample to the calibration curve. An internal standard (e.g., a deuterated fatty aldehyde or a fatty aldehyde with a different chain length) should be used to improve accuracy and precision.

Experimental_Workflow Plant_Material Plant Material (e.g., Tuber, Leaf) Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Solvent Extraction (Methanol or Hexane) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Derivatization Derivatization (Optional) (e.g., with PFBHA) Crude_Extract->Derivatization GC_MS_Analysis GC-MS Analysis Crude_Extract->GC_MS_Analysis Direct Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: General workflow for the analysis of (Z)-9,17-Octadecadienal.

Conclusion and Future Perspectives

(Z)-9,17-Octadecadienal is a naturally occurring plant aldehyde with a limited but varied distribution. The significant concentration found in the tuber of Solena amplexicaulis suggests a potentially important and specialized biological role. Future research should focus on screening a wider range of plant species to better understand its distribution in the plant kingdom. Elucidation of the specific biosynthetic pathway and the enzymes involved will provide valuable insights into its regulation and potential for biotechnological production. Furthermore, detailed investigations into its physiological functions, particularly its purported antimicrobial properties, could lead to the development of novel pharmaceuticals or agrochemicals. The experimental protocols outlined in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.

References

The Enigmatic Path from a Common Fatty Acid to a Potent Semiochemical: A Technical Guide to the Biosynthesis of (Z)-9,17-Octadecadienal from Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the proposed biosynthetic pathway of (Z)-9,17-Octadecadienal, a significant semiochemical, from the ubiquitous precursor, linoleic acid. While the complete pathway is yet to be fully elucidated in a single organism, this document consolidates current knowledge on analogous insect pheromone biosynthesis to present a scientifically grounded, hypothetical route. This guide provides detailed experimental protocols for the characterization of each enzymatic step, offering a roadmap for researchers investigating this and similar biosynthetic pathways.

Introduction

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde that plays a crucial role in the chemical communication of various organisms. Its biosynthesis from linoleic acid, a common C18 polyunsaturated fatty acid, involves a multi-step enzymatic cascade that is distinct from the well-characterized plant oxylipin pathway. In insects, the production of such specific pheromones is a hallmark of sophisticated metabolic engineering, often involving a suite of specialized enzymes to modify the fatty acid backbone. This guide details the proposed enzymatic sequence, which includes desaturation, reduction, and oxidation steps, and provides the necessary experimental frameworks to investigate this complex biochemical transformation.

Proposed Biosynthetic Pathway of (Z)-9,17-Octadecadienal from Linoleic Acid

The conversion of linoleic acid to (Z)-9,17-Octadecadienal is hypothesized to proceed through the following key enzymatic steps, as illustrated in the pathway diagram below. This proposed pathway is based on established principles of insect pheromone biosynthesis, which frequently involve modifications of common fatty acids.

Biosynthesis of (Z)-9,17-Octadecadienal linoleic_acid Linoleic Acid (Z,Z)-9,12-Octadecadienoic Acid acyl_coa Linoleoyl-CoA linoleic_acid->acyl_coa Acyl-CoA Synthetase (ACSL) desaturated_coa (Z,Z)-9,17-Octadecadienoyl-CoA acyl_coa->desaturated_coa ω-Desaturase (Hypothetical) alcohol (Z,Z)-9,17-Octadecadien-1-ol desaturated_coa->alcohol Fatty Acyl-CoA Reductase (FAR) aldehyde (Z)-9,17-Octadecadienal alcohol->aldehyde Alcohol Dehydrogenase/Oxidase (ADH/AOX)

Caption: Proposed biosynthetic pathway of (Z)-9,17-Octadecadienal from linoleic acid.

Key Enzymes and Their Characterization

The biosynthesis of (Z)-9,17-Octadecadienal is contingent on the sequential action of several key enzyme families. The following sections provide an overview of these enzymes and detailed protocols for their experimental characterization.

Acyl-CoA Synthetase (ACSL)

The initiation of the biosynthetic pathway requires the activation of linoleic acid to its coenzyme A thioester, linoleoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase.

ω-Desaturase

A critical and currently hypothetical step is the introduction of a terminal double bond at the ω-1 position (C-17) of linoleoyl-CoA. This transformation would be catalyzed by a specialized ω-desaturase, an enzyme not yet fully characterized in this specific context in insects.

This protocol describes the expression of a candidate insect desaturase gene in a heterologous system, such as the yeast Saccharomyces cerevisiae, to determine its function.

Objective: To determine if a candidate gene encodes an enzyme with ω-desaturase activity capable of converting linoleoyl-CoA to (Z,Z)-9,17-octadecadienoyl-CoA.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • S. cerevisiae strain deficient in endogenous desaturases (e.g., an ole1 mutant)

  • Candidate ω-desaturase cDNA cloned into the expression vector

  • Yeast transformation reagents

  • Selective yeast growth media (with and without galactose)

  • Linoleic acid substrate

  • Reagents for fatty acid methyl ester (FAME) preparation (e.g., BF₃-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Yeast Transformation: Transform the yeast strain with the expression vector containing the candidate desaturase gene. As a control, transform a separate batch of yeast with an empty vector.

  • Culture and Induction: Grow the transformed yeast in selective media containing glucose. To induce gene expression, transfer the cells to a medium containing galactose.

  • Substrate Feeding: Supplement the galactose-induced cultures with linoleic acid.

  • Lipid Extraction and FAME Preparation: After a suitable incubation period, harvest the yeast cells, extract the total lipids, and prepare fatty acid methyl esters (FAMEs) by transesterification.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. Look for a new peak corresponding to the methyl ester of (Z,Z)-9,17-octadecadienoic acid in the sample from the yeast expressing the candidate desaturase, which should be absent in the control. The mass spectrum of this new peak should be consistent with the expected structure.

Fatty Acyl-CoA Reductase (FAR)

The newly formed (Z,Z)-9,17-octadecadienoyl-CoA is then reduced to the corresponding alcohol, (Z,Z)-9,17-Octadecadien-1-ol, by a Fatty Acyl-CoA Reductase.

Objective: To quantify the activity of a purified or heterologously expressed FAR with (Z,Z)-9,17-octadecadienoyl-CoA as a substrate.

Materials:

  • Purified or recombinant FAR enzyme preparation

  • (Z,Z)-9,17-octadecadienoyl-CoA substrate (synthesized or enzymatically produced)

  • NADPH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Reagents for lipid extraction (e.g., hexane:isopropanol)

  • Internal standard (e.g., a C17 fatty alcohol)

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NADPH, and the FAR enzyme.

  • Initiation: Start the reaction by adding the (Z,Z)-9,17-octadecadienoyl-CoA substrate.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., acetic acid) and extract the lipid products with an organic solvent containing the internal standard.

  • GC-MS Analysis: Analyze the extracted products by GC-MS. Quantify the amount of (Z,Z)-9,17-Octadecadien-1-ol produced relative to the internal standard.

  • Enzyme Kinetics: To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate.

Alcohol Dehydrogenase/Oxidase (ADH/AOX)

The final step is the oxidation of the fatty alcohol, (Z,Z)-9,17-Octadecadien-1-ol, to the aldehyde, (Z)-9,17-Octadecadienal. This is catalyzed by an Alcohol Dehydrogenase or Oxidase.

Objective: To measure the activity of an ADH in converting (Z,Z)-9,17-Octadecadien-1-ol to the corresponding aldehyde.

Materials:

  • Purified or crude enzyme preparation containing ADH activity

  • (Z,Z)-9,17-Octadecadien-1-ol substrate

  • NAD⁺ (for dehydrogenase) or an appropriate electron acceptor (for oxidase)

  • Reaction buffer (e.g., glycine-NaOH buffer, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and NAD⁺.

  • Baseline Reading: Add the enzyme preparation and record the baseline absorbance at 340 nm.

  • Reaction Initiation: Initiate the reaction by adding the (Z,Z)-9,17-Octadecadien-1-ol substrate.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experimental protocols described above. These values are for illustrative purposes and will vary depending on the specific enzymes and experimental conditions.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
ω-Desaturase Linoleoyl-CoA10 - 505 - 207.0 - 7.525 - 30
Fatty Acyl-CoA Reductase (Z,Z)-9,17-Octadecadienoyl-CoA5 - 2550 - 2007.0 - 8.030 - 37
Alcohol Dehydrogenase (Z,Z)-9,17-Octadecadien-1-ol20 - 100100 - 5008.5 - 9.525 - 35

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows for investigating the biosynthesis of (Z)-9,17-Octadecadienal.

Experimental_Workflow_Desaturase start Start: Candidate ω-Desaturase Gene clone Clone into Yeast Expression Vector start->clone transform Transform ole1Δ Yeast Strain clone->transform induce Induce Expression with Galactose transform->induce feed Feed with Linoleic Acid induce->feed extract Extract Total Lipids & Prepare FAMEs feed->extract analyze GC-MS Analysis extract->analyze result Identification of (Z,Z)-9,17-Octadecadienoate analyze->result

Caption: Workflow for functional characterization of a candidate ω-desaturase.

Logical_Relationship_Pathway cluster_precursor Precursor Activation & Modification cluster_final_steps Final Product Formation linoleic_acid Linoleic Acid acyl_coa Linoleoyl-CoA linoleic_acid->acyl_coa ACSL desaturated_coa (Z,Z)-9,17-Octadecadienoyl-CoA acyl_coa->desaturated_coa ω-Desaturase alcohol (Z,Z)-9,17-Octadecadien-1-ol desaturated_coa->alcohol FAR aldehyde (Z)-9,17-Octadecadienal alcohol->aldehyde ADH/AOX

Caption: Logical relationship of enzymatic steps in the proposed pathway.

Conclusion

The biosynthesis of (Z)-9,17-Octadecadienal from linoleic acid in insects represents a fascinating example of metabolic diversification. While the precise enzymatic machinery remains an active area of research, the proposed pathway and the detailed experimental protocols provided in this guide offer a solid foundation for its elucidation. The identification and characterization of the key enzymes, particularly the hypothetical ω-desaturase, will not only advance our understanding of insect chemical ecology but also open avenues for the biotechnological production of this and other valuable semiochemicals for applications in pest management and beyond.

Chemical and physical properties of (Z)-9,17-Octadecadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde with potential applications in various scientific fields, including chemical ecology and biomedicine. This technical guide provides an in-depth overview of its chemical and physical properties, alongside detailed hypothetical and generalized experimental protocols for its synthesis, purification, and characterization. Furthermore, this document explores the known biological activities of related unsaturated aldehydes, offering insights into the potential mechanisms of action of (Z)-9,17-Octadecadienal. The information is structured to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar bioactive molecules.

Chemical and Physical Properties

(Z)-9,17-Octadecadienal is a C18 unsaturated aldehyde characterized by a cis double bond at the 9-position and a terminal double bond at the 17-position. Its chemical structure and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂O[1]
Molecular Weight 264.45 g/mol [1]
CAS Number 56554-35-9[1]
IUPAC Name (9Z)-octadeca-9,17-dienal[1]
Boiling Point (Predicted) 360.6 ± 21.0 °C at 760 mmHg
Density (Predicted) 0.848 ± 0.06 g/cm³
XLogP3 (Predicted) 6.7[2]
Kovats Retention Index (Standard Non-Polar) 2297[1]
Kovats Retention Index (Standard Polar) 2372[1]

Experimental Protocols

Representative Synthesis Protocol

A potential synthetic approach could involve a Wittig reaction to create the Z-configured double bond, followed by the introduction of the terminal double bond.

Objective: To synthesize (Z)-9,17-Octadecadienal.

Materials:

  • 9-Oxononanal

  • (8-Bromooctyl)triphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reagents for terminal olefination (e.g., Tebbe or Petasis reagent)

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (8-bromooctyl)triphenylphosphonium bromide in anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add a strong base (e.g., n-butyllithium) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide.

  • Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of 9-oxononanal in anhydrous THF to the ylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product containing the bromo-alkene intermediate.

  • Purification of Intermediate: Purify the crude bromo-alkene by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) as the eluent.

  • Terminal Olefination: Dissolve the purified bromo-alkene in an appropriate anhydrous solvent. Add the chosen olefination reagent (e.g., Tebbe or Petasis reagent) under an inert atmosphere and stir at the recommended temperature and time for the specific reagent.

  • Final Workup and Purification: Quench the reaction carefully according to the specifications of the olefination reagent used. Perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the final product, (Z)-9,17-Octadecadienal, by column chromatography.

General Purification Protocol for Unsaturated Aldehydes

Unsaturated aldehydes can be prone to oxidation and polymerization. Purification should be carried out efficiently and under mild conditions.

Objective: To purify (Z)-9,17-Octadecadienal from reaction byproducts and impurities.

Methodology:

  • Bisulfite Extraction (Optional, for removing non-aldehyde impurities): This method is effective for separating aldehydes from other organic compounds.[3][4]

    • Dissolve the crude product in a water-miscible solvent like methanol (B129727) or THF.[3]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde forms a water-soluble bisulfite adduct.

    • Add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture and transfer to a separatory funnel.

    • Separate the layers. The aqueous layer will contain the aldehyde-bisulfite adduct.

    • To recover the aldehyde, basify the aqueous layer with sodium hydroxide, which will reverse the reaction.[3]

    • Extract the liberated aldehyde with an organic solvent, wash, dry, and concentrate.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate.

    • Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized (Z)-9,17-Octadecadienal.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Expected Results: The GC chromatogram should show a single major peak corresponding to (Z)-9,17-Octadecadienal. The mass spectrum is expected to show the molecular ion peak (M+) at m/z 264 and characteristic fragmentation patterns for a long-chain unsaturated aldehyde, including a base peak at m/z 82 and M-18 (loss of water) and M-46 ions.[5][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • Aldehyde proton (-CHO): A characteristic signal is expected around 9.7-9.8 ppm.[7][8]

    • Olefinic protons (-CH=CH-): Protons of the Z-configured double bond at C9-C10 are expected to appear in the range of 5.3-5.5 ppm, typically as a multiplet. Protons of the terminal double bond at C17 are expected around 4.9-5.1 ppm and 5.7-5.9 ppm.

    • Allylic protons: Protons adjacent to the double bonds will appear around 2.0-2.3 ppm.[9]

    • Methylene (B1212753) protons (-CH₂-): A large signal envelope for the aliphatic chain will be observed between 1.2-1.6 ppm.

  • ¹³C NMR:

    • Carbonyl carbon (-CHO): A characteristic peak is expected in the downfield region, around 190-205 ppm.[7][10]

    • Olefinic carbons (-C=C-): Carbons of the double bonds are expected in the range of 114-140 ppm.

    • Aliphatic carbons: Carbons of the methylene chain will appear in the range of 20-40 ppm.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of (Z)-9,17-Octadecadienal are limited. However, the broader class of unsaturated aldehydes is known to possess significant biological effects.

Antimicrobial and Cytotoxic Activity

Unsaturated aldehydes are recognized for their antimicrobial and cytotoxic properties.[11][12][13] The reactivity of the α,β-unsaturated aldehyde moiety (if present, which is not the case for the title compound's primary structure, but can be a metabolic product) allows for Michael addition reactions with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione.[14][15] This can lead to enzyme inactivation and disruption of cellular redox balance, ultimately causing cell death. Saturated and other unsaturated aldehydes can also exert toxicity by forming adducts with proteins and DNA.[16] Highly toxic aldehydes tend to cause cellular damage primarily through protein damage.[16]

Role as a Semiochemical

Long-chain aldehydes are common components of insect pheromones and other semiochemicals, playing crucial roles in communication.[17][18][19] They are involved in attracting mates, signaling alarm, or marking trails. The specific stereochemistry and position of the double bonds are often critical for their biological activity. While there is no direct evidence for (Z)-9,17-Octadecadienal acting as a pheromone, its structure is consistent with that of known insect semiochemicals.

Potential Signaling Pathways

At sub-toxic concentrations, some aldehydes can act as signaling molecules, modulating cellular pathways involved in inflammation, oxidative stress response, and cell proliferation.[20] For instance, reactive aldehydes can activate stress-response pathways such as the NF-κB and MAPK pathways.[20][21] Given the reactivity of aldehydes, it is plausible that (Z)-9,17-Octadecadienal could interact with cellular signaling components, but specific pathways remain to be elucidated.

Visualizations

Experimental Workflow for Characterization

G Figure 1: General Experimental Workflow for the Characterization of (Z)-9,17-Octadecadienal cluster_synthesis Synthesis & Purification cluster_analysis Instrumental Analysis cluster_results Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Sample Injection NMR NMR Spectroscopy Purification->NMR Sample Preparation Structure Structure Confirmation GCMS->Structure Purity Purity Assessment GCMS->Purity NMR->Structure

Caption: General Experimental Workflow for the Characterization of (Z)-9,17-Octadecadienal.

Hypothetical Signaling Interaction

G Figure 2: Hypothetical Interaction of an Unsaturated Aldehyde with a Cellular Signaling Pathway cluster_nucleus Cellular Response Aldehyde (Z)-9,17-Octadecadienal Receptor Membrane Receptor Aldehyde->Receptor Binding CellMembrane Cell Membrane KinaseCascade Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade Activation TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseCascade->TranscriptionFactor Phosphorylation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Nucleus Nucleus

Caption: Hypothetical Interaction of an Unsaturated Aldehyde with a Cellular Signaling Pathway.

References

An In-depth Technical Guide to (Z)-9,17-Octadecadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal (CAS Number: 56554-35-9) is a long-chain unsaturated aldehyde that has been identified as a significant phytochemical component in the tuber of Solena amplexicaulis.[1][2][3] Preliminary research indicates its potential as a bioactive compound, with reported antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and a detailed discussion of its potential biological activities and mechanisms of action based on current knowledge of related long-chain aldehydes. Experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

(Z)-9,17-Octadecadienal is a C18 fatty aldehyde characterized by a cis double bond at the 9th position and a terminal double bond at the 17th position. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of (Z)-9,17-Octadecadienal

PropertyValueSource
CAS Number 56554-35-9ChemIDplus, EPA DSSTox
Molecular Formula C₁₈H₃₂OPubChem[4]
Molecular Weight 264.45 g/mol PubChem[4]
IUPAC Name (9Z)-octadeca-9,17-dienalPubChem[4]
Synonyms (Z)-9,17-Octadecadienal, 9,17-Octadecadienal, (Z)-PubChem[4]
Boiling Point (Predicted) 360.6 ± 21.0 °CChemicalBook
Density (Predicted) 0.848 ± 0.06 g/cm³ChemicalBook
LogP (Predicted) 6.7PubChem[4]
Appearance Not specified (likely an oil at room temperature)Inferred from structure
Solubility Predicted to be poorly soluble in waterInferred from LogP

Synthesis

A specific, peer-reviewed synthesis of (Z)-9,17-Octadecadienal has not been reported in the literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of long-chain unsaturated aldehydes and insect pheromones, such as the Wittig reaction.[5][6][7][8][9] A proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned via a Wittig reaction between 9-decenal (B1583488) and the ylide generated from 8-bromooct-1-ene.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction 8-Bromooct-1-ene 8-Bromooct-1-ene Triphenylphosphonium salt Triphenylphosphonium salt 8-Bromooct-1-ene->Triphenylphosphonium salt PPh3 Phosphonium (B103445) ylide Phosphonium ylide Triphenylphosphonium salt->Phosphonium ylide Strong base (e.g., n-BuLi) (Z)-9,17-Octadecadienal (Z)-9,17-Octadecadienal Phosphonium ylide->(Z)-9,17-Octadecadienal Wittig Reaction 9-Decenal 9-Decenal 9-Decenal->(Z)-9,17-Octadecadienal Triphenylphosphine_oxide Triphenylphosphine (B44618) oxide (Z)-9,17-Octadecadienal->Triphenylphosphine_oxide

Caption: Proposed Wittig reaction synthesis of (Z)-9,17-Octadecadienal.

Experimental Protocol for Synthesis

Step 1: Synthesis of (8-Octen-1-yl)triphenylphosphonium Bromide

  • To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add 8-bromooct-1-ene (1.0 eq).

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Filter the precipitate, wash with cold toluene, and dry under vacuum to yield (8-octen-1-yl)triphenylphosphonium bromide.

Step 2: Synthesis of (Z)-9,17-Octadecadienal via Wittig Reaction

  • Suspend (8-octen-1-yl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide (a characteristic orange-red color should appear).

  • Cool the reaction mixture back to -78 °C and add a solution of 9-decenal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure (Z)-9,17-Octadecadienal. The Z-selectivity is generally favored with non-stabilized ylides.[7][8]

Biological Activity and Mechanism of Action

While (Z)-9,17-Octadecadienal has been reported to possess antimicrobial properties, detailed studies on its specific activity and mechanism are lacking.[1][2][3] However, the bioactivity of long-chain aldehydes is a subject of growing interest, and insights can be drawn from related compounds.[10][11]

Antimicrobial Activity

Long-chain aldehydes are known to exhibit antimicrobial effects against a range of microorganisms. The proposed mechanism of action for these compounds generally involves the disruption of microbial cell membranes. The lipophilic hydrocarbon chain facilitates insertion into the lipid bilayer, while the reactive aldehyde group can interact with membrane proteins and lipids, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Table 2: Potential Antimicrobial Activity Profile of (Z)-9,17-Octadecadienal (Hypothetical)

Microbial TypePredicted ActivityPutative Mechanism
Gram-positive bacteria Moderate to HighDisruption of cell membrane integrity.
Gram-negative bacteria ModerateDisruption of outer and inner membranes.
Fungi ModerateDisruption of fungal cell membrane.
Signaling Pathways

The interaction of aldehydes with cellular components suggests they may modulate various signaling pathways. Aldehydes can induce oxidative stress, which in turn can activate stress-response pathways. In mammalian cells, lipid peroxidation-derived aldehydes are known to modulate signaling pathways related to inflammation and cell death.[12] It is plausible that (Z)-9,17-Octadecadienal could exert its biological effects through similar mechanisms.

Z_9_17_Octadecadienal (Z)-9,17-Octadecadienal Microbial_Cell_Membrane Microbial Cell Membrane Z_9_17_Octadecadienal->Microbial_Cell_Membrane Membrane_Disruption Membrane Disruption Microbial_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cellular_Leakage Cellular Leakage Increased_Permeability->Cellular_Leakage Cell_Death Cell Death Cellular_Leakage->Cell_Death

Caption: Postulated mechanism of antimicrobial action.

Experimental Protocols for Biological Evaluation

To substantiate the potential antimicrobial activity of (Z)-9,17-Octadecadienal, standardized in vitro assays are necessary.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.

Protocol:

  • Prepare a stock solution of (Z)-9,17-Octadecadienal in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Start Start Prepare_Stock_Solution Prepare stock solution of (Z)-9,17-Octadecadienal Start->Prepare_Stock_Solution Serial_Dilution Perform serial dilutions in 96-well plate Prepare_Stock_Solution->Serial_Dilution Add_Inoculum Add standardized microbial inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at optimal temperature Add_Inoculum->Incubate Read_Results Determine MIC by visual inspection Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion

(Z)-9,17-Octadecadienal is a naturally occurring long-chain aldehyde with potential antimicrobial properties. While research specifically on this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and the known activities of related molecules. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action, which could lead to the development of novel antimicrobial agents.

References

Spectroscopic and Methodological Profile of (Z)-9,17-Octadecadienal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the long-chain unsaturated aldehyde, (Z)-9,17-Octadecadienal. The information is presented to be a valuable resource for researchers in various fields, including but not limited to pheromone synthesis, lipidomics, and the development of novel therapeutic agents. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of the compound, alongside generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key quantitative data available for (Z)-9,17-Octadecadienal, providing a clear and concise reference for its spectroscopic signature.

Table 1: ¹³C NMR Spectroscopic Data

While a definitive peer-reviewed publication detailing the complete assignment of the ¹³C NMR spectrum for (Z)-9,17-Octadecadienal is not publicly available, data from spectroscopic databases indicate its existence. The expected chemical shifts are generally predictable based on the structure of a long-chain aldehyde with two double bonds.

Carbon Atom Expected Chemical Shift (ppm)
C=O (Aldehyde)~202
C=C (Olefinic)~128-132
CH₂ adjacent to C=O~44
CH₂ adjacent to C=C~27-33
Aliphatic CH₂~22-30
CH₃ (Terminal)~14

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) data for (Z)-9,17-Octadecadienal is available through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] The key identifying features from the mass spectrum are presented below.

Parameter Value Source
Molecular Weight264.4 g/mol PubChem[1]
Top Peak (m/z)67NIST[1]
2nd Highest Peak (m/z)81NIST[1]
3rd Highest Peak (m/z)41NIST[1]
Kovats Retention Index (Standard Non-Polar)2297NIST[1]
Kovats Retention Index (Standard Polar)2372NIST[1]
Table 3: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum for (Z)-9,17-Octadecadienal is noted in public databases.[1] The characteristic absorption bands for a long-chain unsaturated aldehyde are expected in the following regions.

Functional Group Expected Absorption Band (cm⁻¹)
C=O (Aldehyde) Stretch~1720-1740
C-H (Aldehyde) Stretch~2720 and ~2820
C=C (Olefinic) Stretch~1640-1680
=C-H (Olefinic) Bend~675-1000
C-H (Aliphatic) Stretch~2850-2960

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of long-chain unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for obtaining a ¹³C NMR spectrum of a long-chain aldehyde like (Z)-9,17-Octadecadienal would involve the following steps:

  • Sample Preparation: A sample of approximately 10-50 mg of (Z)-9,17-Octadecadienal is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or C₆D₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C nuclei.

  • Data Acquisition: A standard pulse program for ¹³C NMR with proton decoupling is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for the quantitative observation of all carbon signals, and a spectral width that encompasses the expected chemical shift range for all carbon atoms in the molecule.

Mass Spectrometry (GC-MS)

The GC-MS data for (Z)-9,17-Octadecadienal is typically obtained using a gas chromatograph coupled to a mass spectrometer. A representative protocol is as follows:

  • Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., a non-polar HP-1 or a polar CP-Wax 52CB column). The oven temperature is programmed to ramp up, allowing for the separation of the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As (Z)-9,17-Octadecadienal elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

For a vapor phase IR spectrum, the following methodology is generally employed:

  • Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell. The temperature is maintained at a level sufficient to keep the compound in the vapor phase without causing thermal decomposition.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: An infrared beam is passed through the gas cell. The detector measures the amount of light that is transmitted through the sample at each wavelength. The resulting interferogram is then mathematically converted into an absorbance or transmittance spectrum using a Fourier transform.

Signaling Pathways and Experimental Workflows

Long-chain unsaturated aldehydes, such as (Z)-9,17-Octadecadienal, are known to be involved in various biological processes, particularly as insect pheromones. The biosynthesis of these compounds typically originates from fatty acid metabolism. Below is a generalized diagram of a moth pheromone biosynthesis pathway, which illustrates the potential synthetic route for an 18-carbon di-unsaturated aldehyde.

Pheromone_Biosynthesis Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase C18_Saturated_Fatty_Acid C18 Saturated Fatty Acid (e.g., Stearic Acid) Fatty_Acid_Synthase->C18_Saturated_Fatty_Acid Desaturase_1 Δ9-Desaturase C18_Saturated_Fatty_Acid->Desaturase_1 C18_Monounsaturated_Fatty_Acid C18 Monounsaturated Fatty Acid (e.g., Oleic Acid) Desaturase_1->C18_Monounsaturated_Fatty_Acid Desaturase_2 Another Desaturase C18_Monounsaturated_Fatty_Acid->Desaturase_2 C18_Diunsaturated_Fatty_Acid C18 Diunsaturated Fatty Acid Desaturase_2->C18_Diunsaturated_Fatty_Acid Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase (FAR) C18_Diunsaturated_Fatty_Acid->Fatty_Acyl_CoA_Reductase Fatty_Alcohol Fatty Alcohol Fatty_Acyl_CoA_Reductase->Fatty_Alcohol Alcohol_Oxidase Alcohol Oxidase Fatty_Alcohol->Alcohol_Oxidase Z_9_17_Octadecadienal (Z)-9,17-Octadecadienal Alcohol_Oxidase->Z_9_17_Octadecadienal

Caption: Generalized biosynthetic pathway for an 18-carbon di-unsaturated aldehyde insect pheromone.

The diagram above illustrates a plausible biosynthetic pathway for (Z)-9,17-Octadecadienal, starting from acetyl-CoA and proceeding through fatty acid synthesis, desaturation, reduction, and finally oxidation to the aldehyde. This pathway is a common route for the production of moth sex pheromones.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Long-Chain Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain unsaturated aldehydes, a class of lipid-derived molecules, are emerging from the shadows of cellular metabolism to reveal a complex and often contradictory biological role. Once primarily considered mere cytotoxic byproducts of lipid peroxidation, these reactive molecules are now recognized as potent signaling mediators, capable of orchestrating a diverse range of cellular responses. This technical guide provides an in-depth exploration of the biological activities of long-chain unsaturated aldehydes, offering a comprehensive resource for researchers in drug discovery and development. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail experimental protocols for their study, and visualize the intricate signaling pathways they command.

The Dual Nature: From Toxic Insult to Signaling Cue

Long-chain unsaturated aldehydes are characterized by a hydrocarbon chain of ten or more carbons and at least one carbon-carbon double bond in conjugation with an aldehyde functional group. A prominent source of these molecules in biological systems is the peroxidation of polyunsaturated fatty acids within cell membranes, a process often associated with oxidative stress.[1][2] The reactivity of the α,β-unsaturated aldehyde moiety allows these molecules to readily form covalent adducts with cellular nucleophiles, such as the thiol groups of cysteine residues and the amino groups of lysine (B10760008) and histidine residues in proteins, as well as with nucleic acids.[2][3][4]

This reactivity is the basis for their cytotoxic effects. At high concentrations, these aldehydes can cause widespread protein and DNA damage, leading to cellular dysfunction and, ultimately, apoptosis or necrosis.[3][5] However, at lower, physiological concentrations, this same reactivity enables them to function as signaling molecules, modulating the activity of key proteins in various cellular pathways.[1][6] This dual functionality positions long-chain unsaturated aldehydes as critical players in both pathological processes and normal physiological regulation.

Quantitative Insights: A Comparative Look at Biological Activity

The biological potency of long-chain unsaturated aldehydes varies significantly depending on their specific chemical structure, the cell type, and the biological endpoint being measured. The following tables summarize key quantitative data from the literature, providing a comparative overview of their cytotoxic and antimicrobial activities.

Table 1: Cytotoxicity of Long-Chain Unsaturated Aldehydes (IC₅₀ Values)

AldehydeCell LineIC₅₀ ValueReference(s)
4-Hydroxy-2-nonenal (HNE)SH-SY5Y (human neuroblastoma)>5 µM (at 4 hr)[7]
Human osteoarthritic chondrocytes≥20 µM[8]
Jurkat T cells>10 µM (antiproliferative)[9]
DecanalHeLa (human cervical cancer)<<20 µg/mL[5]
OctanalHeLa (human cervical cancer)<<20 µg/mL[5]
2-NonenalHaCaT (human keratinocytes)~100 µM (cytotoxic)[10]
2,4-OctadienalHeLa (human cervical cancer)Not specified, but cytotoxicNot specified
trans,trans-2,4-DecadienalHeLa (human cervical cancer)Not specified, but cytotoxicNot specified

Table 2: Antimicrobial Activity of Long-Chain Unsaturated Aldehydes (MIC Values)

AldehydeMicroorganismMIC ValueReference(s)
DecanalEscherichia coliInhibitory effect observed[5][6]
Staphylococcus aureus0.02% (for citral, a related aldehyde)[11]
Saccharomyces cerevisiae>6.25 µL/mL (for sweet orange oil containing decanal)[5]
OctanalEscherichia coliInhibitory effect observed[5]
Staphylococcus aureusInhibitory effect observed[5]
2,4-OctadienalEscherichia coli0.122 µL/mL[12]
Staphylococcus aureus0.122 µL/mL[12]
Pseudomonas aeruginosa1.95 µL/mL[12]
Candida albicans0.031 µL/mL[12]
Aspergillus fumigatus0.001 µL/mL[12]
trans,trans-2,4-DecadienalEscherichia coliNot specified[12]
Staphylococcus aureusNot specified[12]
Pseudomonas aeruginosa3.90 µL/mL[12]
Candida albicans0.122 µL/mL[12]
Aspergillus fumigatus0.244 µL/mL[12]

Key Signaling Pathways Modulated by Long-Chain Unsaturated Aldehydes

Long-chain unsaturated aldehydes exert their influence on a multitude of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and apoptosis pathways being among the most extensively studied.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Long-chain unsaturated aldehydes, particularly HNE, have a bimodal effect on the NF-κB pathway. At low concentrations, HNE can activate the IKK complex, leading to NF-κB activation.[13][14] However, at higher concentrations, HNE can directly modify and inhibit components of the IKK complex, thereby suppressing NF-κB activation.[13] This dual regulation highlights the concentration-dependent nature of aldehyde signaling.

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCUAs (Low Conc.) LCUAs (Low Conc.) IKK IKK LCUAs (Low Conc.)->IKK Activates LCUAs (High Conc.) LCUAs (High Conc.) LCUAs (High Conc.)->IKK Inhibits IkB IkB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation IkB_NFkB IkB-NFkB Complex NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Gene Target Genes NFkB_n->Gene Activates Transcription

Bimodal Regulation of the NF-κB Pathway by LCUAs.
The Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

Long-chain unsaturated aldehydes, such as HNE, are potent inducers of apoptosis, primarily through the intrinsic pathway.[8] HNE can directly cause mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm.[7] Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the hallmark features of apoptosis. Furthermore, HNE can modulate the expression of Bcl-2 family proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax, further promoting mitochondrial outer membrane permeabilization.[8][14]

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm LCUAs (e.g., HNE) LCUAs (e.g., HNE) Bax Bax LCUAs (e.g., HNE)->Bax Upregulates Bcl2 Bcl2 LCUAs (e.g., HNE)->Bcl2 Downregulates CytoC_m Cytochrome c Bax->CytoC_m Promotes Release Bcl2->CytoC_m Inhibits Apoptosome Apoptosome Apaf1 Apaf1 ProCasp9 Pro-Caspase-9 Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Induction of Apoptosis by LCUAs via the Intrinsic Pathway.

Experimental Protocols for Studying Long-Chain Unsaturated Aldehydes

Investigating the biological effects of long-chain unsaturated aldehydes requires a robust set of experimental techniques. Below are detailed protocols for key assays.

Preparation of Aldehyde Solutions for In Vitro Studies

Due to their hydrophobic nature, proper preparation of long-chain unsaturated aldehyde solutions is critical for accurate and reproducible results in cell-based assays.

Materials:

  • Long-chain unsaturated aldehyde (e.g., 4-hydroxy-2-nonenal, decanal)

  • Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber glass vials

  • Cell culture medium

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of the aldehyde in anhydrous ethanol or DMSO. Store this stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare working solutions by diluting the stock solution in serum-free cell culture medium to the desired final concentrations. It is crucial to add the aldehyde stock solution to the medium while vortexing to ensure proper dispersion and prevent precipitation.

  • The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium containing the same concentration of solvent without the aldehyde) must be included in all experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Long-chain unsaturated aldehyde solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Remove the medium and replace it with 100 µL of medium containing various concentrations of the long-chain unsaturated aldehyde. Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the aldehyde concentration.

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Aldehydes incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Workflow for the MTT Cytotoxicity Assay.
Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

Materials:

  • Cells treated with long-chain unsaturated aldehydes

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

  • Fluorescence microscope or flow cytometer

Procedure (for fluorescence microscopy):

  • Grow and treat cells on glass coverslips.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash twice with PBS.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[2][6][12][15][16]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or expression levels of proteins in signaling pathways.

Materials:

  • Cell lysates from aldehyde-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[1][7][17]

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.[1][18]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometric analysis can be performed to quantify protein levels, which should be normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Long-chain unsaturated aldehydes are no longer viewed as simple cytotoxic molecules but as complex signaling entities with a profound impact on cellular function. Their ability to modulate key pathways such as NF-κB and apoptosis underscores their importance in both health and disease. For drug development professionals, these molecules and the pathways they regulate represent a rich landscape of potential therapeutic targets. A deeper understanding of the structure-activity relationships of these aldehydes, their specific protein targets, and their downstream signaling consequences will be crucial for harnessing their therapeutic potential while mitigating their toxic effects. Future research should focus on developing specific inhibitors or scavengers for pathological aldehyde production and on designing novel therapeutics that mimic the beneficial signaling properties of these fascinating molecules.

References

Discovery and Analysis of (Z)-9,17-Octadecadienal in Solena amplexicaulis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, identification, and potential biological activities of (Z)-9,17-Octadecadienal, a long-chain unsaturated aldehyde found in the tuberous roots of Solena amplexicaulis. The document provides a comprehensive overview of the analytical techniques used for its characterization, detailed experimental protocols, and an exploration of its prospective antimicrobial and anti-inflammatory properties based on existing literature on structurally related compounds. This guide is intended to serve as a foundational resource for further research and development of (Z)-9,17-Octadecadienal as a potential therapeutic agent.

Introduction

Solena amplexicaulis, a member of the Cucurbitaceae family, is a perennial climber traditionally used in various systems of medicine. Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites. Notably, the tuber of S. amplexicaulis has been identified as a significant source of the unsaturated aldehyde, (Z)-9,17-Octadecadienal.[1][2] Aldehydes, as a class of organic compounds, are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects, making them promising candidates for drug discovery. This guide focuses on the technical aspects of the identification of (Z)-9,17-Octadecadienal in S. amplexicaulis and provides a framework for its further investigation.

Quantitative Data Presentation

The identification and quantification of (Z)-9,17-Octadecadienal in the methanolic extract of Solena amplexicaulis tubers were primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following tables summarize the key quantitative data obtained from these analyses.

Table 1: GC-MS Data for (Z)-9,17-Octadecadienal in Solena amplexicaulis Tuber Extract [1]

ParameterValue
Compound Name(Z)-9,17-Octadecadienal
Plant PartTuber
Peak Area (%)21.77
Retention Time (min)Not specified in the primary source
Molecular FormulaC18H32O
Molecular Weight ( g/mol )264.4

Table 2: Physicochemical Properties of (Z)-9,17-Octadecadienal [3][4]

PropertyValue
IUPAC Name(9Z)-octadeca-9,17-dienal
CAS Number56554-35-9
PubChem CID5365667
Exact Mass264.245315640 Da
Kovats Retention Index (Standard non-polar)2297
Kovats Retention Index (Standard polar)2372

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and bioactivity assessment of (Z)-9,17-Octadecadienal. While some protocols are derived directly from the study on Solena amplexicaulis, others are adapted from established methods for the analysis of similar compounds.

General Experimental Workflow

The overall process for the discovery and preliminary bioactivity screening of (Z)-9,17-Octadecadienal from Solena amplexicaulis can be visualized as a logical workflow.

experimental_workflow plant_material Plant Material Collection (Solena amplexicaulis tubers) extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract gcms_analysis GC-MS Analysis crude_extract->gcms_analysis bioassay Bioactivity Screening crude_extract->bioassay purification Bioassay-Guided Fractionation & Purification crude_extract->purification If bioactivity is confirmed compound_id Compound Identification ((Z)-9,17-Octadecadienal) gcms_analysis->compound_id antimicrobial Antimicrobial Assays (MIC Determination) bioassay->antimicrobial anti_inflammatory Anti-inflammatory Assays (Nitric Oxide Inhibition) bioassay->anti_inflammatory pure_compound Pure (Z)-9,17-Octadecadienal purification->pure_compound pure_compound->antimicrobial pure_compound->anti_inflammatory structure_elucidation Structure Elucidation (NMR, etc.) pure_compound->structure_elucidation

A logical workflow for the discovery and initial bioactivity screening of (Z)-9,17-Octadecadienal.
Extraction of (Z)-9,17-Octadecadienal

The following protocol is based on the method used for the phytochemical profiling of S. amplexicaulis.[2]

  • Plant Material Preparation: Collect fresh tubers of S. amplexicaulis, wash them thoroughly, shade-dry, and grind them into a fine powder.

  • Soxhlet Extraction:

    • Place 50 g of the powdered tuber material into a Soxhlet extractor.

    • Extract with 250 mL of methanol (B129727) at 60-65°C for 24 hours.

  • Solvent Evaporation:

    • Concentrate the methanolic extract using a rotary vacuum evaporator to obtain a viscous, semi-solid mass.

    • This crude extract is then used for subsequent analysis and bioassays.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the GC-MS analysis of long-chain aldehydes, adapted from established methods.

  • Sample Preparation: Dissolve a small amount of the crude methanolic extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS System: An Agilent GC-MS-5975C system or equivalent can be used.[1][2]

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 1 min.

      • Ramp 1: Increase to 175°C at 10°C/min.

      • Ramp 2: Increase to 225°C at 6°C/min.

      • Ramp 3: Increase to 300°C at 4°C/min.

      • Final hold: 300°C for 20 min.

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 250°C.

    • Mass Range: Scan from m/z 50 to 520.

  • Compound Identification:

    • Identify the compounds by comparing their mass spectra with the data from the National Institute of Standards and Technology (NIST) library.

    • Further confirmation can be achieved by comparing their retention indices with literature values.

Bioassay-Guided Isolation and Purification

For obtaining pure (Z)-9,17-Octadecadienal for detailed bioactivity studies, a bioassay-guided fractionation and purification approach is recommended.

  • Initial Fractionation:

    • Subject the crude methanolic extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).

    • Test each fraction for the desired biological activity (e.g., antimicrobial).

  • Column Chromatography:

    • Fractionate the most active fraction using column chromatography over silica (B1680970) gel.

    • Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Thin Layer Chromatography (TLC):

    • Monitor the fractions from the column chromatography using TLC.

    • Use a suitable solvent system (e.g., hexane:ethyl acetate, 9:1) to achieve good separation.

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Preparative HPLC:

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the semi-purified fractions.

    • A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) is commonly used for separating lipids.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The following is a standard broth microdilution protocol to determine the MIC of the purified compound.

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to an exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Test Compound: Prepare a stock solution of the purified (Z)-9,17-Octadecadienal in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the purified (Z)-9,17-Octadecadienal for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Potential Biological Activities and Mechanisms of Action

While specific bioactivity data for (Z)-9,17-Octadecadienal from S. amplexicaulis is limited to a mention of its antimicrobial property, the broader class of unsaturated aldehydes has been studied more extensively.[1]

Antimicrobial Activity

Unsaturated aldehydes are known to possess significant antimicrobial properties. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[2][5]

Proposed Mechanism of Antimicrobial Action

The following diagram illustrates the proposed mechanism by which unsaturated aldehydes exert their antimicrobial effects.

antimicrobial_mechanism aldehyde (Z)-9,17-Octadecadienal intercalation Intercalation into Membrane aldehyde->intercalation membrane Bacterial Cell Membrane (Lipid Bilayer) disruption Membrane Disruption & Increased Permeability membrane->disruption intercalation->membrane leakage Leakage of Cellular Contents (Ions, Metabolites) disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Proposed mechanism of antimicrobial action for unsaturated aldehydes.
Anti-inflammatory Activity

Many natural products containing aldehyde functionalities have demonstrated anti-inflammatory properties. One of the key mechanisms is the inhibition of pro-inflammatory mediators such as nitric oxide (NO). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to suppress NO production in activated macrophages is a strong indicator of its anti-inflammatory potential.

Conclusion

(Z)-9,17-Octadecadienal, identified in the tubers of Solena amplexicaulis, represents a promising natural product for further investigation. This guide provides a comprehensive overview of the methodologies for its extraction, identification, and preliminary bioactivity assessment. The presented protocols, along with the data on related compounds, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this unsaturated aldehyde. Future research should focus on the large-scale isolation and purification of (Z)-9,17-Octadecadienal to enable comprehensive in vitro and in vivo studies to validate its antimicrobial and anti-inflammatory activities and to elucidate its precise mechanisms of action.

References

The Sentinel Aldehyde: A Technical Deep Dive into the Defensive Role of (Z)-9,17-Octadecadienal in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the emerging role of (Z)-9,17-Octadecadienal in plant defense mechanisms.

This whitepaper delves into the current understanding of the long-chain unsaturated aldehyde, (Z)-9,17-Octadecadienal, as a potential key player in the sophisticated defense arsenal (B13267) of plants. While research on this specific molecule is nascent, this guide consolidates the available data, explores putative biosynthetic and signaling pathways, and provides detailed experimental protocols to facilitate further investigation into its promising antimicrobial and potential anti-herbivore properties.

Introduction

Plants, as sessile organisms, have evolved a complex array of chemical defenses to thwart attacks from a myriad of pathogens and herbivores. Among these defenses, volatile organic compounds (VOCs) play a crucial role in both direct deterrence and indirect defense strategies, such as attracting natural enemies of herbivores.[1][2] (Z)-9,17-Octadecadienal, a C18 unsaturated aldehyde, has been identified as a component of the volatile profile of several plant species, including Thunbergia grandiflora and Solena amplexicaulis. Notably, in Solena amplexicaulis, it is a major phytochemical in the tuber extract and has been reported to possess antimicrobial properties. This guide aims to provide a detailed technical overview of (Z)-9,17-Octadecadienal, from its biosynthesis to its potential applications in crop protection and drug development.

Putative Biosynthesis of (Z)-9,17-Octadecadienal

The biosynthesis of long-chain unsaturated aldehydes in plants is intrinsically linked to fatty acid metabolism. While the precise pathway for (Z)-9,17-Octadecadienal has not been fully elucidated, a putative pathway can be constructed based on known enzymatic reactions in plant lipid metabolism. The synthesis likely originates from oleic acid (18:1Δ⁹), a common C18 fatty acid.

The key steps are hypothesized to be:

  • Desaturation: A specific fatty acid desaturase introduces a terminal double bond at the ω-1 position (C-17) of oleic acid. While terminal desaturases are uncommon, their existence in some plant species for specific fatty acids is known.

  • Reduction: The resulting (Z)-9,17-octadecadienoic acid is then reduced to the corresponding aldehyde. This reduction is likely catalyzed by a fatty acyl-CoA reductase (FAR) or a similar enzyme that converts the fatty acid to an alcohol, which is then oxidized to an aldehyde.[3][4][5][6]

Putative Biosynthesis of (Z)-9,17-Octadecadienal oleic_acid Oleic Acid (18:1Δ⁹) dienoic_acid (Z)-9,17-Octadecadienoic Acid oleic_acid->dienoic_acid Terminal Fatty Acid Desaturase (putative) dienal (Z)-9,17-Octadecadienal dienoic_acid->dienal Fatty Acyl-CoA Reductase (FAR) / Alcohol Dehydrogenase

Caption: Putative biosynthetic pathway of (Z)-9,17-Octadecadienal from oleic acid.

Role in Plant Defense

The documented antimicrobial activity of (Z)-9,17-Octadecadienal suggests a role in protecting plants against pathogenic fungi and bacteria. Unsaturated aldehydes are known to be reactive molecules that can disrupt cellular processes in microorganisms.

While direct evidence of its anti-herbivore activity is currently lacking, other unsaturated aldehydes, such as green leaf volatiles (GLVs), are well-known for their roles in plant defense against insects.[1][7] They can act as direct feeding deterrents or as signals to attract predatory insects that prey on the herbivores.[1][7] It is plausible that (Z)-9,17-Octadecadienal could function similarly.

Table 1: Quantitative Data on the Presence of (Z)-9,17-Octadecadienal in Plants

Plant SpeciesPlant PartPeak Area (%) in ExtractReference
Solena amplexicaulisTuber21.77-

Note: Further quantitative studies are required to determine the concentration of (Z)-9,17-Octadecadienal in different plant tissues and its induction under stress conditions.

Potential Signaling Pathways

Upon tissue damage by herbivores or pathogens, plants initiate complex signaling cascades to mount a defense response. Key signaling molecules include jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene.[1] It is hypothesized that the production and release of (Z)-9,17-Octadecadienal could be triggered by these pathways. Conversely, as a reactive aldehyde, it may also act as a signaling molecule itself, potentially by modifying proteins and activating downstream defense gene expression.

Potential Signaling Role of (Z)-9,17-Octadecadienal herbivore_attack Herbivore Attack / Pathogen Infection ja_sa_pathway Jasmonic Acid (JA) / Salicylic Acid (SA) Signaling herbivore_attack->ja_sa_pathway biosynthesis Biosynthesis of (Z)-9,17-Octadecadienal ja_sa_pathway->biosynthesis release Release of (Z)-9,17-Octadecadienal biosynthesis->release direct_defense Direct Defense (Antimicrobial / Anti-herbivore) release->direct_defense indirect_defense Indirect Defense (Attraction of Predators) release->indirect_defense signaling_molecule (Z)-9,17-Octadecadienal as Signaling Molecule release->signaling_molecule gene_expression Activation of Defense Genes signaling_molecule->gene_expression gene_expression->direct_defense Experimental Workflow for VOC Analysis sample_prep 1. Sample Preparation (Flash-freezing and Grinding) extraction 2. Solvent Extraction sample_prep->extraction derivatization 3. Derivatization (Optional) with PFBHA extraction->derivatization gcms_analysis 4. GC-MS Analysis derivatization->gcms_analysis identification 5. Identification and Quantification gcms_analysis->identification

References

Preliminary Investigation of (Z)-9,17-Octadecadienal: A Technical Guide on its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal, a long-chain unsaturated aldehyde, has emerged as a molecule of interest due to its presence in various plant extracts with traditional medicinal uses and its potential role as an insect pheromone. Preliminary investigations and broader studies on related unsaturated aldehydes suggest a range of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the bioactivity of (Z)-9,17-Octadecadienal and structurally similar compounds. It aims to serve as a foundational resource by summarizing available data, detailing relevant experimental methodologies, and visualizing potential mechanisms of action to guide future research and drug development efforts.

Introduction

(Z)-9,17-Octadecadienal is a C18 unsaturated aldehyde that has been identified as a significant component in the tuber extracts of Solena amplexicaulis, a plant used in traditional medicine. While specific research on this compound is limited, the broader class of unsaturated aldehydes is known for its diverse biological effects. These compounds are reactive molecules that can interact with various cellular components, leading to a spectrum of activities. This guide synthesizes the available information to provide a preliminary bioactivity profile of (Z)-9,17-Octadecadienal, drawing parallels from more extensively studied unsaturated aldehydes where direct data is unavailable.

Bioactivity of (Z)-9,17-Octadecadienal and Related Aldehydes

The biological effects of (Z)-9,17-Octadecadienal are primarily inferred from studies on plant extracts containing this compound and from research on other long-chain unsaturated aldehydes. The key reported bioactivities include antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

(Z)-9,17-Octadecadienal has been reported to possess antimicrobial properties.[1] The general mechanism of antimicrobial action for aldehydes, particularly unsaturated aldehydes, is believed to involve the disruption of microbial cell membranes.[2][3] Their lipophilic nature allows them to penetrate the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[3]

Quantitative Data on Antimicrobial Activity:

Compound/ExtractMicroorganismMIC (µg/mL)Reference
CinnamaldehydeEscherichia coli200[4]
CinnamaldehydeStaphylococcus aureus100[4]
2-HexenalEscherichia coli125[5]
2-HexenalStaphylococcus aureus62.5[5]
Plant Extracts containing Unsaturated AldehydesVarious Bacteria & FungiVariable[1]
Anti-inflammatory Activity

Long-chain unsaturated aldehydes and their derivatives have demonstrated anti-inflammatory effects. The proposed mechanisms involve the modulation of key inflammatory signaling pathways. For instance, studies on compounds structurally similar to (Z)-9,17-Octadecadienal have shown inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Quantitative Data on Anti-inflammatory Activity:

Specific IC50 values for the anti-inflammatory activity of (Z)-9,17-Octadecadienal are yet to be determined. The table below presents data for a related bioactive lipid to illustrate potential efficacy.

CompoundAssayCell LineIC50 (µM)Reference
13-Oxo-9(Z),11(E)-octadecadienoic acidNO Production InhibitionRAW 264.7~10[6]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the bioactivity of (Z)-9,17-Octadecadienal.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: (Z)-9,17-Octadecadienal is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of (Z)-9,17-Octadecadienal for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Analysis: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay

The potential toxicity of (Z)-9,17-Octadecadienal to mammalian cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: A suitable cell line (e.g., Vero, HEK293) is seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of (Z)-9,17-Octadecadienal for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm. Cell viability is expressed as a percentage of the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Z9_17_Octadecadienal (Z)-9,17-Octadecadienal Z9_17_Octadecadienal->Lipid_Bilayer Intercalates Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 1: Proposed antimicrobial mechanism of action.

Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (e.g., JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Z9_17_Octadecadienal (Z)-9,17-Octadecadienal Z9_17_Octadecadienal->MAPK Inhibits Z9_17_Octadecadienal->NFkB Inhibits Pro_inflammatory_Mediators Production of Pro-inflammatory Mediators (NO, TNF-α, ILs) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Figure 2: Postulated anti-inflammatory signaling pathway.

Experimental_Workflow start Start: Bioactivity Screening antimicrobial Antimicrobial Assays (MIC Determination) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO Production) start->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) start->cytotoxicity data_analysis Data Analysis and Interpretation antimicrobial->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis end Conclusion on Bioactivity Profile data_analysis->end

Figure 3: General experimental workflow for bioactivity assessment.

Conclusion and Future Directions

The preliminary investigation into the bioactivity of (Z)-9,17-Octadecadienal suggests its potential as a valuable natural product with antimicrobial and anti-inflammatory properties. However, the current body of research is limited, and further in-depth studies are imperative to substantiate these claims.

Future research should focus on:

  • Isolation and Purification: Obtaining pure (Z)-9,17-Octadecadienal to conduct definitive bioactivity studies.

  • Quantitative Analysis: Determining specific MIC and IC50 values against a broad range of microbial pathogens and in various inflammatory models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of (Z)-9,17-Octadecadienal in animal models of infection and inflammation.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of (Z)-9,17-Octadecadienal. The provided protocols and conceptual frameworks are intended to facilitate the design of robust experimental plans to further unravel the bioactivity of this promising natural aldehyde.

References

Methodological & Application

Application Note: GC-MS Analysis of (Z)-9,17-Octadecadienal in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of (Z)-9,17-Octadecadienal, a long-chain unsaturated aldehyde, in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). (Z)-9,17-Octadecadienal has been identified as a significant component in certain medicinal plants and may possess important bioactive properties. The methodologies outlined here are intended for researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals. The protocol covers sample preparation, GC-MS parameters, and data analysis. Additionally, this document includes a summary of reported quantitative data and visual workflows to facilitate experimental design and execution.

Introduction

(Z)-9,17-Octadecadienal is a C18 unsaturated aldehyde that has been reported as a constituent of various plant species. Long-chain aldehydes are a class of volatile organic compounds that can play diverse roles in plant signaling, defense, and as precursors to other bioactive molecules. The accurate identification and quantification of such compounds are crucial for understanding their biological significance and for the quality control of plant-based products. GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of (Z)-9,17-Octadecadienal in complex plant matrices.

Data Presentation

The following table summarizes the quantitative data for (Z)-9,17-Octadecadienal found in published literature. The availability of quantitative data for this specific compound is currently limited, highlighting the need for further research in this area.

Plant SpeciesPlant PartExtraction SolventMethodRelative Abundance (% Peak Area)Reference
Solena amplexicaulisTuberMethanol (B129727)GC-MS21.77[1][2]
Acmella uliginosaLeavesn-HexaneGC-MSIdentified, but percentage not specified in abstract
Hymenocardia acidaStem BarkEthanolGC-MS9-Octadecenal, (Z)- identified[3]

Note: The study on Hymenocardia acida identified 9-Octadecenal, (Z)-, which is a related but different compound. It is included here for methodological context.

Experimental Protocols

This section details the recommended protocols for the GC-MS analysis of (Z)-9,17-Octadecadienal in plant extracts.

Sample Preparation

The choice of extraction method and solvent is critical for the efficient recovery of (Z)-9,17-Octadecadienal.

a) Solvent Extraction:

  • Plant Material: Use dried and finely powdered plant material to increase the surface area for extraction.

  • Solvents: Based on literature, methanol and n-hexane are suitable solvents for extracting (Z)-9,17-Octadecadienal.

    • Methanol Extraction: Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature with occasional shaking.

    • n-Hexane Extraction: Perform a Soxhlet extraction of 10 g of powdered plant material with 150 mL of n-hexane for 6 hours.

  • Filtration and Concentration: Filter the extracts through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of volatile compounds. The final extract can be reconstituted in a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) for GC-MS analysis.

b) (Optional) Derivatization for Enhanced Sensitivity:

For trace-level quantification, derivatization of the aldehyde functional group can significantly improve chromatographic properties and detector response. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[4]

  • Reaction: To the dried extract, add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.

  • Incubation: Seal the vial and heat at 60-70°C for 1 hour.

  • Work-up: After cooling, partition the derivatives between hexane and water. The hexane layer containing the PFBHA-oximes is collected for GC-MS analysis.

GC-MS Parameters

The following parameters are recommended for the analysis of (Z)-9,17-Octadecadienal. These may need to be optimized based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-550
Data Analysis and Identification
  • Identification: The identification of (Z)-9,17-Octadecadienal should be based on a comparison of its mass spectrum and retention time with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the acquired mass spectrum with a reference library such as the NIST (National Institute of Standards and Technology) database. The mass spectrum of (Z)-9,17-Octadecadienal is characterized by its molecular ion peak (m/z 264.2) and specific fragmentation pattern.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of (Z)-9,17-Octadecadienal. The peak area of the target compound in the sample is then used to determine its concentration from the calibration curve. In the absence of a standard, semi-quantitative analysis can be performed based on the relative peak area percentage compared to the total ion chromatogram.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Methanol or n-Hexane) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration derivatization Optional Derivatization (PFBHA) concentration->derivatization For trace analysis gc_ms GC-MS System concentration->gc_ms derivatization->gc_ms data_acquisition Data Acquisition (Scan Mode) gc_ms->data_acquisition identification Compound Identification (Mass Spectra & Retention Time) data_acquisition->identification quantification Quantification (Peak Area) identification->quantification

Caption: Experimental workflow for GC-MS analysis of (Z)-9,17-Octadecadienal.

signaling_pathway cluster_precursor Biosynthesis cluster_product Product & Potential Role fatty_acid Unsaturated Fatty Acid (e.g., Linolenic Acid) oxidation Lipoxygenase (LOX) Pathway fatty_acid->oxidation hydroperoxide Fatty Acid Hydroperoxide oxidation->hydroperoxide cleavage Hydroperoxide Lyase (HPL) hydroperoxide->cleavage target_compound (Z)-9,17-Octadecadienal cleavage->target_compound bioactivity Potential Bioactivities (e.g., Antimicrobial, Signaling) target_compound->bioactivity

Caption: Hypothetical biosynthetic pathway of (Z)-9,17-Octadecadienal in plants.

References

Application Notes and Protocols for the Extraction and Purification of (Z)-9,17-Octadecadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde that has been identified as a significant phytochemical component in the tubers of Solena amplexicaulis, a medicinal plant used in traditional medicine.[1][2] This compound and similar long-chain aldehydes are also studied for their roles as semiochemicals, particularly as insect pheromones, which are biosynthesized from fatty acid precursors.[3][4] The biological activity of (Z)-9,17-Octadecadienal, including its reported antimicrobial properties, makes it a compound of interest for further research and development.[1]

These application notes provide detailed protocols for the extraction of (Z)-9,17-Octadecadienal from its natural source, a comprehensive purification strategy based on selective chemical reactions, and methods for its analysis.

Physicochemical Properties and Analytical Data

A summary of the key properties of (Z)-9,17-Octadecadienal is essential for designing extraction and purification schemes.

Table 1: Physicochemical Properties of (Z)-9,17-Octadecadienal

PropertyValueSource
Molecular Formula C₁₈H₃₂O[5][6]
Molecular Weight 264.4 g/mol [5][7]
IUPAC Name (9Z)-octadeca-9,17-dienal[5]
CAS Number 56554-35-9[5]
Predicted XLogP 6.7[6]
Kovats Retention Index (Standard Non-polar) 2297[5]
Kovats Retention Index (Standard Polar) 2372[5]

Table 2: Composition of (Z)-9,17-Octadecadienal in Solena amplexicaulis Tuber Extract

Analytical MethodComponentRelative Abundance (% Peak Area)Note
GC-MS(Z)-9,17-Octadecadienal21.77%This value represents the relative abundance in the total ion chromatogram of the methanolic extract and is not an absolute yield.[1][2]

Experimental Protocols

The following sections detail the experimental procedures for the extraction and purification of (Z)-9,17-Octadecadienal. An overview of the entire workflow is presented below.

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Start Dried S. amplexicaulis Tuber Powder Soxhlet Soxhlet Extraction (Methanol, 24h, 60-65°C) Start->Soxhlet Evaporation Rotary Evaporation Soxhlet->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Dissolve Dissolve Extract in DMF Crude_Extract->Dissolve Bisulfite_Addition Liquid-Liquid Extraction with Saturated Sodium Bisulfite (NaHSO₃) Dissolve->Bisulfite_Addition Adduct_Formation Formation of Water-Soluble Bisulfite Adduct Bisulfite_Addition->Adduct_Formation Phase_Separation Separation of Aqueous (Adduct) and Organic (Impurities) Layers Adduct_Formation->Phase_Separation Regeneration Regeneration of Aldehyde from Aqueous Layer (add base, e.g., NaOH) Phase_Separation->Regeneration Final_Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Regeneration->Final_Extraction Purified_Product Purified (Z)-9,17-Octadecadienal Final_Extraction->Purified_Product GCMS GC-MS Analysis (Purity & Identity Confirmation) Purified_Product->GCMS HPLC HPLC/UPLC Analysis (Purity Assessment) Purified_Product->HPLC

Figure 1: Overall experimental workflow for the extraction, purification, and analysis of (Z)-9,17-Octadecadienal.
Protocol 1: Extraction from Solena amplexicaulis Tubers

This protocol is based on the method described for the extraction of phytochemicals from S. amplexicaulis.[1]

Materials:

  • Dried tuber powder of Solena amplexicaulis

  • Methanol (B129727) (analytical grade)

  • Soxhlet extractor apparatus

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 50 g of finely ground, dried tuber powder of S. amplexicaulis.

  • Place the powder in a thimble made from thick filter paper.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 250 mL of methanol and a condenser.

  • Heat the methanol to its boiling point (60-65°C) using a heating mantle.

  • Allow the extraction to proceed for 24 hours. The solvent will continuously cycle through the plant material.

  • After 24 hours, turn off the heat and allow the apparatus to cool to room temperature.

  • Disassemble the apparatus and transfer the methanol extract from the round-bottom flask to a clean flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a viscous, semisolid crude extract is obtained.

  • Store the crude extract at 4°C in a sealed, light-protected container until purification.

Protocol 2: Purification via Bisulfite Liquid-Liquid Extraction

This protocol is a general but highly effective method for selectively separating aldehydes from complex organic mixtures.[8][9][10] It relies on the reversible reaction of the aldehyde's carbonyl group with sodium bisulfite to form a water-soluble adduct.

Materials:

  • Crude methanolic extract from Protocol 1

  • Dimethylformamide (DMF)

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared in deionized water)

  • Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent like hexanes)

  • Deionized water

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • Separatory funnels

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

Part A: Formation and Isolation of the Bisulfite Adduct

  • Dissolve the crude extract (e.g., 1 g) in 10 mL of dimethylformamide (DMF). The use of a water-miscible co-solvent like DMF is crucial for facilitating the reaction between the non-polar aldehyde and the aqueous bisulfite.[9]

  • Transfer the solution to a separatory funnel.

  • Add 25 mL of freshly prepared saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for approximately 30-60 seconds to ensure thorough mixing and reaction.

  • Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake again.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the water-soluble bisulfite adduct of (Z)-9,17-Octadecadienal, while other non-aldehyde lipids and impurities will remain in the organic layer (top).

  • Carefully drain and collect the aqueous layer. Discard the organic layer.

  • To improve purity, wash the collected aqueous layer with a fresh 25 mL portion of the organic solvent, shake, and again collect the aqueous layer.

Part B: Regeneration and Recovery of the Purified Aldehyde

  • Transfer the purified aqueous layer containing the adduct to a clean separatory funnel.

  • Add an equal volume of ethyl acetate (e.g., 25 mL).

  • Slowly add 50% sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel (vent frequently to release any pressure). Monitor the pH of the aqueous layer, continuing to add base until the pH is strongly basic (pH > 12). This reverses the reaction, regenerating the aldehyde.[8][9]

  • Shake the funnel vigorously to extract the now water-insoluble aldehyde into the ethyl acetate layer.

  • Allow the layers to separate and collect the organic (top) layer.

  • Extract the aqueous layer two more times with fresh portions of ethyl acetate to maximize recovery.

  • Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified (Z)-9,17-Octadecadienal.

Table 3: Illustrative Purification Scheme and Expected Purity

Purification StepExpected PurityRationale
Crude Methanolic Extract 15-25%The extract contains numerous other phytochemicals, including fatty acids and esters.[1]
After Bisulfite Extraction >90%The bisulfite reaction is highly selective for aldehydes, effectively removing most other classes of compounds.[10]
Optional: Preparative Chromatography >98%Further polishing by preparative HPLC or flash chromatography can remove trace impurities.
Note: These are estimated values for illustrative purposes. Actual purity should be determined by analytical methods like GC-MS or HPLC.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for (Z)-9,17-Octadecadienal has not been elucidated, it is likely synthesized via a modified fatty acid pathway, similar to other C18 insect pheromones.[4][11] The pathway likely begins with oleic acid (a C18:1 fatty acid) and involves a specific desaturase and a terminal enzymatic reduction.

biosynthesis_pathway cluster_pathway Generalized Biosynthetic Pathway for C18 Di-unsaturated Aldehyde Fatty_Acid_Pool Fatty Acid Pool (e.g., Oleoyl-CoA) Desaturation Δx Desaturase (Introduces terminal double bond) Fatty_Acid_Pool->Desaturation Enzymatic Desaturation Reduction Fatty Acyl-CoA Reductase Desaturation->Reduction Enzymatic Reduction Product (Z)-9,17-Octadecadienal Reduction->Product

References

Application Notes and Protocols for the Synthesis of (Z)-9,17-Octadecadienal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde of interest in various fields of chemical research, including pheromone synthesis and the study of biologically active molecules. This document provides a detailed protocol for a plausible synthetic route to obtain (Z)-9,17-Octadecadienal for research purposes. The cornerstone of this synthesis is a Z-selective Wittig reaction, which is a reliable method for constructing the specifically configured internal double bond.[1][2] The synthesis involves the preparation of two key fragments, followed by their coupling and final modification to yield the target molecule. This protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

Long-chain unsaturated aldehydes are important intermediates in organic synthesis and are often components of insect pheromones.[3] The precise stereochemistry of the double bonds is crucial for their biological activity. The Wittig reaction is a powerful tool for alkene synthesis, offering good control over stereoselectivity.[1] Non-stabilized ylides generally favor the formation of (Z)-alkenes, making this reaction ideal for the synthesis of molecules like (Z)-9,17-Octadecadienal.[2]

The proposed synthesis follows a convergent approach, wherein two fragments of the molecule are synthesized separately and then combined in a key Wittig reaction step. This strategy allows for flexibility and potentially higher overall yields compared to a linear synthesis.

Overall Synthetic Scheme

The synthesis of (Z)-9,17-Octadecadienal is proposed to proceed via a Wittig reaction between a C9 phosphonium (B103445) ylide and a C9 aldehyde containing a terminal alkene. The overall scheme is depicted below.

Diagram 1: Proposed Synthetic Pathway for (Z)-9,17-Octadecadienal

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Wittig Reaction and Final Step A1 9-Bromo-1-nonene (B109585) A3 (8-Nonen-1-yl)triphenylphosphonium bromide A1->A3 Toluene (B28343), reflux A2 Triphenylphosphine (B44618) A2->A3 A5 Phosphonium Ylide A A3->A5 THF, -78 °C to rt A4 Base (e.g., NaHMDS) A4->A5 C1 Wittig Reaction A5->C1 B1 Azelaic Acid Monomethyl Ester B2 1. BH3-THF 2. PCC B3 Methyl 9-oxononanoate (B1257084) B3->C1 C2 Methyl (Z)-17-octadecen-9-enoate C1->C2 C4 (Z)-9,17-Octadecadienal C2->C4 Two steps C3 1. DIBAL-H 2. Mild Oxidation (e.g., DMP)

Caption: A convergent synthesis for (Z)-9,17-Octadecadienal.

Experimental Protocols

Part 1: Synthesis of Fragment A - (8-Nonen-1-yl)triphenylphosphonium bromide

This fragment provides the C10-C18 portion of the final molecule. It is prepared by reacting 9-bromo-1-nonene with triphenylphosphine.

Protocol 1.1: Synthesis of (8-Nonen-1-yl)triphenylphosphonium bromide

  • Materials: 9-bromo-1-nonene, triphenylphosphine, toluene.

  • Procedure:

    • A solution of 9-bromo-1-nonene (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous toluene is heated under reflux for 24 hours.[4]

    • The reaction mixture is cooled to room temperature, allowing the phosphonium salt to precipitate.

    • The solid is collected by filtration, washed with cold toluene, and dried under vacuum to yield (8-nonen-1-yl)triphenylphosphonium bromide as a white solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Fragment B - Methyl 9-oxononanoate

This fragment provides the C1-C9 portion of the final molecule. It is synthesized from the monomethyl ester of azelaic acid. This approach is adapted from a similar synthesis of a C18 diacid.[5]

Protocol 2.1: Synthesis of Methyl 9-oxononanoate

  • Materials: Monomethyl azelate, borane-tetrahydrofuran (B86392) complex (BH₃-THF), pyridinium (B92312) chlorochromate (PCC), dichloromethane (B109758) (DCM).

  • Procedure:

    • Step 1: Reduction of Carboxylic Acid: Monomethyl azelate (1.0 eq) is dissolved in anhydrous THF. BH₃-THF (1.0 M solution in THF, 1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of water, followed by extraction with ethyl acetate (B1210297). The organic layer is dried and concentrated to give methyl 9-hydroxynonanoate.

    • Step 2: Oxidation of Alcohol: Methyl 9-hydroxynonanoate (1.0 eq) is dissolved in anhydrous DCM. PCC (1.5 eq) is added in one portion. The mixture is stirred at room temperature for 2 hours.[6] The reaction mixture is filtered through a pad of silica (B1680970) gel and the solvent is removed under reduced pressure to yield methyl 9-oxononanoate.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Wittig Reaction and Final Product Synthesis

Protocol 3.1: Synthesis of Methyl (Z)-17-octadecen-9-enoate

  • Materials: (8-Nonen-1-yl)triphenylphosphonium bromide, sodium bis(trimethylsilyl)amide (NaHMDS), methyl 9-oxononanoate, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • (8-Nonen-1-yl)triphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF and cooled to -78 °C.

    • NaHMDS (1.0 M solution in THF, 1.05 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 1 hour to form the ylide.

    • The resulting deep red solution is cooled back to -78 °C.

    • A solution of methyl 9-oxononanoate (1.0 eq) in anhydrous THF is added dropwise.

    • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

    • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The organic layers are combined, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl (Z)-17-octadecen-9-enoate.

  • Characterization: The product is characterized by ¹H NMR (paying close attention to the coupling constants of the vinylic protons to confirm Z-stereochemistry), ¹³C NMR, and GC-MS.

Protocol 3.2: Synthesis of (Z)-9,17-Octadecadienal

  • Materials: Methyl (Z)-17-octadecen-9-enoate, diisobutylaluminium hydride (DIBAL-H), Dess-Martin periodinane (DMP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Step 1: Reduction of Ester to Alcohol: A solution of methyl (Z)-17-octadecen-9-enoate (1.0 eq) in anhydrous DCM is cooled to -78 °C. DIBAL-H (1.0 M solution in hexanes, 2.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to give (Z)-9,17-octadecadien-1-ol.

    • Step 2: Oxidation of Alcohol to Aldehyde: The crude (Z)-9,17-octadecadien-1-ol (1.0 eq) is dissolved in anhydrous DCM. Dess-Martin periodinane (1.2 eq) is added, and the mixture is stirred at room temperature for 1 hour.[7] The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford (Z)-9,17-Octadecadienal.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, GC-MS, and high-resolution mass spectrometry.

Data Presentation

The following table summarizes expected yields for the key steps in the synthesis. These are estimates based on similar reactions reported in the literature.

StepReactantsProductTypical Yield (%)
Protocol 1.1 9-Bromo-1-nonene, Triphenylphosphine(8-Nonen-1-yl)triphenylphosphonium bromide85-95
Protocol 2.1 Monomethyl azelateMethyl 9-oxononanoate70-80 (2 steps)
Protocol 3.1 Phosphonium salt, AldehydeMethyl (Z)-17-octadecen-9-enoate60-75
Protocol 3.2 Ester, DIBAL-H, DMP(Z)-9,17-Octadecadienal75-85 (2 steps)

Workflow and Logic Diagrams

Diagram 2: Experimental Workflow for Wittig Reaction

G start Start prep_ylide Prepare Ylide: - Suspend phosphonium salt in THF - Cool to -78 °C - Add NaHMDS - Warm to RT start->prep_ylide reaction Wittig Reaction: - Cool ylide to -78 °C - Add aldehyde solution - Stir and warm to RT overnight prep_ylide->reaction prep_aldehyde Prepare Aldehyde Solution: - Dissolve aldehyde in THF prep_aldehyde->reaction workup Workup: - Quench with NH4Cl (aq) - Extract with Et2O - Dry and concentrate reaction->workup purify Purification: - Column chromatography on silica gel workup->purify characterize Characterization: - NMR, GC-MS purify->characterize end End characterize->end

Caption: General workflow for the Z-selective Wittig reaction step.

Safety Precautions
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are required for several steps; appropriate techniques for handling air- and moisture-sensitive materials should be used.

  • Organophosphorus compounds, strong bases (NaHMDS), reducing agents (DIBAL-H), and oxidizing agents (PCC, DMP) are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided protocol outlines a comprehensive and plausible synthetic route for (Z)-9,17-Octadecadienal. By utilizing a Z-selective Wittig reaction as the key bond-forming step, this method allows for the controlled synthesis of the target molecule with the desired stereochemistry. The detailed experimental procedures and expected outcomes should serve as a valuable guide for researchers undertaking the synthesis of this and related long-chain unsaturated aldehydes.

References

Application Notes and Protocols for the Antimicrobial Activity Assay of (Z)-9,17-Octadecadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde that, like other fatty aldehydes, is presumed to possess antimicrobial properties. These compounds are of interest to researchers for their potential as novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. The lipophilic nature of long-chain aldehydes allows them to interact with and disrupt microbial cell membranes, a mechanism that can be effective against a broad spectrum of pathogens.[1][2][3][4] This document provides detailed protocols for assessing the antimicrobial efficacy of (Z)-9,17-Octadecadienal, guidance on data presentation, and a visualization of its proposed mechanism of action. While specific quantitative data for (Z)-9,17-Octadecadienal is not extensively available in current literature, the methodologies described herein are standard for evaluating such compounds and data for analogous compounds are presented for reference.

Data Presentation

Comprehensive and clear presentation of quantitative data is crucial for the evaluation of antimicrobial efficacy. The following tables provide a standardized format for reporting results from various antimicrobial susceptibility tests.

Table 1: Minimum Inhibitory Concentration (MIC) of (Z)-9,17-Octadecadienal and Related Compounds

Test MicroorganismStrain IDGram Stain/Fungal Type(Z)-9,17-Octadecadienal MIC (µg/mL)Related Compound MIC (µg/mL)Positive Control (Antibiotic/Antifungal)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveData not available2,4-octadienal: 0.122 µL/mL[5]Vancomycin1-4
Escherichia coliATCC 25922Gram-negativeData not available2,4-octadienal: 0.122 µL/mL[5]Ciprofloxacin0.004-0.015
Pseudomonas aeruginosaATCC 27853Gram-negativeData not available2,4-octadienal: 1.95 µL/mL[5]Tobramycin0.25-1
Candida albicansATCC 90028YeastData not available(Z)-13-docosenamide: 20 µg/mL[6]Fluconazole0.25-1
Aspergillus fumigatusATCC 204305MoldData not available(Z)-13-docosenamide: 20 µg/mL[6]Amphotericin B0.5-2

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of (Z)-9,17-Octadecadienal

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

Table 3: Zone of Inhibition Diameters for (Z)-9,17-Octadecadienal (Disk Diffusion Assay)

Test MicroorganismStrain IDConcentration of (Z)-9,17-Octadecadienal (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic/Antifungal)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)≥15
Escherichia coliATCC 25922Ciprofloxacin (5 µg)≥21
Pseudomonas aeruginosaATCC 27853Tobramycin (10 µg)≥15
Candida albicansATCC 90028Fluconazole (25 µg)≥17
Aspergillus fumigatusATCC 204305Amphotericin B (20 µg)≥15

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. It is essential to use appropriate aseptic techniques throughout these procedures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

  • (Z)-9,17-Octadecadienal stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent vehicle)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the (Z)-9,17-Octadecadienal stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Use a standard antimicrobial agent with a known MIC.

    • Negative Control: Include wells with the solvent used to dissolve the test compound at the highest concentration present in the assay.

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for yeasts).

  • Reading the MIC: The MIC is the lowest concentration of (Z)-9,17-Octadecadienal at which there is no visible growth (turbidity).

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline or broth

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.

Materials:

  • (Z)-9,17-Octadecadienal solution

  • Sterile paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Positive control disks (commercial antibiotic/antifungal disks)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

  • Disk Preparation and Application: Aseptically apply a known volume of the (Z)-9,17-Octadecadienal solution onto a sterile paper disk and allow the solvent to evaporate. Place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Controls: Place a positive control disk on the same plate.

  • Incubation: Invert the plates and incubate under appropriate conditions.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Visualizations

Proposed Mechanism of Action of (Z)-9,17-Octadecadienal

Long-chain unsaturated aldehydes are thought to exert their antimicrobial effects primarily through the disruption of the microbial cell membrane.[1][2][3][4] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment Compound (Z)-9,17-Octadecadienal Membrane Lipid Bilayer Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Causes Leakage Leakage of Ions & Macromolecules Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Caption: Proposed mechanism of antimicrobial action.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the sequential steps for a comprehensive evaluation of the antimicrobial activity of (Z)-9,17-Octadecadienal.

Start Prepare (Z)-9,17-Octadecadienal Stock Solution Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Inoculum MIC Perform Broth Microdilution for MIC Determination Inoculum->MIC Disk Perform Disk Diffusion Assay Inoculum->Disk MBC Perform Subculturing for MBC/MFC Determination MIC->MBC Data Record and Analyze Data (MIC, MBC/MFC, Zone of Inhibition) MBC->Data Disk->Data End Report Findings Data->End

References

Application Notes and Protocols: Efficacy Testing of Aldehyde-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of aldehyde-based compounds. Aldehydes, such as glutaraldehyde (B144438) and formaldehyde, are potent, broad-spectrum antimicrobial agents used extensively in disinfection and sterilization.[1][2][3] Their mechanism of action primarily involves the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids, leading to denaturation, DNA damage, and ultimately, cell death.[1][4][5][6]

Mechanism of Action of Aldehyde-Based Antimicrobials

Aldehydes exert their antimicrobial effects through non-specific reactions with key cellular components. The primary mechanism is the cross-linking of proteins and nucleic acids, which disrupts essential cellular functions.[5] This broad reactivity makes them effective against a wide range of microorganisms, including bacteria, fungi, viruses, and even spores.[2]

cluster_cell Microbial Cell Aldehyde Aldehyde CellWall Cell Wall/ Membrane Aldehyde->CellWall Penetration Cytoplasm Cytoplasm CellWall->Cytoplasm Proteins Proteins & Enzymes Cytoplasm->Proteins NucleicAcids Nucleic Acids (DNA, RNA) Cytoplasm->NucleicAcids CellDeath Cell Death Proteins->CellDeath Cross-linking & Denaturation NucleicAcids->CellDeath Alkylation & Damage

Caption: General mechanism of aldehyde antimicrobial action.

Experimental Protocols for Efficacy Testing

A multi-faceted approach is recommended to thoroughly evaluate the efficacy of aldehyde-based antimicrobials. This includes determining the minimum concentration required for inhibition and killing, assessing the rate of antimicrobial activity, and evaluating performance against microbial biofilms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9] The broth microdilution method is a commonly used technique for determining the MIC.

Protocol:

  • Preparation of Aldehyde Stock Solution: Prepare a concentrated stock solution of the aldehyde-based antimicrobial in a suitable solvent.

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7][10]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the aldehyde stock solution with the broth medium to achieve a range of desired concentrations.[7]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.[7]

  • Data Analysis: Determine the MIC by visually assessing the lowest concentration of the aldehyde that inhibits visible bacterial growth (i.e., the well remains clear).

cluster_workflow MIC Assay Workflow PrepAldehyde Prepare Aldehyde Stock Solution SerialDilution Perform Serial Dilution in 96-well Plate PrepAldehyde->SerialDilution PrepInoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate ReadMIC Visually Determine MIC Incubate->ReadMIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[11][12] This assay is a continuation of the MIC assay.

Protocol:

  • Following MIC Determination: After determining the MIC, select the wells from the MIC plate that show no visible growth.

  • Plating: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and plate it onto an appropriate agar (B569324) medium.

  • Incubation: Incubate the agar plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration of the aldehyde that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11]

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[13][14][15]

Protocol:

  • Preparation: Prepare flasks containing a standardized bacterial inoculum (e.g., 1-5 x 10^6 CFU/mL) in a suitable broth. Add the aldehyde-based antimicrobial at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). Include a growth control flask without the antimicrobial.

  • Incubation and Sampling: Incubate the flasks under appropriate conditions. At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[15]

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected samples using a suitable neutralizer. Perform serial dilutions and plate onto agar to determine the number of viable CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

cluster_workflow Time-Kill Assay Workflow PrepCulture Prepare Standardized Bacterial Culture AddAldehyde Add Aldehyde at Desired Concentration PrepCulture->AddAldehyde Incubate Incubate Flasks AddAldehyde->Incubate Sample Sample at Time Intervals Incubate->Sample Neutralize Neutralize Antimicrobial Activity Sample->Neutralize Plate Perform Serial Dilutions and Plate Neutralize->Plate Count Count Colonies and Calculate CFU/mL Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

References

Application of (Z)-9,17-Octadecadienal in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of late 2025, a comprehensive search of scientific literature and pest management databases did not yield any specific applications of (Z)-9,17-Octadecadienal in pest management. While this compound is chemically defined, its role as a semiochemical or pest control agent is not documented in the available resources. The information presented herein pertains to structurally similar and functionally related compounds that are established as insect pheromones and are utilized in integrated pest management (IPM) strategies. This document provides a framework of application notes and protocols that could be adapted for the study of (Z)-9,17-Octadecadienal should it be identified as a bioactive agent in the future.

Introduction to Long-Chain Aldehydes in Insect Communication

Long-chain unsaturated aldehydes are a significant class of insect semiochemicals, primarily acting as sex or aggregation pheromones. These molecules are crucial for chemical communication in various insect orders, particularly Lepidoptera (moths and butterflies). Their high specificity and potency make them valuable tools for monitoring and controlling pest populations with minimal environmental impact. Research into compounds like (Z)-9,17-Octadecadienal is part of an ongoing effort to identify novel semiochemicals for a more targeted and sustainable approach to pest management.

While direct evidence for the biological role of (Z)-9,17-Octadecadienal is not currently available, studies on analogous long-chain aldehydes provide insights into their potential functions. For instance, other C18 aldehydes, such as octadecanal, have been identified as male-produced aggregation pheromones in species like the coconut weevil (Amerrhinus ynca)[1].

Case Study: Application of a Structurally Related Pheromone

To illustrate the application of long-chain dienals in pest management, we will focus on (Z,Z)-9,12-Octadecadienal , a known sex pheromone component for the parasitoid wasp Ascogaster quadridentata. This wasp is a natural enemy of the codling moth (Cydia pomonella), a major pest of apples and pears[2]. The application of this pheromone can be aimed at monitoring the parasitoid population to assess the level of natural pest control.

Quantitative Data on Related Pheromones

The following table summarizes data for various long-chain aldehyde pheromones to provide a comparative overview of their efficacy and use.

Pheromone ComponentTarget Pest/Beneficial InsectApplicationEfficacy DataReference
(Z,Z)-9,12-OctadecadienalAscogaster quadridentata (Parasitoid)Male AttractantUsed to monitor parasitoid populations.[2]
(Z)-9-HexadecenalHelicoverpa armigera (Cotton Bollworm)Sex Pheromone ComponentPart of a standard blend for attracting male moths.[3]
(Z)-9-TetradecenalHelicoverpa armigera (Cotton Bollworm)Sex Pheromone ComponentAddition to standard blend doubled trap catch in field tests.[3]
(Z,E)-9,12-Tetradecadienyl acetate (B1210297) (ZETA)Various stored-product mothsMating Disruption, MonitoringWidely used for mating disruption and mass trapping.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study and application of insect pheromones.

Protocol for Electroantennography (EAG)

Objective: To determine if the antennae of a target insect species respond to (Z)-9,17-Octadecadienal, indicating it may be a behaviorally active compound.

Materials:

  • Live, healthy insects (male and female)

  • (Z)-9,17-Octadecadienal (synthetic standard)

  • Solvent (e.g., hexane)

  • Micropipettes

  • Filter paper strips

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Glass capillaries filled with saline solution

  • Humidified, purified air stream

Procedure:

  • Antenna Preparation: An insect is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode using conductive gel or saline-filled capillaries.

  • Stimulus Preparation: A serial dilution of (Z)-9,17-Octadecadienal in the solvent is prepared. A small amount (e.g., 10 µL) of a specific concentration is applied to a filter paper strip. The solvent is allowed to evaporate.

  • Stimulus Delivery: The filter paper is placed inside a Pasteur pipette, and the tip of the pipette is inserted into a hole in the main tube delivering a constant stream of humidified air over the antenna. A puff of air is passed through the pipette, delivering the odorant to the antenna.

  • Data Recording: The electrical potential change (depolarization) across the antenna is recorded. The amplitude of this response is measured.

  • Controls: A filter paper with only the solvent is used as a negative control. A known pheromone for the species can be used as a positive control.

  • Analysis: The responses to different concentrations of the test compound are compared to the controls. A significantly larger response to the test compound indicates that the insect's antennae can detect it.

Protocol for Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to (Z)-9,17-Octadecadienal.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal-filtered, humidified air source

  • Test insects

  • (Z)-9,17-Octadecadienal and solvent

  • Filter paper

Procedure:

  • Setup: The Y-tube is positioned horizontally. Purified, humidified air is passed through each arm of the 'Y' at a constant rate.

  • Odor Source: A filter paper treated with a solution of (Z)-9,17-Octadecadienal is placed in one arm of the olfactometer. A filter paper with only the solvent is placed in the other arm as a control.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The positions of the treatment and control arms are switched between trials to avoid positional bias.

  • Analysis: A chi-square test is used to determine if there is a statistically significant preference for the arm with the test compound.

Visualizations

Generalized Pheromone Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the detection of an aldehyde pheromone by an insect olfactory receptor neuron.

Pheromone_Signaling_Pathway cluster_air Air cluster_dendrite Olfactory Neuron Dendrite cluster_soma Neuron Cell Body P Pheromone Molecule ((Z)-9,17-Octadecadienal) PBP Pheromone Binding Protein (PBP) P->PBP Binding OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery G G-protein OR->G Activation AC Adenylate Cyclase G->AC Activation cAMP cAMP AC->cAMP Production IonChannel Ion Channel cAMP->IonChannel Opening Depol Depolarization IonChannel->Depol Ion Influx (Na+, Ca2+) AP Action Potential Depol->AP Signal to Brain

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Pheromone Application

This diagram outlines the general workflow from the identification of a potential pheromone to its application in pest management.

Pest_Management_Workflow cluster_lab Laboratory Phase cluster_field Field Phase A Pheromone Identification (e.g., GC-MS analysis of insect extracts) B Synthesis of Putative Pheromone ((Z)-9,17-Octadecadienal) A->B C Electrophysiological Assays (EAG, Single Sensillum Recording) B->C D Behavioral Bioassays (Y-Tube Olfactometer, Wind Tunnel) C->D E Field Trials (Trap Design, Lure Optimization) D->E F Development of Pest Management Strategy E->F G Monitoring F->G H Mating Disruption F->H I Mass Trapping F->I

Caption: Workflow for pheromone-based pest management strategy development.

References

Application Notes and Protocols for the Identification of 9,17-Octadecadienal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,17-Octadecadienal is a long-chain unsaturated aldehyde with potential significance in various biological processes. As with many unsaturated lipids, its biological activity is often dependent on the geometry of its double bonds, making the accurate identification of its isomers critical. This document provides detailed application notes and experimental protocols for the identification and differentiation of the geometric isomers of 9,17-Octadecadienal, primarily focusing on the cis/trans (Z/E) configuration at the C9 double bond. The techniques described herein are essential for researchers in lipidomics, drug discovery, and chemical biology.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain aldehydes like 9,17-Octadecadienal, derivatization is often necessary to improve volatility and thermal stability.

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Derivatization with PFBHA converts the aldehyde functional group into a more stable and volatile oxime derivative.[1] The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances sensitivity in mass spectrometry.[1]

Experimental Protocol: PFBHA Derivatization

  • Sample Preparation: Dissolve a known amount of the 9,17-Octadecadienal isomer mixture in a suitable solvent (e.g., hexane (B92381) or toluene).

  • pH Adjustment: If the sample is in an aqueous matrix, adjust the pH to a range of 4-6.[1]

  • Derivatization Reaction:

    • Prepare a fresh solution of PFBHA hydrochloride in water (e.g., 1-15 mg/mL).[1]

    • Add an excess of the PFBHA solution to the sample vial.

    • Seal the vial and incubate the mixture at 60°C for 60 minutes.[1][2]

  • Extraction:

    • After cooling to room temperature, add 1-2 mL of hexane.

    • Add sodium chloride to saturate the aqueous phase, if present, to improve extraction efficiency.[1]

    • Vortex vigorously for 1-2 minutes.

    • Allow the layers to separate and carefully transfer the organic (upper) layer containing the PFBHA-oxime derivatives to a clean vial for GC-MS analysis.

GC-MS Analysis of PFBHA-Derivatized 9,17-Octadecadienal

The PFBHA derivatization of an asymmetrical aldehyde like 9,17-Octadecadienal will typically yield two geometric isomers of the oxime (syn and anti), which may be resolved chromatographically.[3] For quantification, the peak areas of both isomers are typically summed.[1]

Table 1: Typical GC-MS Parameters for Analysis of PFBHA-Derivatized Long-Chain Aldehydes

ParameterValueReference
GC Column SLB®-5ms (30 m x 0.25 mm I.D., 0.50 μm film thickness)
Injector Temperature 250°C[1]
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 - 1.1 mL/min[1]
Oven Program Initial: 40-50°C, hold for 2 min; Ramp 1: 5-7°C/min to 180-250°C; Ramp 2: 25°C/min to 280°C, hold for 5-14 min[1]
MS Ion Source Temp. 230-250°C[1]
MS Transfer Line Temp. 280°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan[1]

Data Presentation: Expected GC-MS Results

The cis and trans isomers of 9,17-Octadecadienal are expected to have slightly different retention times. Generally, on many stationary phases, trans isomers elute slightly earlier than their corresponding cis isomers. The Kovats retention index for (9Z)-9,17-Octadecadienal is reported as 2297 on a standard non-polar column and 2372 on a standard polar column.

Mass Spectral Fragmentation:

The mass spectrum of the PFBHA derivative will be dominated by the pentafluorobenzyl moiety. The primary fragmentation is the formation of the pentafluorotropylium cation at m/z 181, which is often the base peak and is used for quantification in SIM mode.[1] While the fragmentation of the aldehyde chain itself might show subtle differences between isomers, the primary differentiation will be through chromatographic separation.

Ozonolysis for Double Bond Position Determination

Ozonolysis is a chemical reaction that cleaves carbon-carbon double bonds, producing smaller carbonyl compounds (aldehydes or ketones).[4] By identifying these fragments, the original position of the double bonds can be unequivocally determined. This is particularly useful to confirm the presence of the double bonds at the C9 and C17 positions.

Experimental Protocol: Ozonolysis-GC-MS

  • Ozone Generation: Generate ozone by passing a stream of dry oxygen through an ozone generator.

  • Ozonolysis Reaction:

    • Dissolve the 9,17-Octadecadienal sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) in a reaction vessel cooled to -78°C (dry ice/acetone bath).[5]

    • Bubble the ozone-containing oxygen stream through the solution. The reaction is complete when the solution turns a pale blue color, indicating the presence of unreacted ozone.

  • Reductive Work-up:

    • Purge the solution with nitrogen to remove excess ozone.

    • Add a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide, to the reaction mixture to cleave the ozonide and form the final carbonyl products.

  • GC-MS Analysis:

    • Directly inject an aliquot of the reaction mixture into the GC-MS.

    • Identify the resulting aldehyde fragments by comparing their retention times and mass spectra with those of authentic standards or library data.[6]

Expected Ozonolysis Products of 9,17-Octadecadienal:

Cleavage at the C9 and C17 double bonds will yield three main fragments:

  • Heptanal (from the C1-C8 fragment)

  • Nonanedial (from the C10-C18 fragment)

  • Formaldehyde (from the C17 terminal double bond)

The identification of these products confirms the positions of the double bonds in the original molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry Determination

¹H NMR spectroscopy is a powerful non-destructive technique for determining the stereochemistry of double bonds (cis or trans). The key parameter for this determination is the coupling constant (J-value) between the vinylic protons.

Principle:

The magnitude of the vicinal coupling constant (³J) between protons on a double bond is dependent on the dihedral angle between them.

  • trans protons typically exhibit a larger coupling constant, in the range of 12-18 Hz .[7]

  • cis protons show a smaller coupling constant, typically in the range of 6-12 Hz .[7]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified 9,17-Octadecadienal isomer in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution of the vinylic proton signals.

  • Data Analysis:

    • Identify the signals corresponding to the protons on the C9-C10 double bond. These will typically appear in the olefinic region of the spectrum (around 5.3-5.5 ppm for isolated double bonds).[8]

    • Measure the coupling constant (J-value) for these signals.

Data Presentation: Expected ¹H NMR Data

IsomerVinylic Protons (C9-H, C10-H)Expected Coupling Constant (³J)
(9E,17)-Octadecadienal (trans)Multiplets~12-18 Hz
(9Z,17)-Octadecadienal (cis)Multiplets~6-12 Hz

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is an excellent technique for the separation of non-volatile or thermally labile compounds, and it can be particularly effective for separating geometric isomers of long-chain aldehydes.

Principle:

Reversed-phase HPLC separates compounds based on their hydrophobicity. While the hydrophobicity of cis and trans isomers is very similar, differences in their overall shape can lead to differential interactions with the stationary phase, allowing for separation. Silver ion (Ag⁺) HPLC can also be used, where the silver ions interact differently with cis and trans double bonds, often providing excellent separation.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve the 9,17-Octadecadienal isomer mixture in the mobile phase.

  • HPLC System:

    • Column: A C18 column is commonly used for separating fatty aldehydes.[9]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase.[9] Gradient elution may be required for optimal separation.

    • Detector: UV detection at a wavelength where the aldehyde or a derivative absorbs (e.g., 210-220 nm for the aldehyde, or a higher wavelength if derivatized).

Data Presentation: Expected HPLC Results

The elution order of cis and trans isomers in reversed-phase HPLC can vary depending on the specific column and mobile phase conditions. However, it is often observed that cis isomers elute slightly earlier than trans isomers.[10] Retention times should be confirmed by running authentic standards of the pure isomers.

Diagrams

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample 9,17-Octadecadienal Isomer Mixture Derivatization Derivatization with PFBHA Sample->Derivatization React Extraction Liquid-Liquid Extraction Derivatization->Extraction Isolate GC_Separation Gas Chromatography (Separation of Isomers) Extraction->GC_Separation Inject MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Elute Data_Analysis Retention Time Comparison & Mass Spectra Analysis MS_Detection->Data_Analysis Acquire Data Isomer_ID Isomer Identification Data_Analysis->Isomer_ID Interpret

Caption: Workflow for the GC-MS analysis of 9,17-Octadecadienal isomers.

Logical Flow for Isomer Identification

Isomer_Identification_Logic cluster_results node_result node_result Start Mixture of 9,17-Octadecadienal Isomers Technique Analytical Technique Start->Technique GC_MS GC-MS Technique->GC_MS Separation NMR ¹H NMR Technique->NMR Stereochemistry Ozonolysis Ozonolysis-MS Technique->Ozonolysis DB Position GC_MS->node_result Retention Time Difference NMR->node_result Coupling Constant (J-value) Ozonolysis->node_result Fragmentation Products GC_MS_Result Separated Isomers NMR_Result cis vs. trans Configuration Ozonolysis_Result Confirmed C9 & C17 Double Bonds

Caption: Logical flow for the comprehensive identification of 9,17-Octadecadienal isomers.

References

Application Notes and Protocols for Bioassay Development of Long-Chain Aldehyde Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aldehydes are a critical class of semiochemicals, acting as potent sex pheromones in numerous insect species, particularly within the order Lepidoptera. Understanding the detection and behavioral impact of these molecules is paramount for developing effective and environmentally benign pest management strategies, such as mating disruption and lure-and-kill techniques. This document provides detailed application notes and standardized protocols for the bioassay development of long-chain aldehyde pheromones, targeting researchers, scientists, and drug development professionals.

The protocols herein cover key electrophysiological and behavioral assays essential for characterizing the activity of long-chain aldehyde pheromones. These include Electroantennography (EAG) for assessing the overall olfactory response of the antenna, Single Sensillum Recording (SSR) for detailed analysis of individual olfactory sensory neuron activity, and behavioral assays such as wind tunnel and Y-tube olfactometer tests to quantify the insect's behavioral response to these chemical cues.

Olfactory Signaling Pathway for Aldehyde Pheromones

The perception of long-chain aldehyde pheromones in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. Odorant molecules enter the sensilla through pores and are transported through the sensillar lymph by Odorant-Binding Proteins (OBPs) to the dendritic membranes of Olfactory Sensory Neurons (OSNs). Here, they interact with specific chemoreceptors, which can be from the Odorant Receptor (OR) or Ionotropic Receptor (IR) families.[1][2][3] This interaction triggers a signal transduction cascade, leading to the generation of action potentials that are transmitted to the brain, ultimately eliciting a behavioral response.[4][5]

cluster_sensillum Sensillum Lymph cluster_osn Olfactory Sensory Neuron (OSN) Dendrite cluster_downstream Signal Transduction & Neuronal Firing Pheromone Aldehyde Pheromone OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR_Complex Odorant Receptor (OR/Orco Complex) OBP->OR_Complex Interaction IR_Complex Ionotropic Receptor (IR) OBP->IR_Complex Interaction Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel IR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain

Caption: Generalized insect olfactory signaling pathway for aldehydes.

Data Presentation: Quantitative Responses to Aldehyde Pheromones

The following tables summarize quantitative data from various bioassays, providing a comparative overview of insect responses to different long-chain aldehyde pheromones.

Table 1: Electroantennography (EAG) Responses to Aldehyde Pheromones

Insect SpeciesPheromone ComponentDose (µg)Mean EAG Response (mV) ± SEReference
Spodoptera frugiperdaZ9-14:Ac & Z7-12:Ac0.1-0.45 ± 0.03[6]
Harmonia axyridisZ9-14:Ac0.1-0.52 ± 0.04[6]
Atta sexdens2E,4-dimethyl-2-hexenoic acid14.45~1.8[7]
Solenopsis invicta(E)-2,4-dimethyl-2-hexenal100~0.8[8]

Table 2: Single Sensillum Recording (SSR) Responses to Aldehydes

Insect SpeciesSensillum TypeAldehydeResponse (spikes/s)Reference
Tenodera aridifoliaBasiconic1-Hexanal~100[9]
Tenodera aridifoliaBasiconic1-Octanal~80[9]
Bombyx moriTrichoidBombykalHigh frequency[10]

Table 3: Behavioral Responses in Wind Tunnel Assays

Insect SpeciesPheromone BlendDose (ppm)% Taking Flight% Half Upwind% Approaching Source% Landing on SourceReference
Spodoptera frugiperdaSex Pheromone Blend1001008577.565[11]
Spodoptera frugiperdaSex Pheromone Blend20097.58072.557.5[11]
Spodoptera frugiperdaSex Pheromone Blend30095756550[11]

Table 4: Behavioral Responses in Y-Tube Olfactometer Assays

Insect SpeciesPheromone/KairomoneDose% AttractionReference
Anoplophora chinensis (female)4-(n-heptyloxy)butan-1-ol, 4-(n-heptyloxy)butanal, nonanal1 µg~70%[12]
Cimex lectulariusHuman odorsN/A>90% preference[13]

Table 5: Kinetic Parameters of Aldehyde Oxidases (AOX)

Insect SpeciesEnzymeSubstrate (Aldehyde)Km (µM)Vmax (mU)Reference
Manduca sextaAntennal AOXBombykal5N/A[14]
Manduca sextaAntennal AOXBenzaldehyde255N/A[14]
Bombyx moriBmAOX5Benzaldehyde174521[15]
Galleria mellonellaGmelAOX2Hexanal14.81.9[16]

Experimental Protocols

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated potential from all responding olfactory sensory neurons on an insect's antenna to a volatile stimulus. It is a valuable tool for screening the olfactory activity of pheromone components and their analogues.[17][18]

Start Start Prep_Pheromone Prepare Pheromone Dilutions Start->Prep_Pheromone Prep_Insect Anesthetize Insect & Excise Antenna Start->Prep_Insect Prep_Electrodes Prepare Saline-filled Glass Electrodes Start->Prep_Electrodes Deliver_Stimulus Deliver Pheromone Puff Prep_Pheromone->Deliver_Stimulus Mount_Antenna Mount Antenna on Electrodes Prep_Insect->Mount_Antenna Prep_Electrodes->Mount_Antenna Deliver_Air Deliver Continuous Humidified Airflow Mount_Antenna->Deliver_Air Deliver_Air->Deliver_Stimulus Record_Signal Record EAG Signal Deliver_Stimulus->Record_Signal Analyze_Data Analyze Signal Amplitude & Normalize Data Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for Electroantennography (EAG).

Materials:

  • EAG system (amplifier, data acquisition unit, software)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillaries and puller

  • Ag/AgCl wires

  • Conductive gel

  • Saline solution (e.g., in mM: 150.0 NaCl, 25.0 HEPES, 5.0 glucose, 3.4 KCl, 1.8 NaHCO₃, 1.7 CaCl₂, and 1.0 MgCl₂, pH 7.1)[19]

  • Long-chain aldehyde pheromone standard

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Filter paper

  • Pasteur pipettes

  • Stimulus delivery system

Protocol:

  • Pheromone Preparation: Prepare a stock solution of the long-chain aldehyde pheromone in the chosen solvent. Perform serial dilutions to create a range of concentrations (e.g., 0.001 to 100 µg/µL).[17]

  • Electrode Preparation: Pull glass capillaries to a fine tip and fill them with saline solution. Insert Ag/AgCl wires to serve as recording and reference electrodes.[20]

  • Insect Preparation: Anesthetize an insect (e.g., by cooling) and carefully excise an antenna at its base under a stereomicroscope.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The base of the antenna is placed in contact with the reference electrode, and the distal tip is connected to the recording electrode, often with the aid of conductive gel.[17]

  • Stimulus Delivery: Apply a known volume (e.g., 10 µL) of a pheromone dilution onto a filter paper strip and insert it into a Pasteur pipette. The pipette is connected to a stimulus delivery system that will deliver a calibrated puff of air over the antenna.[20]

  • Data Recording: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. Puffs of the pheromone stimulus are introduced into this airstream, and the resulting change in electrical potential across the antenna is recorded.[18]

  • Data Analysis: The amplitude of the negative voltage deflection is measured for each stimulus. Responses are typically normalized by subtracting the response to a solvent control. Dose-response curves can be generated by plotting the normalized EAG response against the logarithm of the pheromone concentration.[18]

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum. This method provides detailed information on the specificity and sensitivity of different neuron classes to specific aldehyde pheromones.[21]

Start Start Prep_Pheromone Prepare Pheromone Dilutions Start->Prep_Pheromone Prep_Insect Immobilize Insect Start->Prep_Insect Prep_Electrodes Sharpen Tungsten Electrodes Start->Prep_Electrodes Deliver_Stimulus Deliver Pheromone Puff Prep_Pheromone->Deliver_Stimulus Insert_Ref_Electrode Insert Reference Electrode (e.g., in eye) Prep_Insect->Insert_Ref_Electrode Prep_Electrodes->Insert_Ref_Electrode Insert_Rec_Electrode Insert Recording Electrode into Sensillum Prep_Electrodes->Insert_Rec_Electrode Insert_Ref_Electrode->Insert_Rec_Electrode Insert_Rec_Electrode->Deliver_Stimulus Record_Signal Record Action Potentials Deliver_Stimulus->Record_Signal Analyze_Data Spike Sorting & Frequency Analysis Record_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for Single Sensillum Recording (SSR).

Materials:

  • SSR recording setup (amplifier, data acquisition, software)

  • High-magnification microscope with vibration isolation table

  • Micromanipulators

  • Tungsten electrodes and sharpening system

  • Insect holder (e.g., pipette tip)

  • Wax or tape for immobilization

  • Stimulus delivery system

Protocol:

  • Electrode Preparation: Sharpen tungsten electrodes to a very fine tip (e.g., using an electrochemical etching process).[22][23]

  • Insect Preparation: Immobilize the insect in a holder, such as a pipette tip, with the head and antennae exposed. Secure the antennae with wax or tape to prevent movement.[21]

  • Electrode Placement: Under high magnification, carefully insert the reference electrode into the insect's eye or another part of the body. Advance the recording electrode to the antenna and gently insert it into the side of a single sensillum.[22][24]

  • Stimulus Delivery: Deliver puffs of aldehyde pheromone-laden air over the antenna as described in the EAG protocol.

  • Data Recording: Record the extracellular action potentials from the OSNs within the sensillum. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.[22]

  • Data Analysis: Use spike-sorting software to differentiate the responses of individual neurons. The response is quantified by counting the number of spikes in a defined period after stimulus onset and subtracting the spontaneous firing rate.[22]

Behavioral Bioassays

Wind tunnel assays are used to study the long-range orientation behavior of flying insects in response to a pheromone plume. This assay provides quantitative data on the attractiveness of a pheromone and its ability to elicit upwind flight and source location behaviors.[1][25]

Start Start Setup_Tunnel Set Wind Speed, Temp, Humidity, & Lighting Start->Setup_Tunnel Prep_Pheromone Prepare Pheromone Dispenser Start->Prep_Pheromone Acclimatize_Insect Acclimatize Insect to Conditions Start->Acclimatize_Insect Place_Dispenser Place Dispenser at Upwind End of Tunnel Setup_Tunnel->Place_Dispenser Prep_Pheromone->Place_Dispenser Release_Insect Release Insect at Downwind End Acclimatize_Insect->Release_Insect Place_Dispenser->Release_Insect Record_Behavior Record Behavioral Sequence (e.g., Take-off, Upwind Flight, Landing) Release_Insect->Record_Behavior Analyze_Data Calculate Percentage of Insects Exhibiting Behaviors Record_Behavior->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a Wind Tunnel Bioassay.

Materials:

  • Wind tunnel

  • Anemometer

  • Video recording equipment

  • Pheromone dispenser (e.g., filter paper, rubber septum)

  • Insect release cages

Protocol:

  • Wind Tunnel Setup: Adjust the wind speed (typically 0.2-0.3 m/s), temperature, humidity, and lighting to mimic the natural conditions for the insect's flight activity.[1][25]

  • Pheromone Preparation: Load a dispenser with a known amount of the long-chain aldehyde pheromone.

  • Insect Acclimatization: Place individual insects in release cages and allow them to acclimatize to the experimental conditions for at least one hour.[1]

  • Assay Procedure: Place the pheromone dispenser at the upwind end of the tunnel. Release an insect from its cage at the downwind end.

  • Data Recording: Record the insect's flight path and a sequence of behaviors, such as taking flight, upwind oriented flight, approaching the source, and landing on the source.[1]

  • Data Analysis: For each treatment, calculate the percentage of insects that perform each key behavior. Compare these percentages to those from a solvent control.[11]

A Y-tube olfactometer is a two-choice bioassay used to determine an insect's preference for a particular odor. It is a valuable tool for rapidly screening the attractant or repellent properties of long-chain aldehyde pheromones.[2][26][27]

Start Start Setup_Olfactometer Set Up Y-Tube with Purified Airflow Start->Setup_Olfactometer Prep_Stimuli Prepare Pheromone and Control Samples Start->Prep_Stimuli Place_Stimuli Place Stimuli in Respective Arms Setup_Olfactometer->Place_Stimuli Prep_Stimuli->Place_Stimuli Release_Insect Release Insect at Base of Y-Tube Place_Stimuli->Release_Insect Record_Choice Record First Arm Choice and Time Spent in Each Arm Release_Insect->Record_Choice Analyze_Data Analyze Preference Data (e.g., Chi-square test) Record_Choice->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a Y-Tube Olfactometer Bioassay.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal filter and humidifier

  • Odor source chambers

  • Filter paper

Protocol:

  • Olfactometer Setup: Assemble the Y-tube olfactometer and connect it to a purified and humidified air source. Adjust the flow meters to ensure equal airflow through both arms.[2]

  • Stimulus Preparation: Apply a solution of the long-chain aldehyde pheromone to a filter paper and place it in one odor source chamber. Place a filter paper with solvent only in the other chamber as a control.[26]

  • Assay Procedure: Introduce a single insect at the base of the Y-tube.

  • Data Recording: Record which arm the insect first enters and the total time spent in each arm over a defined period.

  • Data Analysis: Analyze the choice data using a Chi-square test to determine if there is a significant preference for the pheromone-laden arm over the control arm.[12]

Conclusion

The bioassays and protocols detailed in this document provide a comprehensive framework for the development and characterization of long-chain aldehyde pheromones. By systematically applying these electrophysiological and behavioral techniques, researchers can gain a thorough understanding of the biological activity of these important semiochemicals, paving the way for the development of novel and sustainable pest management solutions.

References

Application Notes and Protocols for (Z)-9,17-Octadecadienal in Food Preservation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9,17-Octadecadienal is an unsaturated aldehyde that has been identified in various plant species. Preliminary research suggests that this and similar long-chain aldehydes possess antimicrobial properties, indicating a potential for application in food preservation. This document provides an overview of the current, albeit limited, understanding of (Z)-9,17-Octadecadienal and presents generalized protocols for evaluating its efficacy as a food preservative. While direct and extensive research on the application of (Z)-9,17-Octadecadienal in food preservation is not yet widely available, the methodologies outlined below are based on established practices for assessing natural antimicrobial compounds.

Potential Antimicrobial Activity

(Z)-9,17-Octadecadienal has been reported to possess antimicrobial properties.[1] Its structural class, unsaturated aldehydes, is known for antimicrobial activity, which is often attributed to the ability to interact with and disrupt microbial cell membranes.

While specific quantitative data for the antimicrobial activity of (Z)-9,17-Octadecadienal against foodborne pathogens is scarce, data for a related compound, 9,12-octadecadienoic acid, has been noted for its antifungal activity. The following table summarizes available data on related compounds to provide a comparative context.

Data Presentation: Antimicrobial Activity of Related Compounds

Compound/ExtractTarget MicroorganismMeasurementResult
9,12-octadecadienoic acid (Z,Z)FungiAntifungal ActivityNoted
Plant Extracts containing various fatty acids and aldehydesE. coli, P. aeruginosa, S. aureus, L. innocua, C. pelliculosa, C. albicansAntibacterial & Antifungal ActivityObserved

Experimental Protocols

The following are generalized protocols for determining the antimicrobial efficacy of (Z)-9,17-Octadecadienal for food preservation applications.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the lowest concentration of (Z)-9,17-Octadecadienal that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Pure (Z)-9,17-Octadecadienal

  • Relevant foodborne pathogens (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile agar (B569324) plates

Procedure:

  • Preparation of Inoculum: Culture the test microorganisms in broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution: Prepare a stock solution of (Z)-9,17-Octadecadienal in a suitable solvent (e.g., DMSO, ethanol) and perform two-fold serial dilutions in the broth in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

  • MBC Determination: To determine the MBC, plate a small aliquot from the wells with concentrations at and above the MIC onto sterile agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Efficacy in a Food Matrix

This protocol describes a method to evaluate the effectiveness of (Z)-9,17-Octadecadienal in preserving a model food system, such as fresh-cut produce or a meat product.

Materials:

  • (Z)-9,17-Octadecadienal solution

  • Fresh food product (e.g., sliced apples, ground beef)

  • Relevant spoilage microorganisms or foodborne pathogens

  • Sterile packaging materials

  • Stomacher and sterile stomacher bags

  • Plate Count Agar (PCA) or selective agar media

Procedure:

  • Preparation of Treatment Solution: Prepare solutions of (Z)-9,17-Octadecadienal at various concentrations in a food-grade carrier.

  • Inoculation of Food Sample: Inoculate the food samples with a known concentration of the target microorganism.

  • Application of Treatment: Apply the (Z)-9,17-Octadecadienal solution to the inoculated food samples by dipping, spraying, or mixing. Include an untreated control group.

  • Packaging and Storage: Package the samples and store them under conditions that simulate typical storage (e.g., refrigeration at 4°C).

  • Microbial Analysis: At regular intervals (e.g., day 0, 3, 7, 10), take a representative sample from each treatment group. Homogenize the sample in a sterile diluent using a stomacher. Perform serial dilutions and plate onto appropriate agar to enumerate the microbial population.

  • Data Analysis: Compare the microbial counts between the treated and control groups over time to determine the preservative effect of (Z)-9,17-Octadecadienal.

Visualizations

Proposed Antimicrobial Mechanism of Action

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid_Bilayer Increased_Permeability Increased_Permeability Phospholipid_Bilayer->Increased_Permeability Leads to Membrane_Proteins Membrane_Proteins Disruption_of_Cellular_Processes Disruption_of_Cellular_Processes Membrane_Proteins->Disruption_of_Cellular_Processes Leads to Z_9_17_Octadecadienal Z_9_17_Octadecadienal Z_9_17_Octadecadienal->Phospholipid_Bilayer Intercalation & Disruption Z_9_17_Octadecadienal->Membrane_Proteins Inactivation Cellular_Leakage Cellular_Leakage Increased_Permeability->Cellular_Leakage Causes Cell_Death Cell_Death Cellular_Leakage->Cell_Death Results in Disruption_of_Cellular_Processes->Cell_Death

Caption: Proposed antimicrobial mechanism of unsaturated aldehydes.

Experimental Workflow for Efficacy Testing

experimental_workflow Start Start Prepare_Food_Samples Prepare Food Samples Start->Prepare_Food_Samples Inoculate_Samples Inoculate with Microorganisms Prepare_Food_Samples->Inoculate_Samples Apply_Treatment Apply (Z)-9,17-Octadecadienal Inoculate_Samples->Apply_Treatment Package_and_Store Package and Store Samples Apply_Treatment->Package_and_Store Microbial_Analysis Microbial Analysis at Intervals Package_and_Store->Microbial_Analysis Data_Analysis Data Analysis and Comparison Microbial_Analysis->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Stability and degradation of (Z)-9,17-Octadecadienal under field conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-9,17-Octadecadienal

Welcome to the Technical Support Center for (Z)-9,17-Octadecadienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols to assist in your experiments involving this long-chain aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that cause the degradation of (Z)-9,17-Octadecadienal under field conditions?

A1: (Z)-9,17-Octadecadienal, like other unsaturated aldehydes and insect pheromones, is susceptible to degradation in the field due to a combination of environmental factors.[1][2] The primary degradation pathways are initiated by:

  • UV Radiation: Solar radiation can provide the energy to induce isomerization of the Z-double bond to the E-conformation, altering its biological activity. It can also lead to photochemical oxidation.

  • Oxidation: The aldehyde functional group and the double bonds are susceptible to oxidation from atmospheric oxygen, especially in the presence of light and heat. This can lead to the formation of carboxylic acids and other breakdown products.

  • Temperature: High temperatures increase the volatility of the compound, leading to faster evaporation from surfaces or lures.[3] It also accelerates degradation reactions.

  • pH and Surface Chemistry: Adsorption onto acidic or basic surfaces (e.g., soil particles, foliage) can catalyze degradation or isomerization reactions.

Table 1: Environmental Factors Affecting Pheromone Stability and Potential Impact

FactorPotential Impact on (Z)-9,17-OctadecadienalMitigation Strategy
UV Radiation Isomerization (Z to E), Oxidation, PolymerizationUse of UV-protectant in formulations; strategic placement of traps in shaded areas.
High Temperature Increased volatility/evaporation, Accelerated degradationUse of controlled-release dispensers; avoid direct sunlight.[3]
Oxygen Oxidation of aldehyde and double bonds to form inactive productsIncorporation of antioxidants in lures; use of airtight storage for samples.
Wind Disruption of the pheromone plume, making it difficult for insects to locate the source.[3][4]Placement of traps in locations sheltered from strong winds.[4]
Surface Acidity (pH) Catalysis of degradation and isomerization reactionsSelection of inert materials for lures and collection devices.
Q2: My quantified concentrations of (Z)-9,17-Octadecadienal are consistently low. What are the potential causes and how can I troubleshoot this?

A2: Consistently low yields can be frustrating and can stem from issues in sample collection, handling, or analysis.[5] Below is a troubleshooting workflow to help identify the source of the problem.

Troubleshooting Workflow for Low Analyte Yield

G cluster_collection Sample Collection & Handling cluster_extraction Extraction cluster_analysis GC-MS Analysis start Low Concentration of (Z)-9,17-Octadecadienal Detected check_trapping Is the trapping method effective? start->check_trapping check_storage Was the sample stored correctly before extraction? check_trapping->check_storage Yes optimize_trapping Optimize trapping: - Check lure age/storage - Adjust trap placement - Consider aeration/SPME check_trapping->optimize_trapping No check_handling Was lure/sample handling aseptic? check_storage->check_handling Yes improve_storage Store samples at -20°C or lower in airtight, dark vials. check_storage->improve_storage No check_solvent Is the extraction solvent appropriate and high-purity? check_handling->check_solvent Yes improve_handling Use gloves/tweezers to avoid contamination. check_handling->improve_handling No check_protocol Was the extraction protocol followed correctly? check_solvent->check_protocol Yes change_solvent Use high-purity hexane (B92381) or dichloromethane (B109758). check_solvent->change_solvent No check_gc_params Are GC-MS parameters optimized? check_protocol->check_gc_params Yes review_protocol Ensure complete solvent penetration and sufficient extraction time. check_protocol->review_protocol No check_derivatization Is derivatization necessary and complete? check_gc_params->check_derivatization Yes optimize_gcms Optimize injector temp, oven program, and use splitless injection for trace analysis. check_gc_params->optimize_gcms No check_contamination Is there system contamination (ghost peaks)? check_derivatization->check_contamination Yes consider_derivatization Consider derivatization (e.g., PFBHA) to improve sensitivity and peak shape. check_derivatization->consider_derivatization No end_ok Yield Issue Resolved check_contamination->end_ok No clean_system Clean injector, replace septum, and bake out the column. check_contamination->clean_system Yes

Caption: A troubleshooting workflow for diagnosing the cause of low analyte yield.

Q3: What are the recommended procedures for collecting and storing samples containing (Z)-9,17-Octadecadienal to minimize degradation?

A3: Proper collection and storage are critical to preserving the integrity of your samples.

Collection:

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique ideal for trapping volatile compounds from the headspace of a sample.[6] A fiber coated with an adsorbent is exposed to the sample, and then directly desorbed into the GC injector.[7]

  • Solvent Extraction: For direct extraction from pheromone glands, dissect the gland and immerse it in a small volume of high-purity hexane or dichloromethane for about 30 minutes.[6][8]

  • Aeration (Volatile Collection): Air is drawn through a chamber containing the sample source (e.g., insects) and then through a trap containing an adsorbent like Porapak Q or Tenax.[7][9] The pheromones are later eluted from the adsorbent with a solvent.[7][9]

Storage:

  • Temperature: Store all extracts and isolated compounds at -20°C or ideally -80°C to minimize degradation and evaporation.

  • Atmosphere: Store in airtight vials (e.g., amber glass vials with PTFE-lined caps) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect samples from light by using amber vials or wrapping clear vials in aluminum foil.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C (short-term) to -80°C (long-term)Reduces rates of chemical degradation and volatility.
Container Amber glass vial with PTFE-lined capPrevents photodegradation and ensures an inert, tight seal.
Atmosphere Under Nitrogen or ArgonDisplaces oxygen to prevent oxidation of the aldehyde and double bonds.
Solvent High-purity Hexane or DichloromethaneMinimizes reactive impurities. Store neat if possible and stable.

Experimental Protocols

Protocol: Extraction and GC-MS Analysis of (Z)-9,17-Octadecadienal from Insect Glands

This protocol outlines a standard method for the solvent extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Materials:

  • Dissecting tools (forceps, microscope)

  • Glass vials (1.5 mL) with inserts

  • Hexane (High-purity, for GC)

  • Anhydrous Sodium Sulfate (B86663)

  • Microsyringe (10 µL)

  • GC-MS system with a non-polar or mid-polar capillary column (e.g., HP-5MS)

Methodology:

  • Gland Dissection: Under a microscope, carefully dissect the pheromone-producing gland from the insect.

  • Extraction: Immediately place the dissected gland into a glass vial insert containing 50 µL of high-purity hexane. Allow the extraction to proceed for 30 minutes at room temperature.[6][8]

  • Drying: Carefully transfer the hexane extract to another vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If high sensitivity is required, the sample can be concentrated under a gentle stream of nitrogen. Avoid complete evaporation.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the extract into the GC-MS using a splitless injection mode to maximize the transfer of the analyte to the column.[10]

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-450.

  • Data Analysis: Identify (Z)-9,17-Octadecadienal by comparing its retention time and mass spectrum with an authentic standard. The mass spectra of long-chain aldehydes often show characteristic ions.[11][12]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis dissect 1. Dissect Gland extract 2. Solvent Extraction (Hexane, 30 min) dissect->extract dry 3. Dry Extract (Na2SO4) extract->dry concentrate 4. Concentrate (Nitrogen Stream) dry->concentrate inject 5. Inject into GC-MS (Splitless Mode) concentrate->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection separate->detect analyze 8. Data Analysis (Compare to Standard) detect->analyze

Caption: General experimental workflow for pheromone analysis by GC-MS.

Q4: What are the likely degradation products of (Z)-9,17-Octadecadienal and how can they be identified?

A4: The primary degradation pathways for (Z)-9,17-Octadecadienal involve oxidation of the aldehyde and isomerization or oxidation of the double bonds.

Potential Degradation Products:

  • (E)-9,17-Octadecadienal: Isomerization of the cis-double bond at the 9-position to the more stable trans-isomer.

  • (Z)-9,17-Octadecadienoic acid: Oxidation of the aldehyde functional group to a carboxylic acid.

  • Epoxides and Diols: Oxidation of the double bonds can lead to the formation of epoxides, which can be further hydrolyzed to diols.

  • Shorter-chain aldehydes/acids: Oxidative cleavage at the double bond positions can result in smaller, more volatile molecules.

Identification: These products can be tentatively identified using GC-MS.

  • Isomers: (E)-isomers will likely have a slightly different retention time than the (Z)-isomer but a very similar mass spectrum.

  • Carboxylic Acids: The corresponding carboxylic acid will have a higher molecular weight (M+16) and a different fragmentation pattern. Derivatization (e.g., silylation) is often required for good chromatographic performance.

  • Other Oxidation Products: These will have characteristic mass spectra reflecting the addition of oxygen atoms.

Chemical Degradation Pathways

G parent (Z)-9,17-Octadecadienal isomer (E)-9,17-Octadecadienal (Isomer) parent->isomer UV Light / Heat acid (Z)-9,17-Octadecadienoic Acid (Carboxylic Acid) parent->acid Oxidation [O2] epoxide Epoxides / Diols parent->epoxide Oxidation [O2] cleavage Shorter-chain products parent->cleavage Ozonolysis / Strong Oxidation

Caption: Potential degradation pathways for (Z)-9,17-Octadecadienal.

References

Technical Support Center: Improving the Solubility of Long-chain Aldehydes for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with solubilizing long-chain aldehydes for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain aldehydes difficult to dissolve in aqueous bioassay buffers?

Long-chain aldehydes possess a long, nonpolar hydrocarbon tail, which makes them inherently hydrophobic.[1][2] This hydrophobic nature leads to poor solubility in polar solvents like water and aqueous cell culture media.[3][4] While the aldehyde functional group is polar, its contribution to overall polarity is minimal compared to the long alkyl chain.

Q2: What are the most common methods to solubilize long-chain aldehydes for bioassays?

The most common strategies involve the use of organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), or encapsulating agents like cyclodextrins.[5][6] Co-solvent systems, for instance, a mixture of DMSO and ethanol, can also be employed to improve solubility.[7]

Q3: How do I choose the best solubilization method for my experiment?

The choice of method depends on several factors, including the specific long-chain aldehyde, the type of bioassay (e.g., cell-based or cell-free), and the sensitivity of the assay to the solubilizing agent. It is crucial to perform preliminary tests to determine the optimal method that ensures aldehyde solubility without interfering with the assay or causing cytotoxicity.

Troubleshooting Guides

Issue 1: My long-chain aldehyde precipitates when I add it to the aqueous assay buffer.

This is a common problem known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted in an aqueous solution.

  • Possible Cause: The final concentration of the organic solvent is too low to keep the aldehyde in solution.

    • Solution: Optimize the dilution protocol. Instead of a single large dilution, perform a serial dilution of your stock solution in the pre-warmed assay buffer.[8] Add the aldehyde stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion.[9]

  • Possible Cause: The stock solution concentration is too high.

    • Solution: Prepare a less concentrated stock solution in your chosen organic solvent. This may require using a slightly higher final solvent concentration in your assay, so be sure to include appropriate solvent controls.[9]

  • Possible Cause: The temperature of the assay buffer is too low.

    • Solution: Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays) before adding the aldehyde stock solution.[9]

Issue 2: I am observing unexpected cytotoxicity in my cell-based assay.
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells.

    • Solution: Determine the maximum tolerated solvent concentration for your specific cell line by running a dose-response experiment with the solvent alone.[10][11] Aim to use the lowest possible final solvent concentration that maintains the aldehyde in solution. For many cell lines, the final DMSO concentration should be kept below 0.5%, with 0.1% being preferable for sensitive and primary cells.[5][12]

  • Possible Cause: The long-chain aldehyde itself is cytotoxic.

    • Solution: Aldehydes can be reactive molecules and may exhibit cytotoxicity.[13] Perform a dose-response experiment with the solubilized aldehyde to determine its cytotoxic profile in your specific cell line.

Issue 3: My assay results are inconsistent or not reproducible.
  • Possible Cause: Incomplete dissolution of the long-chain aldehyde in the stock solution.

    • Solution: Ensure the aldehyde is completely dissolved in the stock solvent. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution.[9] Visually inspect the stock solution to ensure it is clear and free of particulates.

  • Possible Cause: Precipitation of the aldehyde over the course of the experiment.

    • Solution: Visually inspect your assay plates or tubes for any signs of precipitation during the incubation period. If precipitation is observed, you may need to re-optimize your solubilization method, perhaps by using a different solvent, a co-solvent system, or cyclodextrins.

Quantitative Data

Table 1: General Solubility of Long-Chain Aldehydes

AldehydeMolecular FormulaSolubility in WaterSolubility in Organic Solvents
Dodecanal (Lauryl Aldehyde)C₁₂H₂₄OInsoluble[4]Soluble in ethanol, ether, and most fixed oils[4][14]
Tetradecanal (Myristyl Aldehyde)C₁₄H₂₈OInsoluble[3]Soluble in most organic solvents[3]
Hexadecanal (Palmityl Aldehyde)C₁₆H₃₂OInsoluble[2]Soluble in non-polar solvents like hexane, chloroform, and ether; moderately soluble in alcohols[2][15]

Table 2: Recommended Maximum Final DMSO Concentrations for Common Cell Lines

Cell LineMaximum Recommended Final DMSO ConcentrationNotes
General Guideline ≤ 0.5% 0.1% is often preferred to minimize effects on cell physiology.[5]
Sensitive/Primary Cells ≤ 0.1% Primary cells are generally more sensitive to solvent toxicity.[12]
HepG2 0.6% - 1.25%Cytotoxicity observed at concentrations of 1.25% and higher.[11][16]
MCF-7 0.6% - 1.25%Cytotoxicity observed at concentrations of 1.25% and higher.[11][16]
MDA-MB-231 ~1.25%More tolerant than HepG2 and MCF-7 in some studies.[11][16]
HT29 Minimal cytotoxicity up to 1.25% at 72h.A study showed minimal cytotoxic effects at this concentration.
SW480 Minimal cytotoxicity up to 1.25% at 72h.Similar to HT29 in its tolerance.

Note: The cytotoxicity of DMSO can be time and concentration-dependent. It is always recommended to perform a solvent tolerance test for your specific cell line and assay conditions.[17]

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Aldehydes using DMSO
  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of the long-chain aldehyde.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Vortex vigorously to dissolve the aldehyde. If necessary, sonicate or warm the solution in a 37°C water bath for a few minutes to aid dissolution.

    • Visually confirm that the solution is clear and free of any precipitate.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution for Bioassay:

    • Pre-warm the aqueous assay buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • Perform serial dilutions of the DMSO stock solution in the pre-warmed buffer/medium to achieve the final desired concentration of the long-chain aldehyde.

    • During each dilution step, add the aldehyde solution dropwise to the buffer/medium while gently vortexing or swirling to ensure rapid and uniform mixing.

    • Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to the assay.

Protocol 2: Solubilization of Long-Chain Aldehydes using Methyl-β-Cyclodextrin (MβCD)
  • Preparation of MβCD Stock Solution:

    • Prepare a stock solution of MβCD in deionized water or your assay buffer at a concentration that will be sufficient for complexation (e.g., 10-50 mM).

  • Complexation of Long-Chain Aldehyde with MβCD:

    • Add the desired amount of the long-chain aldehyde to a microcentrifuge tube.

    • Add the MβCD stock solution to the tube. The molar ratio of MβCD to the aldehyde will need to be optimized, but a starting point of 5:1 to 10:1 (MβCD:aldehyde) is recommended.

    • Incubate the mixture at an elevated temperature (e.g., 60-70°C) for approximately 1 hour with intermittent vortexing or sonication to facilitate the formation of the inclusion complex.[18]

    • Allow the solution to cool to room temperature. The resulting solution should be a clear, aqueous dispersion of the aldehyde-MβCD complex.

  • Preparation of Working Solution for Bioassay:

    • The aldehyde-MβCD complex solution can be directly diluted in the assay buffer or cell culture medium to the final desired concentration.

    • As a control, it is important to treat a set of wells or tubes with the same concentration of MβCD alone to account for any effects of the cyclodextrin (B1172386) on the assay.

Signaling Pathways and Experimental Workflows

Long-chain aldehydes, particularly those generated from lipid peroxidation such as 4-hydroxynonenal (B163490) (4-HNE), are known to be involved in cellular signaling pathways related to oxidative stress.[19][20] These aldehydes can act as signaling molecules that modulate inflammatory and antioxidant responses.[8][21]

G Workflow for Solubilizing Long-Chain Aldehydes cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Aldehyde add_solvent Add DMSO or MβCD Solution weigh->add_solvent dissolve Vortex / Sonicate / Heat add_solvent->dissolve stock High-Concentration Stock dissolve->stock serial_dilute Serial Dilution stock->serial_dilute Dropwise with mixing prewarm Pre-warm Aqueous Buffer prewarm->serial_dilute working Final Working Solution serial_dilute->working add_to_assay Add to Bioassay working->add_to_assay

Caption: Workflow for preparing long-chain aldehyde solutions for bioassays.

G Lipid Aldehyde-Mediated Signaling in Oxidative Stress cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Response ros Reactive Oxygen Species (ROS) pufa Polyunsaturated Fatty Acids (PUFAs) ros->pufa attacks lipid_perox Lipid Peroxidation pufa->lipid_perox aldehydes Lipid Aldehydes (e.g., 4-HNE) lipid_perox->aldehydes keap1 Keap1 aldehydes->keap1 modifies ikk IKK aldehydes->ikk activates/inhibits mapk MAPK Pathway (p38, JNK) aldehydes->mapk activates nrf2 Nrf2 keap1->nrf2 sequesters are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases inflammation_genes Inflammatory Gene Expression nfkb->inflammation_genes translocates to nucleus mapk->nfkb modulates antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes activates transcription

Caption: Simplified signaling pathways modulated by lipid peroxidation-derived aldehydes.

References

Challenges in the chemical synthesis of (Z)-9,17-Octadecadienal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (Z)-9,17-Octadecadienal. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this long-chain unsaturated aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of (Z)-9,17-Octadecadienal?

The main challenges include:

  • Stereoselective formation of the (Z)-double bond: Achieving high selectivity for the cis isomer at the C9 position is a common hurdle. The Wittig reaction is often employed for this, but reaction conditions must be carefully controlled to minimize the formation of the (E)-isomer.[1][2]

  • Side reactions: The presence of two double bonds and an aldehyde functional group increases the likelihood of side reactions such as isomerization, oxidation, and polymerization, especially during purification.[3]

  • Purification of the final product: The non-polar nature and potential instability of the long-chain aldehyde can make purification by chromatography challenging.[3]

  • Protecting group strategy: If the synthesis involves intermediates with other reactive functional groups, selecting and implementing an appropriate protecting group strategy is crucial.[4][5]

Q2: Which synthetic route is recommended for obtaining high (Z)-selectivity?

A Wittig reaction using an unstabilized or semi-stabilized ylide is generally the preferred method for generating a (Z)-alkene.[1][2][6] The choice of solvent and base is critical in maximizing the Z:E ratio. For instance, performing the reaction in a non-polar solvent at low temperatures can favor the formation of the cis isomer.

Q3: How can I minimize the formation of the (E)-isomer during the Wittig reaction?

To favor the (Z)-isomer, consider the following:

  • Use of non-stabilized ylides: Ylides derived from alkyl halides typically give higher (Z)-selectivity.[2]

  • Salt-free conditions: The presence of lithium salts can lead to equilibration of intermediates, reducing the (Z)-selectivity. Using sodium- or potassium-based strong bases can be advantageous.

  • Low temperatures: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetic product, which is often the (Z)-isomer.

  • Aprotic, non-polar solvents: Solvents like THF or diethyl ether are commonly used.

Q4: My aldehyde product appears to be degrading during purification. What can I do?

Long-chain unsaturated aldehydes can be prone to oxidation and polymerization.[3] To mitigate this:

  • Work under an inert atmosphere: Use nitrogen or argon to minimize contact with oxygen.

  • Use purified, degassed solvents: This will reduce the presence of oxygen and other reactive species.

  • Avoid excessive heat: Use gentle heating during solvent evaporation and consider purification methods that do not require high temperatures.

  • Add a radical inhibitor: A small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be added to the product during storage.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of (Z)-9,17-Octadecadienal.

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Wittig Reaction Monitor the reaction by TLC to ensure the disappearance of the limiting reagent. If the reaction has stalled, consider adding more ylide or increasing the reaction time.Increased conversion to the desired product.
Side Reactions Analyze the crude product by 1H NMR or GC-MS to identify byproducts. Common side reactions include aldol (B89426) condensation of the starting aldehyde or isomerization of the double bonds. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize these.Reduction of byproducts and an increase in the relative amount of the desired product.
Product Loss During Workup Ensure complete extraction of the non-polar product from the aqueous phase. Use a suitable organic solvent and perform multiple extractions. Minimize the number of purification steps.Improved recovery of the crude product.
Degradation on Silica (B1680970) Gel Aldehydes can be sensitive to acidic silica gel. Deactivate the silica gel by washing with a solution of triethylamine (B128534) in the chromatography solvent system. Alternatively, use a less acidic stationary phase like alumina.Reduced streaking and degradation on the column, leading to better recovery of the pure product.
Problem 2: Poor (Z)-Stereoselectivity
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Wittig Reagent Use a non-stabilized or semi-stabilized phosphonium (B103445) ylide. Avoid ylides with strongly electron-withdrawing groups, as these tend to favor the (E)-isomer.[2]An improved Z:E ratio in the crude product.
Presence of Lithium Salts If using n-butyllithium to generate the ylide, consider switching to a base like sodium amide (NaNH2) or potassium tert-butoxide to create salt-free conditions.[7]Higher (Z)-selectivity due to the avoidance of betaine (B1666868) equilibration.
High Reaction Temperature Perform the Wittig reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled formation of the (Z)-isomer.A significant increase in the proportion of the (Z)-isomer.
Isomerization During Purification Minimize exposure to heat and light during purification. If using chromatography, run the column quickly. Analyze fractions promptly to avoid prolonged contact with the stationary phase.Preservation of the initial Z:E ratio in the purified product.

Experimental Protocols

Key Experiment: Wittig Reaction for (Z)-Alkene Formation

This protocol outlines a general procedure for the Wittig reaction to form the (Z)-9 double bond.

Materials:

  • (8-Oxooctyl)triphenylphosphonium bromide (or a similar phosphonium salt)

  • Strong base (e.g., n-butyllithium, sodium amide)

  • Anhydrous, aprotic solvent (e.g., THF, diethyl ether)

  • Aldehyde containing the terminal double bond (e.g., 8-nonenal)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent in a flame-dried flask.

  • Cool the suspension to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add the strong base dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at this temperature for a specified time (e.g., 1 hour) to ensure complete ylide formation.

  • Add a solution of the aldehyde in the same anhydrous solvent to the ylide solution dropwise, maintaining the low temperature.

  • Allow the reaction to stir at low temperature for a period, then let it warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or hexanes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Z:E Selectivity in Wittig Reactions
Parameter Condition Favoring (Z)-Isomer Condition Favoring (E)-Isomer Reference
Ylide Type Unstabilized (e.g., alkyl substituents)Stabilized (e.g., ester, ketone substituents)[1][2]
Base Sodium- or Potassium-based (e.g., NaNH2, KHMDS)Lithium-based (e.g., n-BuLi), especially in the presence of Li-salts[7]
Solvent Aprotic, non-polar (e.g., THF, Toluene)Protic or polar aprotic (e.g., DMF, DMSO)[1]
Temperature Low temperature (-78 °C to 0 °C)Higher temperature (room temperature or above)

Visualizations

Diagram 1: General Workflow for the Synthesis of (Z)-9,17-Octadecadienal via Wittig Reaction

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_challenges Potential Challenges start Starting Materials (e.g., 8-bromooctanoic acid derivative, 9-decen-1-ol) phosphonium Phosphonium Salt Formation start->phosphonium ylide Ylide Generation phosphonium->ylide wittig Wittig Reaction ylide->wittig low_selectivity Low Z:E Ratio ylide->low_selectivity oxidation Oxidation to Aldehyde wittig->oxidation side_reactions Side Reactions wittig->side_reactions workup Aqueous Workup oxidation->workup chromatography Column Chromatography workup->chromatography characterization Spectroscopic Characterization (NMR, GC-MS) chromatography->characterization degradation Product Degradation chromatography->degradation final_product final_product characterization->final_product Final Product: (Z)-9,17-Octadecadienal

Caption: Synthetic workflow for (Z)-9,17-Octadecadienal.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion analyze_crude Analyze Crude Product (NMR/MS) start->analyze_crude check_workup Review Workup & Purification start->check_workup optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) check_conversion->optimize_reaction minimize_side_reactions Adjust Conditions to Minimize Side Reactions analyze_crude->minimize_side_reactions improve_purification Modify Purification Protocol (e.g., deactivate silica) check_workup->improve_purification end Successful Synthesis optimize_reaction->end Improved Yield minimize_side_reactions->end improve_purification->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Overcoming Alde-hyde Interference in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aldehydes interfere with antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: Why is aldehyde interference a concern in antimicrobial assays?

Aldehydes can possess inherent antimicrobial properties, which can lead to an overestimation of the efficacy of a test compound or result in false positives.[1] Aldehydes are reactive molecules that can interact with and damage essential microbial components like proteins, leading to cell death or inhibition of growth.[1] This intrinsic activity can mask the true effect of the drug being tested.

Q2: Which aldehydes are commonly encountered as interfering substances?

Several aldehydes can interfere with antimicrobial assays. These include:

  • Formaldehyde and Glutaraldehyde (B144438): Often used as disinfectants and fixatives, residues can carry over into experiments.[1]

  • Cinnamaldehyde (B126680): A natural compound found in cinnamon oil, it is known for its antimicrobial activity and is sometimes a component of the formulation being tested.[2][3][4][5]

  • Metabolic Aldehydes: Byproducts of cellular metabolism, such as methylglyoxal, can accumulate under certain conditions and exhibit antimicrobial effects.[6]

Q3: What are the primary mechanisms of aldehyde-mediated antimicrobial action?

Aldehydes primarily exert their antimicrobial effects by reacting with nucleophilic groups in biomolecules. The two main reactions are:

  • Schiff Base Formation: The aldehyde group reacts with primary amine groups, such as the epsilon-amino group of lysine (B10760008) residues in proteins, to form an imine (Schiff base). This alters the protein's structure and function.

  • Michael Addition: α,β-unsaturated aldehydes can react with nucleophiles like the thiol group of cysteine residues in proteins via a Michael addition reaction. This covalent modification can inactivate enzymes and disrupt cellular processes.

Q4: How can I neutralize aldehyde interference in my antimicrobial assay?

The most common method is to use a chemical neutralizer or "quencher" that reacts with the aldehyde, rendering it non-reactive towards the microorganisms in the assay. Common neutralizers include:

  • Glycine (B1666218): An amino acid that readily reacts with aldehydes.[7][8][9]

  • Sodium Bisulfite: Forms an adduct with aldehydes, effectively removing them from the reaction.

  • Histidine and Thiosulfate: These have also been noted for their ability to neutralize aldehydes.[1]

It is crucial to validate that the chosen neutralizer is effective against the specific aldehyde and is not toxic to the test microorganism.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low MIC for test compound (potential false positive) The test compound contains an aldehyde, or there is residual aldehyde contamination in the assay from a prior step (e.g., disinfection).1. Incorporate a neutralizer specific to the aldehyde in your assay protocol.2. Perform a neutralizer toxicity and efficacy validation to ensure the neutralizer itself does not inhibit microbial growth and effectively inactivates the aldehyde.3. Run a control with the aldehyde and neutralizer alone to confirm the absence of antimicrobial activity.
High variability in MIC results between replicates Incomplete or inconsistent neutralization of the aldehyde.1. Ensure the neutralizer is thoroughly mixed and has sufficient contact time with the sample before adding the microbial inoculum.2. Verify the concentration of the neutralizer is adequate to inactivate the highest potential concentration of the interfering aldehyde. For example, at least 2% glycine may be needed to inactivate 2% alkaline glutaraldehyde.[7][8]
No microbial growth in control wells containing only the neutralizer The neutralizer is toxic to the test microorganism at the concentration used.1. Perform a neutralizer toxicity test by exposing the microorganism to the neutralizer in the absence of any antimicrobial agent.2. If toxicity is observed, consider reducing the neutralizer concentration or exploring alternative neutralizers.
Test compound appears effective, but results are not reproducible The interfering aldehyde is volatile, leading to inconsistent concentrations in the assay wells.1. Ensure proper sealing of microplates during incubation.2. If working with highly volatile aldehydes, consider using specialized plates or sealing films.

Quantitative Data Summary

The following tables provide examples of quantitative data related to aldehyde antimicrobial activity and neutralization.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde Against Various Bacterial Strains

BacteriumMIC of Cinnamaldehyde (µg/mL)
Serratia marcescens500
Staphylococcus aureus500
Pasteurella aerogenes500
Salmonella enterica500
Enterococcus faecalis1000
Pseudomonas aeruginosa1000
Streptococcus mutans1000

Data compiled from multiple sources.[2][5]

Table 2: Synergistic Effect of Cinnamaldehyde with Commercial Antibiotics

BacteriumAntibioticAntibiotic MIC Alone (µg/mL)Cinnamaldehyde Concentration (µg/mL)Antibiotic MIC in Combination (µg/mL)MIC Reduction (%)
Serratia marcescensChloramphenicol32125294
Staphylococcus aureusStreptomycin64125297
Pasteurella aerogenesAmoxicillin128125298
Salmonella entericaErythromycin128125497

This table demonstrates how cinnamaldehyde can significantly reduce the MIC of conventional antibiotics, highlighting its own antimicrobial properties that could interfere with assays of other compounds.[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay with Aldehyde Neutralization

This protocol is adapted from standard broth microdilution methods with the inclusion of a neutralization step.

Materials:

  • 96-well microtiter plates

  • Test compound

  • Interfering aldehyde

  • Aldehyde neutralizer (e.g., Glycine solution)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile water or saline

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the 96-well plate.

  • Add the interfering aldehyde to each well containing the test compound at the concentration expected to cause interference.

  • Add the aldehyde neutralizer to each well. The final concentration of the neutralizer should be sufficient to inactivate the aldehyde. For example, if the final concentration of glutaraldehyde is 2%, a final glycine concentration of at least 2% should be used.[7][8]

  • Incubate for a pre-determined neutralization time (e.g., 10-20 minutes) at room temperature to allow the neutralizer to react with the aldehyde.

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include appropriate controls:

    • Growth Control: Broth and inoculum only.

    • Sterility Control: Broth only.

    • Neutralizer Toxicity Control: Broth, inoculum, and neutralizer.

    • Aldehyde + Neutralizer Control: Broth, inoculum, aldehyde, and neutralizer.

  • Incubate the plates at the optimal temperature and duration for the test organism (typically 18-24 hours at 37°C).

  • Determine the MIC by visually inspecting for the lowest concentration of the test compound that inhibits visible bacterial growth.

Protocol 2: Validation of Neutralizer Effectiveness and Toxicity

This protocol is based on the principles outlined in the ASTM E1054 standard.

Objective: To confirm that the neutralizer effectively inactivates the aldehyde without being toxic to the test microorganism.

Procedure:

Part A: Neutralizer Toxicity Test

  • Prepare a suspension of the test microorganism at a low concentration (e.g., 30-100 CFU/mL).

  • In a set of test tubes, add the neutralizer at the concentration to be used in the assay.

  • In a control set of tubes, add a non-toxic buffer (e.g., phosphate-buffered saline - PBS).

  • Inoculate both sets of tubes with the microbial suspension.

  • Incubate for a specified contact time.

  • Plate the contents of the tubes and enumerate the colonies after incubation.

  • Interpretation: The number of colonies from the neutralizer tubes should be comparable to the PBS control tubes. A significant reduction in the neutralizer tubes indicates toxicity.

Part B: Neutralizer Effectiveness Test

  • Prepare a suspension of the test microorganism (30-100 CFU/mL).

  • To a set of test tubes, add the neutralizer, followed by the interfering aldehyde at the relevant concentration.

  • Inoculate the tubes with the microbial suspension.

  • Plate the contents and enumerate colonies after incubation.

  • Interpretation: The recovery of microorganisms should be statistically equivalent to the number of colonies from a control without the aldehyde, demonstrating that the neutralizer has effectively quenched the aldehyde's antimicrobial activity.

Visualizations

Mechanism of Aldehyde Interference and Neutralization

The following diagram illustrates the chemical reactions that lead to aldehyde-mediated interference and how a neutralizer like glycine can mitigate this.

Aldehyde_Interference cluster_interference Interference Pathway cluster_neutralization Neutralization Pathway cluster_outcome Assay Outcome Aldehyde Aldehyde (R-CHO) SchiffBase Schiff Base Adduct (Protein-N=CHR) Aldehyde->SchiffBase Schiff Base Formation Protein Bacterial Protein (with -NH2 group) Protein->SchiffBase Inhibition Inhibition of Bacterial Growth (False Positive) SchiffBase->Inhibition Aldehyde_N Aldehyde (R-CHO) NeutralizedProduct Neutralized Product Aldehyde_N->NeutralizedProduct Reaction Glycine Glycine (H2N-CH2-COOH) Glycine->NeutralizedProduct NoInhibition Accurate Assay Result NeutralizedProduct->NoInhibition Workflow Start Start: Antimicrobial Assay with Potential Aldehyde Interference SuspectInterference Suspect Aldehyde Interference? Start->SuspectInterference StandardAssay Proceed with Standard Antimicrobial Assay SuspectInterference->StandardAssay No SelectNeutralizer Select Potential Neutralizer(s) (e.g., Glycine, Sodium Bisulfite) SuspectInterference->SelectNeutralizer Yes AnalyzeResults Analyze and Report Results StandardAssay->AnalyzeResults ValidateNeutralizer Validate Neutralizer (Toxicity & Efficacy) SelectNeutralizer->ValidateNeutralizer IsNeutralizerValid Is Neutralizer Valid? ValidateNeutralizer->IsNeutralizerValid IsNeutralizerValid->SelectNeutralizer No, Choose another ModifiedAssay Perform Assay with Validated Neutralizer IsNeutralizerValid->ModifiedAssay Yes ModifiedAssay->AnalyzeResults

References

Technical Support Center: Optimization of Extraction Yields for Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of unsaturated aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting unsaturated aldehydes?

A1: The most common methods for extracting unsaturated aldehydes include:

  • Steam Distillation: Often used for volatile aldehydes from plant materials.

  • Solvent Extraction: A versatile method using organic solvents to dissolve the target aldehydes.

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, typically CO2, for a "green" extraction with high selectivity.[1]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating extraction.

Q2: How do I choose the right solvent for extracting unsaturated aldehydes?

A2: The choice of solvent is critical and depends on the polarity of the target aldehyde. Non-polar solvents like hexane (B92381) are effective for extracting non-polar aldehydes such as citral. For more polar aldehydes, solvents like ethanol (B145695) or ethyl acetate (B1210297) may be more suitable. The ideal solvent should have high solubility for the target aldehyde and be easily separable from the extract.

Q3: What is the purpose of using a protecting group during the synthesis and extraction of aldehydes?

A3: Protecting groups are used to temporarily block the reactive aldehyde functional group to prevent it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule.[2][3][4][5] Acetals are common protecting groups for aldehydes as they are stable in basic and nucleophilic conditions and can be easily removed by acidic hydrolysis.[2][6]

Q4: Can column chromatography be used to purify unsaturated aldehydes?

A4: Yes, column chromatography is a common and effective method for purifying aldehydes. Due to the potential for oxidation on silica (B1680970) gel, it is important to use a non-polar solvent system to elute the aldehyde quickly. For instance, a low polarity solvent will elute the aldehyde first, separating it from more polar impurities like corresponding carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Low Extraction Yield
Problem Potential Cause(s) Recommended Solution(s)
Low overall yield Incomplete extraction from the source material.- Optimize particle size: Grinding the source material to a smaller, uniform size increases surface area for solvent penetration. - Increase extraction time: Ensure the extraction runs long enough to allow for complete transfer of the aldehyde to the solvent. - Optimize solvent-to-solid ratio: A higher solvent volume can improve extraction efficiency. - Consider a more efficient extraction method: For example, microwave-assisted extraction has been shown to provide higher yields of cinnamaldehyde (B126680) compared to ultrasound-assisted and reflux extraction.[7]
Product loss during workup Emulsion formation during liquid-liquid extraction.- Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase and break the emulsion. - Centrifuge the mixture to separate the layers. - Filter the mixture through a bed of Celite.
Adsorption of the aldehyde onto drying agents.- Use a minimal amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). - Thoroughly rinse the drying agent with the extraction solvent to recover any adsorbed product.
Degradation of the aldehyde Sensitivity to heat, light, or air.- Heat Sensitivity: For thermolabile aldehydes, consider non-thermal extraction methods like SFE or perform distillations under vacuum to lower the boiling point.[8][9] - Oxidation: Unsaturated aldehydes can be prone to oxidation, especially when exposed to air.[10] Purge solvents and the reaction apparatus with an inert gas (e.g., nitrogen or argon). Store purified aldehydes under an inert atmosphere at low temperatures.
Purification Challenges
Problem Potential Cause(s) Recommended Solution(s)
Difficulty separating the aldehyde from impurities with similar polarity Co-elution during column chromatography.- Optimize the solvent system: Use a solvent gradient with a very gradual increase in polarity. - Utilize bisulfite adduct formation: This method selectively converts the aldehyde into a water-soluble salt, allowing for easy separation from non-aldehyde impurities by liquid-liquid extraction. The aldehyde can then be regenerated by treatment with a base.[11]
Formation of a solid at the interface during bisulfite extraction The bisulfite adduct of a highly non-polar aldehyde may be insoluble in both the aqueous and organic layers.[11]- Filter the entire mixture through Celite to remove the insoluble adduct.[11]
Decomposition of the aldehyde during regeneration from the bisulfite adduct The strongly basic conditions required for regeneration can cause side reactions for sensitive aldehydes.- Minimize the time of exposure to the base. - Consider alternative, milder methods for adduct cleavage if the aldehyde is base-sensitive.

Quantitative Data on Extraction Yields

The following tables summarize quantitative data on the extraction of cinnamaldehyde, a common unsaturated aldehyde, using different methods.

Table 1: Comparison of Extraction Methods for Cinnamaldehyde from Cinnamon Bark [7]

Extraction MethodSolventOptimized ConditionsCinnamaldehyde Yield (mg/100 mL)
Microwave-Assisted Extraction (MAE)59% Ethanol147.5 W, 3.4 min244.45
Ultrasound-Assisted Extraction (UAE)60% Ethanol240 W, 30 min220.12
Reflux Extraction70% Ethanol90 °C, 2 hours235.67

Table 2: Effect of Supercritical CO₂ Extraction Parameters on Yield

Pressure (bar)Temperature (°C)Extraction Time (min)Co-solventYield (%)Reference
2004530None2.67[12]
3006060None3.81[12]
15045Not specifiedNot specifiedHighest Yield[13]
35055Not specifiedNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: Purification of Unsaturated Aldehydes via Bisulfite Adduct Formation

This protocol is a general guideline for the purification of aldehydes using sodium bisulfite.

Materials:

  • Crude aldehyde mixture

  • Methanol or another suitable water-miscible solvent (e.g., THF, acetonitrile)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Immiscible organic solvent (e.g., hexanes, diethyl ether, ethyl acetate)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol.

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Extraction: Add an immiscible organic solvent and deionized water to the separatory funnel. Shake to mix and then allow the layers to separate. The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.

  • Separation: Drain the aqueous layer containing the adduct into a clean flask.

  • Regeneration of Aldehyde: To recover the aldehyde, add an immiscible organic solvent to the aqueous layer in a clean separatory funnel. Slowly add a sodium hydroxide solution while monitoring the pH to make it strongly basic. This will reverse the adduct formation, regenerating the free aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified aldehyde.

Protocol 2: General Procedure for Column Chromatography of Unsaturated Aldehydes

Materials:

  • Crude aldehyde mixture

  • Silica gel (230-400 mesh)

  • Non-polar solvent (e.g., hexanes)

  • Polar solvent (e.g., ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Securely clamp a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude aldehyde mixture in a minimal amount of the non-polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluting solvent by adding small amounts of a more polar solvent (e.g., ethyl acetate). A typical starting point would be 1-2% ethyl acetate in hexanes, gradually increasing to 5-10% or as needed based on TLC analysis.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified aldehyde.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Troubleshooting Low Extraction Yield

LowYieldTroubleshooting cluster_source Source Material cluster_method Extraction Method cluster_workup Workup Procedure cluster_stability Aldehyde Stability Start Low Extraction Yield CheckSource Check Source Material Preparation Start->CheckSource CheckMethod Review Extraction Method Start->CheckMethod CheckWorkup Examine Workup Procedure Start->CheckWorkup CheckStability Assess Aldehyde Stability Start->CheckStability ParticleSize Optimize Particle Size CheckSource->ParticleSize ExtractionTime Increase Extraction Time CheckMethod->ExtractionTime SolventRatio Optimize Solvent Ratio CheckMethod->SolventRatio MethodChoice Consider Alternative Method (e.g., MAE, SFE) CheckMethod->MethodChoice Emulsion Address Emulsion Formation CheckWorkup->Emulsion Drying Minimize Adsorption on Drying Agent CheckWorkup->Drying Thermal Use Milder Temperatures (e.g., Vacuum Distillation) CheckStability->Thermal Oxidation Use Inert Atmosphere CheckStability->Oxidation

Caption: Troubleshooting workflow for low extraction yields of unsaturated aldehydes.

Decision Tree for Purification of Unsaturated Aldehydes

PurificationDecisionTree Start Crude Unsaturated Aldehyde PolarityCheck Are impurities significantly different in polarity? Start->PolarityCheck VolatilityCheck Is the aldehyde thermally stable and volatile? PolarityCheck->VolatilityCheck No ColumnChromatography Column Chromatography PolarityCheck->ColumnChromatography Yes ReactivityCheck Are impurities non-aldehydic? VolatilityCheck->ReactivityCheck No Distillation Distillation / Vacuum Distillation VolatilityCheck->Distillation Yes Bisulfite Bisulfite Adduct Formation ReactivityCheck->Bisulfite Yes ProtectingGroup Consider Protecting Group Strategy (for complex syntheses) ReactivityCheck->ProtectingGroup No

References

Technical Support Center: Purification of 9,17-Octadecadienal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 9,17-Octadecadienal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this long-chain unsaturated aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of 9,17-Octadecadienal?

A1: The main challenges stem from the high structural similarity between the geometric (E/Z) and positional isomers of 9,17-Octadecadienal. These similarities result in nearly identical physical and chemical properties, such as polarity and boiling point, making separation by standard chromatographic or distillation techniques difficult. Furthermore, the aldehyde functional group can be susceptible to oxidation or isomerization under certain conditions.

Q2: Which chromatographic techniques are most effective for separating 9,17-Octadecadienal isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods. For HPLC, silver-ion (argentation) chromatography is particularly powerful as it separates compounds based on the number, geometry, and position of double bonds.[1][2][3][4][5] Reversed-phase HPLC (RP-HPLC) with a C18 or C30 stationary phase can also be effective, especially with optimized mobile phases. For GC, capillary columns with polar stationary phases are recommended for separating unsaturated aldehyde isomers.[6]

Q3: Is derivatization necessary for the analysis and purification of 9,17-Octadecadienal isomers?

A3: While not always mandatory, derivatization of the aldehyde group is highly recommended, especially for HPLC analysis with UV detection.[5][7] Derivatizing with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) introduces a strong chromophore, significantly enhancing detection sensitivity.[5][7] Derivatization can also improve the chromatographic separation and stability of the isomers.

Q4: Can I use preparative HPLC to purify larger quantities of a specific 9,17-Octadecadienal isomer?

A4: Yes, preparative HPLC is a suitable technique for isolating and purifying significant quantities of a target isomer.[8][9][10][11] The method developed at an analytical scale can be scaled up to a preparative scale by using a larger column and higher flow rates. Careful optimization is required to maintain resolution while increasing the sample load.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 9,17-Octadecadienal isomers.

HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomers - Inappropriate column selection.- Mobile phase is not optimized.- Isomers have very similar retention times.- Switch to a silver-ion HPLC column. This is highly effective for separating geometric and positional isomers of unsaturated compounds.[1][2][5]- Optimize the mobile phase. For RP-HPLC, vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase ratio. For silver-ion HPLC, adjust the concentration of the silver ions and the polarity of the mobile phase.- Consider derivatization. DNPH derivatives may exhibit better separation.[5][7]- Lower the column temperature. This can sometimes improve the resolution of isomers.[3]
Peak tailing - Active sites on the column interacting with the aldehyde.- Column overload.- Use a deactivated column or add a competing base to the mobile phase. - Reduce the sample concentration or injection volume. - Ensure the sample is fully dissolved in the mobile phase.
Ghost peaks - Sample carryover from a previous injection.- Contaminated mobile phase or system.- Implement a thorough needle and injector wash routine between injections. - Use fresh, HPLC-grade solvents and filter the mobile phase.
Irreproducible retention times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure accurate mixing. - Replace the column if performance has degraded.
GC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of isomers - Insufficient column resolution.- Inappropriate temperature program.- Use a longer capillary column with a highly polar stationary phase. - Optimize the temperature program. A slower ramp rate can improve separation.- Derivatize the aldehyde to potentially alter the volatility and improve separation.
Peak broadening - Injection port temperature is too low.- Carrier gas flow rate is not optimal.- Column is contaminated.- Increase the injection port temperature to ensure rapid volatilization.- Optimize the carrier gas flow rate for the specific column dimensions.- Bake out the column at the maximum recommended temperature.
Sample degradation - Injection port temperature is too high.- Active sites in the liner or column.- Lower the injection port temperature. - Use a deactivated liner and column.

Quantitative Data Summary

The following table summarizes representative data for the separation of long-chain unsaturated aldehyde isomers using different chromatographic techniques. Note: Specific data for 9,17-Octadecadienal is limited in the literature; this table provides expected performance based on similar compounds.

Technique Stationary Phase Mobile Phase / Carrier Gas Analyte Achieved Purity Yield Reference
Silver-Ion HPLC Silver-impregnated silicaHexane (B92381)/Acetonitrile gradientGeometric isomers of a C16 unsaturated aldehyde>98%Preparative scale dependent[5]
RP-HPLC C18Acetonitrile/WaterPositional isomers of octadecadienalBaseline resolutionAnalytical scale[12]
GC-MS Polar capillary column (e.g., DB-23)HeliumGeometric isomers of decadienyl aldehydeGood separationAnalytical scale[6]
Preparative HPLC C18Ethanol/WaterCis/trans isomers of a drug candidate>99%~85%[8]

Experimental Protocols

Protocol 1: Analytical Separation of 9,17-Octadecadienal Isomers using Silver-Ion HPLC

This protocol provides a starting point for the analytical separation of 9,17-Octadecadienal isomers. Optimization may be required.

1. Materials:

  • HPLC system with UV detector

  • Silver-ion HPLC column (e.g., ChromSpher 5 Lipids)

  • HPLC-grade hexane, acetonitrile, and isopropanol

  • 9,17-Octadecadienal isomer mixture

2. Sample Preparation:

  • Dissolve the 9,17-Octadecadienal isomer mixture in hexane to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Mobile Phase A: Hexane

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 1% B

    • 10-25 min: Linear gradient from 1% to 10% B

    • 25-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 215 nm (for the aldehyde chromophore)

  • Injection Volume: 10 µL

4. Expected Outcome:

  • Separation of isomers based on the degree and geometry of unsaturation. Cis-isomers are generally retained longer than trans-isomers on silver-ion columns.[1][5]

Protocol 2: Derivatization of 9,17-Octadecadienal with DNPH for Enhanced HPLC-UV Detection

1. Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with catalytic acid)

  • 9,17-Octadecadienal isomer mixture

  • Acetonitrile (HPLC grade)

  • Heating block or water bath

2. Procedure:

  • Prepare a 1 mg/mL solution of the 9,17-Octadecadienal isomer mixture in acetonitrile.

  • In a vial, mix 100 µL of the aldehyde solution with 900 µL of the DNPH reagent.

  • Vortex the mixture and heat at 60°C for 30 minutes.[5]

  • Cool the solution to room temperature. The derivatized sample is now ready for HPLC analysis (a C18 column is suitable).

  • Detection of the DNPH derivatives should be set to approximately 360 nm.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_hplc HPLC Analysis cluster_purification Purification raw_sample Crude 9,17-Octadecadienal Isomer Mixture dissolution Dissolve in Appropriate Solvent raw_sample->dissolution filtration Filter (0.45 µm) dissolution->filtration derivatize React with DNPH filtration->derivatize hplc_injection Inject into HPLC filtration->hplc_injection derivatized_sample DNPH-derivatized Sample derivatize->derivatized_sample derivatized_sample->hplc_injection separation Chromatographic Separation (e.g., Silver-Ion or C18 Column) hplc_injection->separation detection UV or MS Detection separation->detection prep_hplc Preparative HPLC separation->prep_hplc data_analysis Data Analysis (Peak Integration & Purity) detection->data_analysis fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check

Caption: Experimental workflow for the purification of 9,17-Octadecadienal isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Strategy cluster_analyte_modification Analyte Modification start Poor Isomer Separation in HPLC change_solvent_ratio Adjust Organic/Aqueous Ratio start->change_solvent_ratio use_silver_ion Use Silver-Ion Column start->use_silver_ion derivatize Derivatize with DNPH start->derivatize switch_organic Switch Acetonitrile <=> Methanol change_solvent_ratio->switch_organic If no improvement lower_temp Decrease Column Temperature switch_organic->lower_temp If still poor end Improved Separation lower_temp->end longer_column Increase Column Length use_silver_ion->longer_column For marginal improvement longer_column->end derivatize->end

Caption: Troubleshooting logic for improving the separation of 9,17-Octadecadienal isomers.

References

Technical Support Center: Enhancing the Field Longevity of Aldehyde-Based Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on prolonging the effective life of aldehyde-based pheromone lures in experimental settings. Aldehyde pheromones are highly effective but are susceptible to environmental degradation, which can impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.

Troubleshooting Guides

This section addresses common issues encountered during the use of aldehyde-based pheromone lures, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Rapid Decline in Trap Captures 1. Pheromone Degradation: Aldehydes are prone to oxidation and photodegradation from exposure to oxygen, UV light, and high temperatures.[1] 2. High Initial Release ("Flash-Off"): Some dispenser types release a large amount of pheromone immediately after deployment, leading to a shorter effective lifespan.[1] 3. Improper Storage: Pre-deployment exposure to heat and light can degrade the lure before it is even placed in the field.[1]1. Incorporate Stabilizers: Add antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to the lure formulation to prevent oxidation. Use UV stabilizers like 2-hydroxy-4-methoxybenzophenone to protect against photodegradation.[1] 2. Select Appropriate Dispensers: Utilize controlled-release dispensers such as polyethylene (B3416737) vials or micro-encapsulated formulations that provide a more consistent release rate over time.[1] 3. "Pre-age" Lures: If a high initial release is suspected, air the lure for 24 hours in a controlled environment before field placement to allow the initial burst to dissipate.[1] 4. Proper Storage: Store lures in a freezer at -20°C or below in their original sealed, airtight containers, away from light.[1]
Low or No Trap Captures from the Start 1. Lure Contamination: Handling lures with bare hands or storing them with other chemicals can introduce contaminants that repel the target species. 2. Incorrect Pheromone Blend: The specific ratio of aldehyde components may be incorrect for the target insect population. 3. Expired Lure: The lure may have surpassed its recommended shelf life.[1] 4. Environmental Factors: Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[1]1. Proper Handling: Always use gloves or clean forceps when handling lures. 2. Verify Pheromone Specificity: Ensure the pheromone blend is correct for the target species and geographical location. 3. Check Expiration Dates: Always use fresh lures that are within their recommended use-by date. 4. Strategic Trap Placement: Position traps in areas sheltered from high winds to allow for the formation of a stable pheromone plume.[1]
Inconsistent Trap Captures 1. Variable Pheromone Release: The release rate from the dispenser may be fluctuating due to changes in environmental conditions like temperature and humidity. 2. Dispenser Material Interaction: The aldehyde pheromone may be reacting with the dispenser material itself.1. Use High-Performance Dispensers: Select dispensers known for their consistent, zero-order release kinetics.[1] 2. Conduct Dispenser Compatibility Tests: Before large-scale deployment, test the stability of the aldehyde pheromone with the chosen dispenser material under simulated field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of aldehyde-based pheromone degradation in the field?

A1: The two primary degradation pathways for aldehyde pheromones are oxidation and photodegradation. Aldehydes are readily oxidized to less active carboxylic acids upon exposure to atmospheric oxygen.[1] UV radiation from sunlight can provide the energy to break down the aldehyde molecules or cause isomerization, rendering them biologically inactive.[1]

Q2: What are the recommended storage conditions for aldehyde-based pheromone lures?

A2: For long-term storage, lures should be kept in a freezer at or below -20°C in their original, unopened, and airtight packaging to protect them from light and oxygen.[1] For short-term use, refrigeration at 2-8°C is acceptable. It is also beneficial to purge storage containers with an inert gas like nitrogen or argon to displace oxygen.[1]

Q3: How do antioxidants like BHT and BHA protect aldehyde pheromones?

A3: Antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are radical scavengers. They work by donating a hydrogen atom to the peroxy radicals that are formed during the initial stages of autoxidation, thus terminating the chain reaction and preventing the rapid degradation of the aldehyde pheromones.

Q4: Can I use any type of dispenser for my aldehyde-based lure?

A4: The choice of dispenser is critical. Different materials have different release characteristics. For example, rubber septa may have a higher initial release rate that declines over time, while polyethylene vials or specialized polymer matrices can offer a more controlled and prolonged release. The dispenser material should also be inert to the aldehyde pheromone to prevent chemical reactions.

Q5: How often should I replace my aldehyde-based pheromone lures?

A5: The replacement frequency depends on the specific lure formulation (including the presence of stabilizers), the type of dispenser, and the environmental conditions of the field site (e.g., temperature, sunlight exposure). Lure longevity can range from a few weeks to several months. Always refer to the manufacturer's guidelines and, if possible, conduct your own field trials to determine the effective field life under your specific experimental conditions.[1]

Data Presentation

While specific quantitative data on the extension of field longevity for all aldehyde-based pheromones with various stabilizers is proprietary and varies widely between formulations, the following tables provide a generalized overview and an example of release rate data to illustrate the impact of stabilization and dispenser choice.

Table 1: Qualitative Impact of Stabilizers on Aldehyde Pheromone Lure Longevity

Stabilizer Type Example Mechanism of Action Expected Impact on Field Longevity
Antioxidant Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)Prevents oxidative degradation of the aldehyde functional group.[1]Significant increase
UV Stabilizer 2-hydroxy-4-methoxybenzophenoneAbsorbs UV radiation, preventing photodegradation of the pheromone molecule.[1]Moderate to significant increase, especially in sunny conditions

Table 2: Illustrative Release Rates of an Aldehyde Pheromone from Different Dispenser Types

Note: This data is illustrative and will vary based on the specific pheromone, dispenser design, and environmental conditions.

Dispenser Type Initial Release Rate (ng/hr) Release Rate at Week 2 (ng/hr) Release Rate at Week 4 (ng/hr) Primary Release Kinetics
Rubber Septum 1507030First-Order (declining rate)
Polyethylene Vial 807570Zero-Order (constant rate)
Micro-encapsulation 605855Zero-Order (constant rate)

Experimental Protocols

Protocol 1: Accelerated Aging Study to Evaluate Lure Stability

Objective: To assess the stability of different aldehyde-based pheromone lure formulations under controlled, elevated temperature and humidity conditions.

Methodology:

  • Lure Preparation: Prepare multiple identical lures for each formulation to be tested (e.g., with and without antioxidants). Seal each lure individually in airtight packaging.

  • Control Group: Store a set of control lures for each formulation at -20°C.

  • Accelerated Aging: Place the experimental lures in an environmental chamber set to a constant elevated temperature (e.g., 40°C) and relative humidity (e.g., 75% RH).[1]

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of lures from the chamber and a corresponding control lure from the freezer.[1]

  • Pheromone Extraction: Extract the remaining pheromone from each lure by soaking the dispenser in a known volume of an appropriate solvent (e.g., hexane) for a set period (e.g., 24 hours).[1]

  • Chemical Analysis: Add a known amount of an internal standard to each extract. Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of the active pheromone component remaining.[1]

  • Data Analysis: Calculate the percentage of pheromone remaining at each time point relative to the control lures. Plot the degradation curves for each formulation.

Protocol 2: Field Efficacy and Longevity Study

Objective: To determine the effective field life of a pheromone lure by monitoring trap captures over time.

Methodology:

  • Site Selection: Choose a field site with a known population of the target insect.

  • Trap Deployment: Deploy a series of identical traps baited with fresh pheromone lures. Use a randomized block design to minimize the effects of spatial variation.

  • Data Collection: At regular intervals (e.g., weekly), inspect the traps, record the number of captured target insects, and remove them.[1]

  • Lure Aging: Do not replace the lures during the trial. The objective is to observe the decline in captures as the lures age.

  • Data Analysis: Plot the average number of captures per trap against the number of weeks the lure has been in the field. The point at which trap captures decline significantly can be considered the end of the lure's effective field life.

Visualizations

Aldehyde_Degradation_Pathways Aldehyde Aldehyde Pheromone Oxidation Oxidation (Atmospheric O2) Aldehyde->Oxidation O2 Photodegradation Photodegradation (UV Light) Aldehyde->Photodegradation hv Inactive_Acid Inactive Carboxylic Acid Oxidation->Inactive_Acid Inactive_Fragments Inactive Fragments Photodegradation->Inactive_Fragments

Caption: Key degradation pathways for aldehyde-based pheromones.

Troubleshooting_Workflow Start Low/No Trap Capture Check_Lure Check Lure: - Age/Expiration? - Storage Conditions? - Contamination? Start->Check_Lure Check_Trap Check Trap & Site: - Correct Placement? - High Winds? - Correct Trap Type? Start->Check_Trap Incorporate_Stabilizers Incorporate Stabilizers: - Antioxidants (BHT) - UV Protectants Check_Lure->Incorporate_Stabilizers Optimize_Dispenser Optimize Dispenser: - Controlled Release - Pre-Age Lure Check_Trap->Optimize_Dispenser Resolution Improved Lure Longevity Incorporate_Stabilizers->Resolution Optimize_Dispenser->Resolution

Caption: A logical workflow for troubleshooting lure performance issues.

Experimental_Workflow A Formulate Lures (with/without stabilizers) B Accelerated Aging (Lab Study) A->B C Field Efficacy Trial A->C D Periodic Sampling & Pheromone Extraction B->D E Weekly Trap Capture Monitoring C->E F GC-MS Analysis of Remaining Pheromone D->F G Analyze Trap Capture Data E->G H Determine Degradation Rate & Lure Half-Life F->H I Determine Effective Field Life G->I

Caption: Experimental workflow for evaluating lure longevity.

References

Technical Support Center: Minimizing Degradation of (Z)-9,17-Octadecadienal in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of (Z)-9,17-Octadecadienal in various formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and efficacy of your formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and stability testing of (Z)-9,17-Octadecadienal, offering potential causes and solutions in a question-and-answer format.

Issue 1: Rapid Loss of Potency in the Formulation

  • Question: We are observing a significant decrease in the biological activity of our (Z)-9,17-Octadecadienal formulation much faster than anticipated. What are the likely causes and how can we troubleshoot this?

  • Answer: Rapid potency loss of (Z)-9,17-Octadecadienal, an unsaturated aldehyde, is primarily due to chemical degradation. The main culprits are oxidation and photodegradation.

    • Oxidation: The aldehyde functional group and the double bonds are susceptible to oxidation, especially when exposed to air (oxygen). This can be accelerated by elevated temperatures and the presence of metal ions.

    • Photodegradation: Exposure to ultraviolet (UV) light, from sunlight or artificial lighting, can provide the energy to initiate degradation reactions, including isomerization of the double bonds and oxidation.[1]

    Troubleshooting Steps:

    • Review Storage Conditions: Ensure the formulation is stored in airtight containers, protected from light (e.g., amber vials or containers wrapped in aluminum foil), and at a low temperature (refrigerated at 2-8°C for short-term or frozen at -20°C or below for long-term).[2]

    • Inert Atmosphere: During formulation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Incorporate Antioxidants: Add antioxidants to the formulation to inhibit oxidative degradation. Commonly used antioxidants for pheromone formulations include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[2]

    • Add UV Protectants: Include a UV absorber in the formulation to protect against photodegradation. A substituted benzene (B151609) compound or 2-hydroxy-4-methoxybenzophenone can be effective.[1][2]

    • Analyze for Degradation Products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the formulation for known and unknown degradation products. This can help confirm the degradation pathway and the effectiveness of your stabilization strategies.

Issue 2: Inconsistent Results in Bioassays

  • Question: Our bioassays with different batches of the (Z)-9,17-Octadecadienal formulation are showing high variability. What could be causing this inconsistency?

  • Answer: Inconsistent bioassay results can stem from variations in the formulation's integrity between batches.

    Potential Causes and Solutions:

    • Inconsistent Formulation Preparation: Ensure that the formulation protocol is strictly followed for each batch, including the precise amounts of active ingredient and excipients, mixing times, and environmental conditions during preparation.

    • Degradation During Storage or Handling: As mentioned previously, degradation can lead to a lower concentration of the active compound. Implement rigorous stability testing on each batch to ensure it meets specifications before use in bioassays.

    • Contamination: Cross-contamination with other chemicals can either degrade the pheromone or interfere with the bioassay. Use dedicated glassware and equipment, and thoroughly clean all surfaces.

    • Leaching from Containers: Some plastic containers can leach chemicals that may degrade the pheromone or interfere with the assay. Use high-quality, inert containers such as glass or Teflon.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (Z)-9,17-Octadecadienal?

A1: The primary degradation pathways for (Z)-9,17-Octadecadienal are oxidation and photodegradation. The aldehyde group is easily oxidized to a carboxylic acid, and the double bonds are susceptible to cleavage and isomerization upon exposure to oxygen and UV light.

Q2: What are the ideal storage conditions for neat (Z)-9,17-Octadecadienal and its formulations?

A2: For long-term storage, both the neat compound and its formulations should be stored at -20°C or lower in airtight containers protected from light. For short-term storage, refrigeration at 2-8°C is acceptable. It is also recommended to purge the container with an inert gas like argon or nitrogen before sealing to minimize oxygen exposure.[2]

Q3: What types of antioxidants are most effective for stabilizing (Z)-9,17-Octadecadienal?

A3: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and effective in preventing the oxidation of aldehyde-containing pheromones.[2] The optimal concentration will depend on the specific formulation and should be determined through stability studies.

Q4: How can I protect my formulation from UV degradation?

A4: Incorporating a UV absorber into your formulation is the most effective method. Compounds like 2-hydroxy-4-methoxybenzophenone are effective at absorbing UV radiation and dissipating it as heat, thereby protecting the active ingredient.[2] Additionally, packaging the formulation in UV-blocking materials like amber glass or opaque containers is crucial.

Q5: What analytical method is best for quantifying (Z)-9,17-Octadecadienal and its degradation products?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like (Z)-9,17-Octadecadienal. It offers high-resolution separation and sensitive detection, and the mass spectrometer provides definitive identification of the parent compound and its degradation products.

Data Presentation

Table 1: Hypothetical Degradation of (Z)-9,17-Octadecadienal Under Different Storage Conditions Over 3 Months

Storage ConditionAntioxidant (0.1% BHT)UV Protectant (0.5% Benzophenone)% Degradation (Hypothetical)
25°C, Ambient LightNoNo65%
25°C, Ambient LightYesNo40%
25°C, Ambient LightNoYes35%
25°C, Ambient LightYesYes15%
4°C, DarkNoNo10%
4°C, DarkYesYes<2%
-20°C, DarkYesYes<1%

Table 2: Common Excipients for (Z)-9,17-Octadecadienal Formulations

Excipient TypeExamplePurpose
Solvent Hexane (B92381), Isopropyl MyristateTo dissolve the active ingredient and other excipients.
Antioxidant BHT, BHATo prevent oxidative degradation.[2]
UV Protectant Substituted BenzophenonesTo prevent photodegradation.[1][2]
Carrier/Dispersant Mineral Oil, WaxesTo control the release rate of the active ingredient.

Experimental Protocols

Protocol 1: Stability Testing of (Z)-9,17-Octadecadienal Formulations

Objective: To assess the stability of a (Z)-9,17-Octadecadienal formulation under accelerated and long-term storage conditions.

Materials:

  • (Z)-9,17-Octadecadienal formulation

  • Environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Amber glass vials with Teflon-lined caps

  • GC-MS system

Methodology:

  • Sample Preparation: Aliquot the formulation into amber glass vials. Tightly seal the vials, leaving minimal headspace.

  • Time Points: Set up a schedule for sample analysis (e.g., T=0, 1, 3, 6, 12 months for long-term; T=0, 1, 2, 3 months for accelerated).

  • Storage: Place the vials in the designated environmental chambers, refrigerator, and freezer.

  • Analysis: At each time point, remove a vial from each storage condition. Allow it to equilibrate to room temperature. Prepare the sample for GC-MS analysis by diluting it in a suitable solvent (e.g., hexane).

  • Quantification: Use a validated GC-MS method to quantify the concentration of (Z)-9,17-Octadecadienal.

  • Data Analysis: Calculate the percentage of (Z)-9,17-Octadecadienal remaining at each time point relative to the initial concentration (T=0).

Protocol 2: Quantification of (Z)-9,17-Octadecadienal by GC-MS

Objective: To quantify the concentration of (Z)-9,17-Octadecadienal in a formulation.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Detector (if used):

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Procedure:

  • Standard Preparation: Prepare a stock solution of (Z)-9,17-Octadecadienal of known concentration in hexane. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in a known volume of hexane to achieve a theoretical concentration within the calibration range.

  • Injection: Inject 1 µL of each standard and sample into the GC-MS.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of (Z)-9,17-Octadecadienal against the concentration for the standards.

  • Quantification: Determine the concentration of (Z)-9,17-Octadecadienal in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

degradation_pathway cluster_main Degradation of (Z)-9,17-Octadecadienal cluster_oxidation Oxidation cluster_photodegradation Photodegradation Z9_17_Octadecadienal (Z)-9,17-Octadecadienal Oxidized_Products Carboxylic Acids, Epoxides Z9_17_Octadecadienal->Oxidized_Products O2, Heat, Metal Ions Isomers Isomers (E-isomers) Z9_17_Octadecadienal->Isomers UV Light Cleavage_Products Shorter-chain Aldehydes and Alkanes Z9_17_Octadecadienal->Cleavage_Products UV Light

Caption: Primary degradation pathways for (Z)-9,17-Octadecadienal.

experimental_workflow cluster_workflow Stability Testing Workflow Formulation Prepare Formulation Aliquoting Aliquot into Vials Formulation->Aliquoting Storage Place in Stability Chambers (Different Conditions) Aliquoting->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis GC-MS Analysis Sampling->Analysis Data_Analysis Quantify Degradation Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for a typical stability study of a formulation.

troubleshooting_logic cluster_logic Troubleshooting Logic for Potency Loss rect_node rect_node Start Rapid Potency Loss Observed? Check_Storage Are Storage Conditions Optimal (Low Temp, Dark)? Start->Check_Storage Check_Oxygen Was Formulation Exposed to Air? Check_Storage->Check_Oxygen Yes Solution_Storage Implement Proper Storage: -20°C or 2-8°C, Amber Vials Check_Storage->Solution_Storage No Check_Stabilizers Are Antioxidants/UV Protectants Present? Check_Oxygen->Check_Stabilizers No Solution_Oxygen Use Inert Atmosphere (N2 or Ar) During Handling Check_Oxygen->Solution_Oxygen Yes Solution_Stabilizers Add BHT/BHA and a UV Absorber to Formulation Check_Stabilizers->Solution_Stabilizers No Reanalyze Re-formulate and Re-test Stability Check_Stabilizers->Reanalyze Yes Solution_Storage->Reanalyze Solution_Oxygen->Reanalyze Solution_Stabilizers->Reanalyze

Caption: Decision tree for troubleshooting rapid potency loss.

References

Validation & Comparative

A Comparative Analysis of (Z)- vs. (E)- Isomers of 9,17-Octadecadienal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Physicochemical Properties, Synthesis, and Potential Biological Activities of (Z)- and (E)-9,17-Octadecadienal

In the realm of lipidomics and drug discovery, the geometric isomerism of unsaturated fatty aldehydes can dictate their biological function. This guide provides a detailed comparative analysis of the (Z)- and (E)- isomers of 9,17-Octadecadienal, two long-chain unsaturated aldehydes with potential roles in cellular signaling. While direct comparative studies on these specific isomers are limited, this document collates available data and infers methodologies from closely related compounds to offer a comprehensive resource for researchers.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physicochemical properties of (Z)- and (E)-9,17-Octadecadienal are summarized below. These properties are crucial for understanding their behavior in biological systems and for developing appropriate analytical methods.

Property(Z)-9,17-Octadecadienal(E)-9,17-Octadecadienal
Molecular Formula C₁₈H₃₂O[1]C₁₈H₃₂O[2]
Molecular Weight 264.45 g/mol [1]264.45 g/mol [2]
IUPAC Name (9Z)-octadeca-9,17-dienal[1](9E)-octadeca-9,17-dienal[2]
CAS Number 56554-35-9[1]85263-73-6[2]
Predicted XlogP3-AA 6.76.7
Predicted Boiling Point 360.6 ± 21.0 °C at 760 mmHg~365.4 °C at 760 mmHg
Predicted Density 0.848 ± 0.06 g/cm³~0.852 g/cm³

Stereoselective Synthesis: Proposed Methodologies

The stereoselective synthesis of the (Z)- and (E)- isomers of 9,17-Octadecadienal can be achieved through established olefination reactions. The Wittig reaction is a reliable method for the synthesis of (Z)-alkenes, while the Julia-Kocienski olefination is well-suited for producing (E)-alkenes with high selectivity.

Proposed Synthesis of (Z)-9,17-Octadecadienal via Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of (Z)-9,17-Octadecadienal, the key step is the reaction of a C9 phosphonium (B103445) ylide with a C9 aldehyde bearing a terminal double bond.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction C9_Phosphonium_Salt 8-Bromooctyl)triphenylphosphonium bromide Ylide Phosphorus Ylide C9_Phosphonium_Salt->Ylide in THF Base n-Butyllithium Base->Ylide Product (Z)-9,17-Octadecadienal Ylide->Product + C9_Aldehyde 9-Decenal C9_Aldehyde->Product

Caption: Proposed workflow for the synthesis of (Z)-9,17-Octadecadienal.

Proposed Synthesis of (E)-9,17-Octadecadienal via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent (E)-selectivity. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde.

G cluster_0 Sulfone Preparation cluster_1 Julia-Kocienski Olefination Starting_Material 8-Bromooct-1-ene Sulfone 1-((Oct-7-en-1-yl)sulfonyl)-1H-benzo[d][1,2,3]triazole Starting_Material->Sulfone Sulfone_Reagent 1-Phenyl-1H-tetrazole-5-thiol Sulfone_Reagent->Sulfone Product (E)-9,17-Octadecadienal Sulfone->Product + Base KHMDS Base->Product C9_Aldehyde Nonanal C9_Aldehyde->Product

Caption: Proposed workflow for the synthesis of (E)-9,17-Octadecadienal.

Experimental Protocols

Detailed experimental protocols for the proposed syntheses, purification, and characterization of the isomers are provided below. These protocols are based on established methodologies for similar compounds.

Synthesis of (Z)-9,17-Octadecadienal

Materials: (8-Bromooctyl)triphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 9-Decenal, anhydrous Tetrahydrofuran (THF), Diethyl ether, saturated aqueous Ammonium Chloride (NH₄Cl), brine, anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

  • A solution of (8-Bromooctyl)triphenylphosphonium bromide in anhydrous THF is cooled to 0°C under an inert atmosphere.

  • n-BuLi is added dropwise, and the resulting orange-red solution is stirred for 1 hour at 0°C to form the ylide.

  • A solution of 9-Decenal in anhydrous THF is added dropwise to the ylide solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield (Z)-9,17-Octadecadienal.

Synthesis of (E)-9,17-Octadecadienal

Materials: 1-((Oct-7-en-1-yl)sulfonyl)-1H-benzo[d][3][4][5]triazole, Nonanal, Potassium bis(trimethylsilyl)amide (KHMDS) in THF, anhydrous THF, Diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄.

Procedure:

  • A solution of 1-((Oct-7-en-1-yl)sulfonyl)-1H-benzo[d][3][4][5]triazole in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • KHMDS is added dropwise, and the mixture is stirred for 30 minutes at -78°C.

  • A solution of Nonanal in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford (E)-9,17-Octadecadienal.

Isomer Separation and Purification

The separation of the (Z)- and (E)- isomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a silver-impregnated silica gel column. The differential interaction of the cis and trans double bonds with the silver ions allows for their effective separation.

Characterization

The synthesized isomers should be characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure and stereochemistry of the double bond. For the (Z)-isomer, the vinyl protons are expected to appear at a more upfield chemical shift with a smaller coupling constant compared to the (E)-isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS will confirm the molecular weight and provide a characteristic fragmentation pattern. Long-chain aldehydes typically show characteristic ions from McLafferty rearrangement.[6][7]

Potential Biological Activities and Signaling Pathways

While the specific biological activities of 9,17-Octadecadienal isomers have not been extensively studied, related C18 unsaturated aldehydes are known to be involved in various biological processes, particularly inflammation. Bioactive C17 and C18 acetylenic oxylipins, for instance, have been shown to possess cytotoxic and anti-inflammatory properties.[8][9]

One proposed mechanism of action for such compounds is the activation of the Keap1-Nrf2 signaling pathway.[9] This pathway is a key regulator of the cellular antioxidant response. Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes.

Another potential mechanism involves the modulation of inflammatory pathways by interacting with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the biosynthesis of prostaglandins (B1171923) and leukotrienes.

G Isomer 9,17-Octadecadienal Isomer Keap1 Keap1 Isomer->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression activates

Caption: Proposed activation of the Keap1-Nrf2 pathway by 9,17-Octadecadienal.

Conclusion

This guide provides a foundational framework for the comparative analysis of (Z)- and (E)-9,17-Octadecadienal. While direct experimental data is scarce, the proposed synthetic routes and analytical methods, based on well-established chemistry of analogous compounds, offer a clear path forward for researchers. The potential for these isomers to modulate key signaling pathways involved in oxidative stress and inflammation underscores their importance as targets for future investigation in drug discovery and development. Further research is warranted to elucidate the specific biological activities of each isomer and to validate the proposed mechanisms of action.

References

Unveiling the Shield: A Comparative Guide to the Antimicrobial Mechanism of (Z)-9,17-Octadecadienal and Related Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the antimicrobial efficacy of (Z)-9,17-Octadecadienal and structurally related unsaturated aldehydes. Due to a scarcity of direct research on (Z)-9,17-Octadecadienal, this document synthesizes experimental data from similar unsaturated aldehydes to provide a robust framework for understanding its potential antimicrobial mechanism. The primary mode of action for this class of compounds is the disruption of bacterial cell membranes, a mechanism that holds promise for combating microbial resistance.

Quantitative Antimicrobial Activity

The antimicrobial potency of unsaturated aldehydes is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for various unsaturated aldehydes against a range of pathogenic microorganisms. This data serves as a valuable reference for comparing the efficacy of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Unsaturated Aldehydes against Various Bacterial and Fungal Strains

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicansAspergillus fumigatusReference
2,4-Octadienal0.122 µL/mL1.95 µL/mL0.122 µL/mL0.031 µL/mL0.001 µL/mL[1]
trans,trans-2,4-Decadienal---0.122 µL/mL0.244 µL/mL[1]
Cinnamaldehyde0.31 mg/mL (MIC)-0.31 mg/mL (MIC)--[2]

Note: Data for (Z)-9,17-Octadecadienal is not currently available in published literature. The compounds listed above are structurally related α,β-unsaturated aldehydes.

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Unsaturated Aldehydes

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicansAspergillus fumigatusReference
2,4-Octadienal0.244 µL/mL>1.95 µL/mL0.244 µL/mL-0.004 µL/mL[1]

Proposed Antimicrobial Mechanism: A Multi-faceted Attack

The primary antimicrobial mechanism of unsaturated aldehydes is the disruption of the bacterial cell membrane's integrity.[3][4][5] This is followed by the potential for intracellular interactions. The lipophilic nature of these aldehydes facilitates their insertion into the phospholipid bilayer, leading to a cascade of detrimental effects.

Proposed Antimicrobial Mechanism of Unsaturated Aldehydes cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Aldehyde (Z)-9,17-Octadecadienal (Unsaturated Aldehyde) Membrane Lipid Bilayer Aldehyde->Membrane Interaction Intracellular Intracellular Targets (Proteins, DNA) Aldehyde->Intracellular Cellular Uptake Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Ions & Metabolites Permeability->Leakage Death Cell Death Leakage->Death Inhibition Inhibition of Cellular Processes Intracellular->Inhibition Inhibition->Death

Caption: Proposed mechanism of unsaturated aldehydes against bacteria.

Experimental Protocols for Validation

To validate the antimicrobial mechanism of (Z)-9,17-Octadecadienal, a series of established experimental protocols can be employed.

Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • Protocol: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration with no visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

    • Protocol: Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates. The plates are incubated, and the MBC/MFC is identified as the lowest concentration that results in no microbial growth on the agar.

Membrane Integrity and Permeability Assays
  • Carboxyfluorescein (CF) Leakage Assay: This method assesses membrane damage by measuring the release of a fluorescent dye from liposomes.[3]

    • Protocol: Liposomes encapsulating CF are prepared. The test compound is added to the liposome (B1194612) suspension. The increase in fluorescence, resulting from the leakage of CF from the liposomes, is measured over time using a spectrofluorometer.

  • Measurement of UV-Absorbing Material Release: Damage to the cell membrane leads to the leakage of intracellular components, such as nucleic acids and proteins, which can be quantified by measuring the absorbance of the culture supernatant at 260 nm.[2]

  • Electrical Conductivity Measurement: An increase in membrane permeability allows the passage of ions, leading to a change in the electrical conductivity of the bacterial suspension.[2]

Morphological Analysis

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphological changes in bacterial cells after treatment with the antimicrobial agent, such as cell lysis, membrane disruption, and alterations in cell shape.[2]

Experimental Workflow for Antimicrobial Mechanism Validation cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation MIC MIC Assay MBC MBC/MFC Assay MIC->MBC Membrane Membrane Permeability Assays (CF Leakage, UV Absorbance) MBC->Membrane Morphology Microscopy (SEM, TEM) Membrane->Morphology Gene Gene Expression Analysis (Transcriptomics) Morphology->Gene Analysis Data Analysis Gene->Analysis Conclusion Conclusion on Antimicrobial Mechanism Analysis->Conclusion

Caption: A typical workflow for validating antimicrobial mechanisms.

Comparison with Alternative Antimicrobials

Unsaturated aldehydes represent a class of natural antimicrobial agents with a distinct mechanism of action compared to many conventional antibiotics that target specific enzymes or cellular processes.

Table 3: Comparison of Antimicrobial Mechanisms

Antimicrobial Agent ClassPrimary Mechanism of ActionExamples
Unsaturated Aldehydes Disruption of cell membrane integrity (Z)-9,17-Octadecadienal (putative), Cinnamaldehyde
Beta-LactamsInhibition of cell wall synthesisPenicillin, Cephalosporins
MacrolidesInhibition of protein synthesis (50S subunit)Erythromycin, Azithromycin
FluoroquinolonesInhibition of DNA replication and repairCiprofloxacin, Levofloxacin

The broad-spectrum, membrane-disrupting activity of unsaturated aldehydes makes them an interesting area of research, particularly in the context of rising antibiotic resistance. Their ability to physically damage the cell membrane may make it more difficult for bacteria to develop resistance compared to antibiotics with highly specific molecular targets. Further investigation into the efficacy and safety of compounds like (Z)-9,17-Octadecadienal is warranted to explore their full therapeutic potential.

References

Comparative Efficacy of (Z)-9,17-Octadecadienal and Other Unsaturated Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of (Z)-9,17-Octadecadienal against other unsaturated aldehydes, supported by available experimental data. Due to the limited specific research on (Z)-9,17-Octadecadienal, this guide synthesizes information on its known properties and draws comparisons with more extensively studied unsaturated aldehydes.

Introduction to (Z)-9,17-Octadecadienal and Unsaturated Aldehydes

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde that has been identified as a significant component in the tuber extract of the medicinal plant Solena amplexicaulis. Preliminary studies suggest it possesses antimicrobial properties. Unsaturated aldehydes, as a class of organic compounds, are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Their reactivity, often attributed to the presence of a carbon-carbon double bond in conjugation with the aldehyde group (an α,β-unsaturated aldehyde), allows them to interact with various biological macromolecules, thereby eliciting a range of cellular responses.

This guide aims to consolidate the current knowledge on the efficacy of (Z)-9,17-Octadecadienal and provide a comparative perspective with other unsaturated aldehydes for which more extensive experimental data are available.

Data Presentation: Comparative Efficacy

Quantitative data on the biological activity of pure (Z)-9,17-Octadecadienal is currently limited in publicly available literature. The primary evidence for its bioactivity comes from studies on extracts of Solena amplexicaulis. For a comparative overview, the following tables summarize the available data for the S. amplexicaulis extract and quantitative efficacy data for other relevant unsaturated aldehydes.

Table 1: Antimicrobial Activity of Solena amplexicaulis Tuber Extract (containing (Z)-9,17-Octadecadienal)

Extract ComponentOrganism(s)Activity Reported
Methanolic Tuber ExtractGeneral antimicrobialReported to possess antimicrobial properties.

Note: Specific Minimum Inhibitory Concentration (MIC) values for the pure compound (Z)-9,17-Octadecadienal are not specified in the available literature.

Table 2: Comparative Antimicrobial Activity of Other Unsaturated Aldehydes

CompoundOrganism(s)MIC (µg/mL)Reference
2-Ethyl-hexen-2-alBacteria, Yeast, Fungi, Spores, MycobacteriaHigh activity, broad spectrum[1]
2-Isopropyl-5-methyl-hexen-2-alBacteria, Yeast, Fungi, Spores, MycobacteriaHigh activity, broad spectrum[1]
2-Propyl-hepten-2-alBacteria, Yeast, Fungi, Spores, MycobacteriaHigh activity, broad spectrum[1]
(Z)-13-DocosenamideBacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli~10[2][3]
(Z)-13-DocosenamidePenicillium aurantiogriseum, Aspergillus fumigatus~20[2][3]

*Note: (Z)-13-Docosenamide is a long-chain unsaturated amide, included for structural and functional comparison.

Table 3: Comparative Cytotoxic (Anticancer) Activity of Other Unsaturated Aldehydes and Related Compounds

CompoundCell Line(s)IC50 (µM)Reference
Muricatacin Isomer (M2)HCT116 (Human Colorectal Carcinoma)83.17[4]
Muricatacin Isomer (M4)HCT116 (Human Colorectal Carcinoma)79.43[4]
Heteroaromatic acetal (B89532) of andrographolide (B1667393) (3b)MDA-MB-231 (Human Breast Cancer)3[5]
(Z)-13-DocosenamideHepatocellular carcinoma23.8 ± 0.8 (µg/mL)[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in determining the efficacy of unsaturated aldehydes.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for turbidity to determine the MIC.

Protocol:

  • Preparation of Test Compound: Dissolve the unsaturated aldehyde in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired starting concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the unsaturated aldehyde for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a postulated signaling pathway for unsaturated aldehydes and a general workflow for the discovery and evaluation of natural products.

G cluster_0 Cellular Environment cluster_1 Cellular Response Unsaturated_Aldehyde Unsaturated Aldehyde ROS_Generation Reactive Oxygen Species (ROS) Generation Unsaturated_Aldehyde->ROS_Generation Induces Cell_Cycle_Arrest Cell Cycle Arrest Unsaturated_Aldehyde->Cell_Cycle_Arrest Causes NF_kB_Inhibition NF-κB Pathway Inhibition Unsaturated_Aldehyde->NF_kB_Inhibition May Inhibit MAPK_Modulation MAPK Pathway Modulation Unsaturated_Aldehyde->MAPK_Modulation May Modulate Apoptosis_Induction Apoptosis Induction ROS_Generation->Apoptosis_Induction Triggers

Caption: Postulated Signaling Pathways Modulated by Unsaturated Aldehydes.

G Start Natural Product Source Extraction Extraction and Fractionation Start->Extraction Bioassay Bioactivity Screening (e.g., Antimicrobial, Cytotoxic) Extraction->Bioassay Isolation Isolation of Active Compounds Bioassay->Isolation Active Fractions Identification Structural Elucidation (e.g., GC-MS) Isolation->Identification Quantification Quantitative Analysis (e.g., MIC, IC50) Identification->Quantification Mechanism Mechanism of Action (Signaling Pathways) Quantification->Mechanism End Lead Compound Identified Mechanism->End

References

Comparative Analysis of Structure-Activity Relationships of Bioactive C18 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships of C18-diterpenoid alkaloids and C18 acetylenic oxylipins, providing insights into their therapeutic potential. Due to a lack of specific published data on C18 dienal compounds, this guide focuses on these two well-researched classes of C18 molecules.

Introduction

The C18 carbon backbone serves as a scaffold for a diverse array of naturally occurring and synthetic compounds with significant biological activities. While the structure-activity relationship (SAR) of C18 dienal compounds is not extensively documented in publicly available research, comprehensive studies on other C18 classes, such as diterpenoid alkaloids and acetylenic oxylipins, offer valuable insights into how structural modifications influence their therapeutic effects. These compounds have shown promise in areas including analgesia, anti-inflammatory, and anticancer applications.[1][2][3] This guide provides a comparative overview of the SAR of C18-diterpenoid alkaloids and C18 acetylenic oxylipins, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Comparative Biological Activities and SAR

The biological activities of C18 compounds are intrinsically linked to their structural features. C18-diterpenoid alkaloids are known for their potent analgesic and anti-inflammatory effects, while C18 acetylenic oxylipins exhibit significant cytotoxic and anticancer properties.[2][3]

C18-Diterpenoid Alkaloids: Analgesic and Anti-inflammatory Agents

C18-diterpenoid alkaloids, isolated from plants of the genera Aconitum and Delphinium, possess complex polycyclic structures.[1][2] SAR studies have revealed that specific functional groups are crucial for their analgesic properties. Key structural features influencing analgesic activity include a tertiary amine in ring A, an acetoxyl or ethoxyl group at the C-8 position, and an aromatic ester at C-14.[4]

C18 Acetylenic Oxylipins: Anticancer and Chemopreventive Potential

C18 acetylenic oxylipins are characterized by the presence of one or more triple bonds within a long aliphatic chain.[3] Their cytotoxic and anticancer effects are largely attributed to the reactivity of the diyne moiety.[3] The chain length also plays a critical role, with longer chains often correlating with enhanced chemopreventive activity.[3] These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells and activate signaling pathways involved in cytoprotection and anti-inflammatory responses, such as the Keap1-Nrf2 pathway.[3][5]

Quantitative Data Summary

The following table summarizes key quantitative data from SAR studies of C18-diterpenoid alkaloids, highlighting the impact of structural modifications on their analgesic activity.

Compound/AnalogModificationBiological Activity (ED50 in mg/kg)Reference
Lappaconitine-3.50[4]
Crassicauline A-0.0480[4]
8-O-deacetyl-8-O-ethylcrassicauline AEthyl group at C-80.0972[4]
8-O-ethylyunaconitineEthyl group at C-80.0591[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.

Acetic Acid-Induced Abdominal Constriction Assay for Analgesic Activity

This widely used in vivo assay evaluates the analgesic potential of compounds by measuring their ability to reduce the pain response in mice induced by an intraperitoneal injection of acetic acid.

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Compound Administration: Test compounds, a positive control (e.g., lappaconitine), and a vehicle control are administered subcutaneously.

  • Induction of Writhing: After a set period (e.g., 20 minutes) following compound administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Data Collection: The number of writhes is counted for a defined period (e.g., 15 minutes) starting 5 minutes after the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing for the test compounds is calculated relative to the vehicle control group. The ED50 (the dose required to produce a 50% reduction in writhing) is then determined.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these C18 compounds are mediated through their interaction with specific cellular signaling pathways.

Keap1-Nrf2 Signaling Pathway Activated by C18 Acetylenic Oxylipins

C18 acetylenic oxylipins can induce the expression of cytoprotective phase 2 enzymes through the activation of the Keap1-Nrf2 signaling pathway.[3][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. The reactive triple bond of the oxylipins can modify Keap1, leading to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and detoxifying genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C18_Oxylipin C18 Acetylenic Oxylipin Keap1_Nrf2 Keap1-Nrf2 Complex C18_Oxylipin->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Ub Ubiquitination Keap1_Nrf2->Ub degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Phase 2 Enzyme Gene Expression ARE->Gene_Expression

Keap1-Nrf2 pathway activation by C18 acetylenic oxylipins.
General Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.

SAR_Workflow Design Compound Design & Library Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bioassay Biological Activity Screening (in vitro / in vivo) Characterization->Bioassay Data_Analysis Data Analysis & SAR Determination Bioassay->Data_Analysis Lead_Opt Lead Compound Optimization Data_Analysis->Lead_Opt Identify key structural features Lead_Opt->Design Iterative refinement

A typical workflow for structure-activity relationship studies.

Conclusion

References

A Comparative Analysis of the Pheromonal Activity of (Z)-9,17-Octadecadienal and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pheromonal activity of (Z)-9,17-Octadecadienal and its structural analogs. While direct comparative studies on (Z)-9,17-Octadecadienal are limited in publicly available literature, this document synthesizes information on structurally related long-chain aldehydes and dienals to infer potential activity and guide future research. The information presented is based on established principles of insect chemical ecology and pheromone science.

Introduction to (Z)-9,17-Octadecadienal

(Z)-9,17-Octadecadienal is a long-chain polyunsaturated aldehyde. Its structure, featuring a C18 backbone with double bonds at the 9th and 17th positions, suggests its potential as a semiochemical, likely a sex pheromone, in certain insect species, particularly within the order Lepidoptera (moths and butterflies). The geometry of the double bond at the 9th position (Z configuration) and the terminal double bond are critical determinants of its biological activity.

Pheromonal Activity: A Comparative Perspective

Direct quantitative data on the pheromonal activity of (Z)-9,17-Octadecadienal is scarce. However, by examining the activity of analogous compounds, we can infer its potential role and efficacy. Long-chain aldehydes are common components of insect sex pheromones. For instance, (Z)-11-hexadecenal is a major pheromone component for the tobacco budworm, Heliothis virescens, and (Z)-9-hexadecenal is a component for the cotton bollworm, Helicoverpa armigera.

A structurally similar compound, (Z,Z)-9,12-octadecadienal, has been identified as a sex pheromone released by females of the parasitoid wasp Ascogaster quadridentata to attract males.[1] This suggests that C18 dienals can be potent insect attractants. The activity of such compounds is highly specific and depends on the position and configuration of the double bonds.

Table 1: Comparative Pheromonal Activity of (Z)-9,17-Octadecadienal and Representative Analogs (Hypothetical and Inferred Data)

Compound NameStructureTarget Insect Species (Example)EAG Response (Normalized)Behavioral Response (Attraction Index)Notes
(Z)-9,17-Octadecadienal CH2=CH(CH2)6CH=CH(CH2)7CHOHypotheticalData not availableData not availablePotential for high specificity due to the terminal double bond.
(Z,Z)-9,12-OctadecadienalCH3(CH2)4CH=CHCH2CH=CH(CH2)7CHOAscogaster quadridentataHighStrongA known sex pheromone, indicating the importance of the C18 dienal structure.[1]
(Z)-11-HexadecenalCH3(CH2)3CH=CH(CH2)9CHOHeliothis virescensHighStrongA major pheromone component in many moth species.
(Z)-9-HexadecenalCH3(CH2)5CH=CH(CH2)7CHOHelicoverpa armigeraModerate to HighSynergist/AttractantOften a minor but crucial component of pheromone blends.
OctadecanalCH3(CH2)16CHOAmerrhinus yncaLow to ModerateAggregation PheromoneSaturated aldehydes can also have pheromonal activity, often as aggregation pheromones.[2]

Note: The data for (Z)-9,17-Octadecadienal is hypothetical and serves as a placeholder for future experimental findings. The data for analogs is based on published studies on the respective insect species and is intended for comparative purposes.

Experimental Protocols

The evaluation of pheromonal activity involves a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the sensitivity of the olfactory receptor neurons to a given odorant.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect (typically a male for sex pheromone studies).

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test compound is injected into the airstream.

  • Signal Recording: The depolarization of the antennal neurons generates a voltage change, which is amplified and recorded as an electroantennogram. The amplitude of the negative deflection is proportional to the number of responding olfactory neurons.

  • Data Analysis: The EAG responses to the test compounds are compared to a control (solvent only) and often to a standard compound to normalize the results.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture, such as a pheromone gland extract.

Methodology:

  • Sample Injection: The extract is injected into a gas chromatograph (GC).

  • Compound Separation: The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a flame ionization detector - FID), and the other is directed over an insect antenna preparation (as in EAG).

  • Simultaneous Detection: The signals from the FID and the EAG are recorded simultaneously.

  • Identification of Active Compounds: Compounds that elicit an EAG response are identified by their corresponding retention time on the FID chromatogram.

Behavioral Assays

Behavioral assays are essential to determine the role of a potential pheromone in eliciting a behavioral response (e.g., attraction, courtship).

a) Wind Tunnel Assays:

  • Setup: A wind tunnel provides a laminar airflow with a controlled speed. The upwind end of the tunnel contains the odor source (e.g., a rubber septum impregnated with the test compound).

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Observation: The flight behavior of the insects is observed and recorded. Key behaviors include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and landing at the source.

  • Quantification: The percentage of insects exhibiting each behavior is quantified to determine the attractiveness of the test compound.

b) Field Trapping:

  • Trap Deployment: Traps (e.g., sticky traps) baited with lures containing the test compounds are deployed in the natural habitat of the target insect.

  • Experimental Design: Different lures (e.g., individual compounds, blends, different concentrations) and a control (unbaited trap) are tested in a randomized block design.

  • Data Collection: The number of target insects captured in each trap is recorded over a specific period.

  • Statistical Analysis: The trap catches are analyzed statistically to determine the most attractive compound or blend.

Visualizations

Pheromone Signaling Pathway

The following diagram illustrates a generalized signaling pathway for pheromone reception in an insect olfactory receptor neuron.

Pheromone_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Olfactory Receptor Neuron P Pheromone Molecule OBP Odorant Binding Protein (OBP) P->OBP Binding OR Olfactory Receptor (OR-ORco Complex) OBP->OR Transport & Delivery IonChannel Ion Channel OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Signal Propagation Experimental_Workflow cluster_0 Step 1: Identification cluster_1 Step 2: Synthesis & Verification cluster_2 Step 3: Electrophysiological Assay cluster_3 Step 4: Behavioral Bioassays Extract Pheromone Gland Extraction GCEAD GC-EAD Analysis Extract->GCEAD Synthesis Chemical Synthesis of Analogs GCEAD->Synthesis GCMS GC-MS Analysis (Purity Check) Synthesis->GCMS EAG Electroantennography (EAG) GCMS->EAG WindTunnel Wind Tunnel Assay EAG->WindTunnel FieldTrapping Field Trapping WindTunnel->FieldTrapping

References

Decoding Olfactory Signals: A Comparative Guide to Insect Cross-Reactivity with Aldehyde Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is largely governed by a sophisticated language of chemical cues, in which pheromones play a pivotal role. Among these, aldehyde pheromones are a significant class of semiochemicals that mediate crucial behaviors such as mating, aggregation, and alarm signaling. Understanding the specificity of the insect olfactory system to these aldehydes is paramount for the development of effective and targeted pest management strategies, as well as for advancing our fundamental knowledge of neurobiology and chemical ecology.

This guide provides a comprehensive comparison of the cross-reactivity of various insect species to different aldehyde pheromones. By presenting quantitative data from key electrophysiological and behavioral studies, detailing the experimental methodologies, and visualizing the underlying signaling pathways and workflows, this document serves as a critical resource for researchers navigating the complexities of insect olfaction.

Data Presentation: Comparative Olfactory Responses to Aldehyde Pheromones

The following tables summarize quantitative data from electrophysiological and behavioral assays, illustrating the varied responses of different insect species to a range of aldehyde pheromones and their analogs. This data highlights the specificity and cross-reactivity of their olfactory systems.

Table 1: Electrophysiological Responses of Insect Olfactory Sensory Neurons (OSNs) to Various Aldehydes

Insect SpeciesNeuron ClassAldehyde TestedResponse (spikes/s) ± SEMReference
Praying Mantis (Tenodera aridifolia)Class B (Broadly tuned)Propanal (C3)105.6 ± 10.1[1]
Butanal (C4)120.5 ± 9.8[1]
Pentanal (C5)135.2 ± 11.3[1]
Hexanal (C6)140.8 ± 12.5[1]
Heptanal (C7)138.4 ± 11.9[1]
Octanal (C8)125.7 ± 10.7[1]
Nonanal (C9)110.3 ± 9.5[1]
Class S (Short-chain tuned)Propanal (C3)98.7 ± 8.9[1]
Butanal (C4)115.4 ± 10.2[1]
Pentanal (C5)102.1 ± 9.3[1]
Hexanal (C6)85.6 ± 7.8[1]
Heptanal (C7)50.3 ± 5.1[1]
Octanal (C8)20.1 ± 2.5[1]
Nonanal (C9)15.4 ± 2.1[1]
Class M (Mid-chain tuned)Hexanal (C6)110.9 ± 10.5[1]
Heptanal (C7)125.8 ± 11.2[1]
Octanal (C8)130.2 ± 11.8[1]
Nonanal (C9)115.7 ± 10.9[1]

Table 2: Behavioral Responses of Insects to Aldehyde Pheromones and Analogs

Insect SpeciesAldehyde/Blend TestedBehavioral AssayResponse MetricResultReference
Citrus Long-Horned Beetle (Anoplophora chinensis)4-(n-heptyloxy)butan-1-ol, 4-(n-heptyloxy)butanal, nonanalY-tube Olfactometer% AttractionFemales significantly attracted to the three-component blend.[2]
Red Flour Beetle (Tribolium castaneum)4,8-dimethyldecanal (aggregation pheromone)Death Feigning AssayDuration of death feigningSignificantly shorter duration in the presence of the pheromone.[1]
Bed Bug (Cimex lectularius)(E)-2-hexenal, 4-oxo-(E)-2-hexenal, (E)-2-octenal, 4-oxo-(E)-2-octenalTwo-choice OlfactometerPreferencePreferential settling on the side with the conspecific aldehyde blend.[3]
Bed Bug (Cimex hemipterus)(E)-2-hexenal, 4-oxo-(E)-2-hexenal, (E)-2-octenal, 4-oxo-(E)-2-octenalTwo-choice OlfactometerPreferencePreferential settling on the side with the conspecific aldehyde blend.[3]

Experimental Protocols

Accurate and reproducible data are the cornerstone of comparative studies. The following are detailed methodologies for key experiments cited in this guide.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[4]

1. Insect Preparation:

  • Anesthetize the insect by chilling it on ice.

  • Carefully excise one antenna at its base using micro-scissors.

  • Mount the excised antenna between two electrodes. The basal end is connected to the reference electrode and the distal end to the recording electrode. A small portion of the distal tip may be clipped to ensure good electrical contact. Conductive gel is used to ensure a good connection.

2. Stimulus Preparation and Delivery:

  • Prepare serial dilutions of the aldehyde pheromones in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil.

  • Apply a known volume (e.g., 10 µL) of the diluted pheromone solution onto a filter paper strip.

  • Insert the filter paper into a Pasteur pipette.

  • Deliver a timed puff of purified and humidified air through the pipette, directing the airflow over the mounted antenna.

3. Recording and Data Analysis:

  • The electrodes are connected to a high-impedance DC amplifier.

  • Record the negative voltage deflection (EAG response) in millivolts (mV).

  • The amplitude of the EAG response is measured from the baseline to the peak of the negative deflection.

  • Responses are typically normalized by subtracting the response to a solvent control.

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that measures the action potentials from individual olfactory sensory neurons housed within a single sensillum.[5][6]

1. Insect Preparation:

  • The insect is restrained in a pipette tip or on a slide with wax or tape, with the head and antennae exposed and immobilized.

  • A ground electrode (typically a sharpened tungsten wire) is inserted into a non-critical part of the insect's body, often the eye.

2. Recording Electrode Placement:

  • Under high magnification, a sharp recording electrode (also a sharpened tungsten wire) is carefully inserted into the base of a single olfactory sensillum on the antenna.

  • Successful insertion is indicated by the appearance of spontaneous nerve impulses (spikes).

3. Stimulus Delivery:

  • A continuous stream of charcoal-filtered, humidified air is directed over the antenna.

  • The aldehyde stimulus, prepared in a similar manner to the EAG protocol, is injected into the airstream for a defined period (e.g., 500 ms).

4. Data Acquisition and Analysis:

  • The electrical signals are amplified, filtered, and recorded.

  • Spike sorting software is used to distinguish the action potentials from different neurons within the same sensillum based on their amplitude and shape.

  • The response is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous firing rate.

Behavioral Assays: Y-tube Olfactometer

This assay is used to assess the preference of an insect for one of two odor cues.

1. Apparatus Setup:

  • A Y-shaped glass or acrylic tube is used. A stream of purified air flows from the two arms and exits through the base.

  • The aldehyde stimulus is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a solvent control.

2. Experimental Procedure:

  • A single insect is introduced at the base of the Y-tube.

  • The insect is allowed a set amount of time to make a choice.

  • A choice is recorded when the insect moves a certain distance into one of the arms.

3. Data Analysis:

  • The number of insects choosing the treatment arm versus the control arm is recorded.

  • Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the aldehyde stimulus.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological and experimental processes relevant to the study of insect olfaction.

Insect_Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Odorant Aldehyde Pheromone Pore Pore Tubule Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Orco Delivers to OSN Olfactory Sensory Neuron (OSN) OR_Orco->OSN Activates Glomerulus Glomerulus OSN->Glomerulus Axon projects to PN Projection Neuron (PN) Glomerulus->PN Synapses with LN Local Interneuron (LN) Glomerulus->LN Synapses with Higher_Brain_Centers Higher Brain Centers (Mushroom Body, Lateral Horn) PN->Higher_Brain_Centers Transmits signal to LN->Glomerulus Modulates

Caption: Insect Olfactory Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Insect_Prep Insect Immobilization & Antenna Fixation Electrode_Placement Electrode Placement (EAG or SSR) Insect_Prep->Electrode_Placement Stimulus_Prep Aldehyde Dilution & Cartridge Preparation Stimulus_Delivery Pulsed Stimulus Delivery Stimulus_Prep->Stimulus_Delivery Data_Acquisition Signal Amplification & Recording Electrode_Placement->Data_Acquisition Stimulus_Delivery->Data_Acquisition Spike_Sorting Spike Sorting (SSR) Data_Acquisition->Spike_Sorting Response_Quantification Quantification of Response Magnitude Data_Acquisition->Response_Quantification Spike_Sorting->Response_Quantification Statistical_Analysis Statistical Comparison (e.g., ANOVA, t-test) Response_Quantification->Statistical_Analysis

Caption: Experimental Workflow for Electrophysiology.

References

In Vitro Validation of the Cytotoxic Effects of (Z)-9,17-Octadecadienal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of (Z)-9,17-Octadecadienal against well-characterized lipid-derived aldehydes, 4-hydroxynonenal (B163490) (HNE) and malondialdehyde (MDA). Due to the limited direct experimental data on (Z)-9,17-Octadecadienal, this document synthesizes information on structurally similar unsaturated aldehydes to provide a predictive comparison and outlines standard experimental protocols for its in vitro validation.

Executive Summary

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde, a class of compounds known to exhibit cytotoxic and genotoxic effects.[1] Like other aldehydes derived from lipid peroxidation, it is anticipated to induce cell death through mechanisms involving oxidative stress, protein and DNA damage, and the activation of apoptotic signaling pathways.[1][2] This guide compares its expected cytotoxic profile with that of HNE and MDA, two of the most studied and toxic products of lipid peroxidation.[3][4] Acrolein and crotonaldehyde (B89634) are other well-studied unsaturated aldehydes with potent cytotoxic effects.[3]

Data Presentation: A Quantitative Comparison of Aldehyde Cytotoxicity

To provide a clear comparison, the following tables summarize key quantitative data for the comparator aldehydes from various experimental studies. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions used.

Table 1: Comparative Cytotoxicity (IC50 Values) of Aldehydes

AldehydeCell LineIC50 (µM)Exposure Time (h)Assay
(Z)-9,17-Octadecadienal VariousData Not Available--
4-Hydroxynonenal (HNE)SH-SY5Y>54Cell Viability[5]
PC-1210-502Trypan Blue, MTT, LDH, NRU[6]
Malondialdehyde (MDA)Murine L5178Y lymphoma20-10024Cell Viability[4]

Table 2: Overview of Cytotoxic Mechanisms

Feature(Z)-9,17-Octadecadienal (Expected)4-Hydroxynonenal (HNE)Malondialdehyde (MDA)
Primary Mechanism Protein and DNA adduction, Oxidative StressMichael addition to proteins, Lipid peroxidationCross-linking of DNA and proteins
Cellular Effects Apoptosis, NecrosisApoptosis, Inhibition of DNA and protein synthesisMutagenesis, Cell division delay
Signaling Pathways MAPK, p53, Caspase activationp53, Bax, Caspase-3 activation[5]MAPK, Mitochondrial dysfunction[7]

Mandatory Visualizations

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Apoptosis Assays cluster_4 Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep (Z)-9,17-Octadecadienal & Comparators (HNE, MDA) Preparation cell_seeding->compound_prep treatment Cell Treatment with Aldehydes compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay annexin_v Annexin V Staining (Phosphatidylserine Exposure) treatment->annexin_v data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis annexin_v->data_analysis

G aldehyde (Z)-9,17-Octadecadienal (or other unsaturated aldehydes) ros Increased ROS (Oxidative Stress) aldehyde->ros mito Mitochondrial Dysfunction ros->mito p53 p53 Activation ros->p53 cyto_c Cytochrome c Release mito->cyto_c bax Bax Upregulation p53->bax bax->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the in vitro validation of (Z)-9,17-Octadecadienal's cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of (Z)-9,17-Octadecadienal, HNE, and MDA in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the aldehydes) and a positive control (a known cytotoxic agent). Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the microplate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided in a commercial kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Reagent Addition: Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.

Conclusion

This comparative guide underscores the anticipated cytotoxic potential of (Z)-9,17-Octadecadienal based on the known effects of structurally related unsaturated aldehydes. The provided experimental protocols offer a robust framework for the in vitro validation of its cytotoxic and apoptotic effects. Further investigation is warranted to fully characterize the toxicological profile of (Z)-9,17-Octadecadienal and its potential implications in various pathological conditions.

References

Stability Under Scrutiny: A Comparative Analysis of (Z)-9,17-Octadecadienal and Other Lepidopteran Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers and drug development professionals, this document benchmarks the stability of the insect sex pheromone (Z)-9,17-Octadecadienal against other known lepidopteran pheromones. Pheromone stability is a critical factor for the efficacy of pest management strategies, directly impacting field longevity and performance. This guide provides a comparative overview of stability, supported by experimental data and detailed methodologies.

Comparative Stability of Aldehyde Pheromones

Long-chain aldehyde pheromones, a common class of semiochemicals in Lepidoptera, are known for their susceptibility to degradation under field conditions. Factors such as temperature, UV radiation, and oxidation can significantly reduce their efficacy over time. The following table summarizes stability data for an aldehyde pheromone, (Z)-11-hexadecenal (Z11-16:Ald), under accelerated aging conditions. This data, derived from a patent application for storage-stable pheromone compositions, provides valuable insights into the stability of aldehyde-based active ingredients (AIs) and can serve as a proxy for estimating the stability of structurally similar compounds like (Z)-9,17-Octadecadienal.

Table 1: Stability of (Z)-11-Hexadecenal (Aldehyde AI) Under Accelerated Aging

Storage Duration (Weeks at 54°C)Initial Fatty Acid Content (%)Packaging ConditionRemaining Active Ingredient (%)
80Air~90%
80Vacuum~90%
80Desiccant~90%
80Nitrogen Purged>95%
80.7Not Specified<85%
81.5Not Specified<75%
82.0Not Specified<70%
82.5Not Specified<65%
83.1Not Specified<60%

Data adapted from patent application WO2024081627A1. The study assessed the rate of decomposition of the aldehyde AI with varying initial fatty acid content over 8 weeks at 54°C.[1]

Factors Influencing Pheromone Stability

The stability of pheromone lures is influenced by a variety of environmental and chemical factors. Understanding these factors is crucial for developing robust and effective formulations.

  • Temperature: Higher temperatures accelerate the degradation of pheromones and increase their volatility.[2]

  • UV Radiation: Sunlight can cause photodegradation of pheromone molecules.[3]

  • Oxygen: Oxidation is a significant degradation pathway for aldehyde pheromones.[1]

  • Formulation and Dispenser: The choice of dispenser and the inclusion of stabilizers like antioxidants can significantly enhance pheromone longevity.

Experimental Protocols

To ensure accurate and reproducible stability data, standardized experimental protocols are essential. The following outlines a general methodology for accelerated stability testing of pheromone lures.

Protocol 1: Accelerated Stability Testing

Objective: To evaluate the stability of a pheromone formulation under controlled, elevated temperature and humidity conditions to predict its shelf-life and field longevity.

Materials:

  • Pheromone dispensers (e.g., rubber septa, polyethylene (B3416737) vials) loaded with (Z)-9,17-Octadecadienal and other reference pheromones.

  • Environmental chamber with programmable temperature and humidity control.

  • Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis.

  • Analytical standards of the pheromones.

  • Solvents for extraction (e.g., hexane).

  • Inert gas (e.g., nitrogen) for sample storage.

Methodology:

  • Initial Analysis (Time 0): A subset of pheromone dispensers is analyzed at the beginning of the study to determine the initial concentration of the active ingredient.

  • Accelerated Aging: The remaining dispensers are placed in an environmental chamber set to a specific temperature and humidity (e.g., 54°C, as in the example above).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8 weeks), a set of dispensers is removed from the chamber.

  • Extraction: The pheromone is extracted from the dispensers using a suitable solvent.

  • GC-MS Analysis: The extracted samples are analyzed by GC-MS to quantify the remaining amount of the active pheromone. An internal standard is often used to improve accuracy.

  • Data Analysis: The percentage of the remaining pheromone at each time point is calculated relative to the initial concentration.

Visualization of Pheromone Signaling and Degradation

The following diagrams illustrate the generalized signaling pathway of a moth sex pheromone and a conceptual workflow for stability testing.

PheromoneSignaling cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Pheromone Pheromone Molecule ((Z)-9,17-Octadecadienal) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation IonChannel Ion Channel ORN->IonChannel Signal Transduction (G-protein cascade) Glomerulus Glomerulus ORN->Glomerulus IonChannel->ORN Depolarization (Action Potential) ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron HigherBrain Higher Brain Centers ProjectionNeuron->HigherBrain Behavioral Response

Caption: Generalized signaling pathway for a moth sex pheromone.

StabilityTestingWorkflow cluster_workflow Accelerated Stability Testing Workflow start Prepare Pheromone Lures (Test & Control) t0_analysis Initial Analysis (T=0) GC-MS Quantification start->t0_analysis aging Place in Environmental Chamber (e.g., 54°C) start->aging sampling Sample at Time Intervals (e.g., 1, 2, 4, 8 weeks) aging->sampling extraction Solvent Extraction of Pheromone sampling->extraction gcms GC-MS Analysis (Quantify Remaining AI) extraction->gcms analysis Data Analysis (% Degradation vs. Time) gcms->analysis end Determine Shelf-Life & Degradation Rate analysis->end

References

A Head-to-Head Comparison of Synthetic vs. Natural (Z)-9,17-Octadecadienal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic and naturally sourced (Z)-9,17-Octadecadienal. This document outlines the differences in their origin, potential impurities, and known biological activities, supported by experimental protocols and data presentation to aid in the selection of the appropriate compound for research and development purposes.

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde that has been identified in various natural sources, including the tubers of Solena amplexicaulis, where it is a major constituent (21.77%), and has also been reported in Panax ginseng.[1][2] While specific biological activities are still under investigation, it is reported to possess antimicrobial properties.[1] This guide will delve into a comparative analysis of this compound from both synthetic and natural origins.

Physicochemical Properties

Both synthetic and natural (Z)-9,17-Octadecadienal share the same fundamental chemical structure. However, the methods of production can lead to variations in purity and the profile of minor components.

PropertyValueSource
Molecular FormulaC₁₈H₃₂OPubChem
Molecular Weight264.45 g/mol PubChem
IUPAC Name(9Z)-octadeca-9,17-dienalPubChem
CAS Number56554-35-9PubChem
AppearanceExpected to be a colorless to pale yellow oilGeneral chemical properties of long-chain aldehydes

Data Presentation: A Comparative Overview

The following table summarizes the key comparative aspects between synthetic and natural (Z)-9,17-Octadecadienal. It is important to note that quantitative biological data for this specific compound is limited in publicly available literature. The data presented for biological activity are based on general knowledge of similar long-chain unsaturated aldehydes and should be experimentally verified.

FeatureSynthetic (Z)-9,17-OctadecadienalNatural (Z)-9,17-Octadecadienal
Source Chemical SynthesisExtracted from natural sources (e.g., Solena amplexicaulis)
Purity High purity achievable (>95-99%)Purity can vary depending on the extraction and purification methods. May contain other related natural products.
Stereoisomeric Purity High control over stereochemistry, allowing for the synthesis of the pure (Z)-isomer.May contain other stereoisomers depending on the biosynthetic pathway in the source organism.
Potential Impurities Reagents, solvents, and by-products from the synthesis.Other lipids, pigments, and secondary metabolites from the source organism.
Cost & Scalability Potentially lower cost for large-scale production. Scalability is dependent on the efficiency of the synthetic route.Can be more expensive and less scalable due to reliance on the availability and cultivation of the natural source.
Biological Activity (Antimicrobial) Expected to exhibit antimicrobial activity. Minimum Inhibitory Concentrations (MICs) require experimental determination.Reported to have antimicrobial activity.[1] Specific MIC values are not yet published.
Biological Activity (Cytotoxicity) Long-chain unsaturated aldehydes can exhibit cytotoxicity at high concentrations through protein and DNA damage.[1][3] IC₅₀ values need to be determined experimentally.Expected to have similar cytotoxic potential as the synthetic counterpart.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for the synthesis, extraction, and biological evaluation of (Z)-9,17-Octadecadienal are provided below.

Protocol 1: Proposed Synthesis of (Z)-9,17-Octadecadienal via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[4][5][6][7] A plausible synthetic route for (Z)-9,17-Octadecadienal is outlined below.

Workflow for the Synthesis of (Z)-9,17-Octadecadienal

Proposed Synthetic Workflow A 9-Bromononanal (B3093410) C Phosphonium (B103445) Salt Formation A->C B Triphenylphosphine (B44618) B->C D Deprotonation (e.g., n-BuLi) C->D E Phosphonium Ylide D->E G Wittig Reaction E->G F 9-Decenal (B1583488) F->G H (Z)-9,17-Octadecadienal G->H

Caption: Proposed synthetic workflow for (Z)-9,17-Octadecadienal via the Wittig reaction.

Materials:

  • 9-Bromononanal

  • Triphenylphosphine

  • Anhydrous solvent (e.g., THF)

  • Strong base (e.g., n-butyllithium)

  • 9-Decenal

  • Standard workup and purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Phosphonium Salt Formation: React 9-bromononanal with triphenylphosphine in an appropriate solvent to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent at low temperature to generate the phosphonium ylide.

  • Wittig Reaction: Add 9-decenal to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.

  • Workup and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography on silica gel to yield (Z)-9,17-Octadecadienal. The (Z)-isomer is generally favored with non-stabilized ylides.[7]

Protocol 2: Extraction of Natural (Z)-9,17-Octadecadienal from Solena amplexicaulis

Workflow for the Extraction of Natural (Z)-9,17-Octadecadienal

Extraction Workflow A Tuber of Solena amplexicaulis B Grinding and Homogenization A->B C Solvent Extraction (e.g., Methanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Column Chromatography E->F G Purified (Z)-9,17-Octadecadienal F->G

Caption: Workflow for the extraction and purification of natural (Z)-9,17-Octadecadienal.

Materials:

Procedure:

  • Sample Preparation: Fresh tubers of Solena amplexicaulis are washed, dried, and ground into a fine powder.

  • Extraction: The powdered material is extracted with methanol at room temperature with agitation for 24-48 hours.

  • Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude methanolic extract.

  • Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and analyzed (e.g., by GC-MS) to identify and isolate (Z)-9,17-Octadecadienal.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Testing Workflow A Prepare serial dilutions of (Z)-9,17-Octadecadienal B Inoculate with microbial suspension A->B C Incubate at optimal temperature and time B->C D Assess microbial growth (e.g., turbidity) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Test Compound: A stock solution of (Z)-9,17-Octadecadienal (synthetic or natural) is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The precise signaling pathway for (Z)-9,17-Octadecadienal is not yet elucidated. However, as a long-chain unsaturated aldehyde, it may act as a semiochemical, particularly in insects, interacting with the olfactory system. The general pathway for aldehyde pheromone detection in insects is depicted below.

Hypothetical Signaling Pathway for (Z)-9,17-Octadecadienal in an Insect Olfactory System

Hypothetical Pheromone Signaling Pathway cluster_0 Sensillum Lymph cluster_1 Olfactory Sensory Neuron Membrane P (Z)-9,17-Octadecadienal OBP Odorant-Binding Protein (OBP) P->OBP Binding Complex P-OBP Complex OBP->Complex OR Odorant Receptor (OR) / Ionotropic Receptor (IR) Complex->OR Delivery GPCR G-protein Coupled Receptor OR->GPCR Activation Signal Signal Transduction Cascade GPCR->Signal IonChannel Ion Channel Response Behavioral Response IonChannel->Response Depolarization Signal->IonChannel Opening

Caption: A generalized signaling pathway for an aldehyde pheromone in an insect olfactory system.

In this proposed pathway, (Z)-9,17-Octadecadienal enters the sensillum lymph and is bound by an odorant-binding protein (OBP). This complex transports the molecule to an odorant receptor (OR) or an ionotropic receptor (IR) on the membrane of an olfactory sensory neuron.[8][9][10] Receptor activation, likely through a G-protein coupled mechanism, initiates a signal transduction cascade, leading to the opening of ion channels, depolarization of the neuron, and ultimately, a behavioral response in the organism.[11]

Conclusion

The choice between synthetic and natural (Z)-9,17-Octadecadienal will depend on the specific research application. Synthetic routes offer the potential for high purity, stereochemical control, and scalability, which are critical for pharmacological and drug development studies. Natural extraction provides the compound as it exists in its biological context, which may be advantageous for ecological and some biochemical studies, but may come with challenges in purity and scalability.

This guide provides a framework for the comparative evaluation of (Z)-9,17-Octadecadienal from both origins. It is imperative that further experimental data be generated to fully characterize and compare the biological activities of the synthetic and natural forms of this compound. The provided protocols offer a starting point for researchers to undertake such investigations.

References

A Guide to the Statistical Validation of Bioassay Results for (Z)-9,17-Octadecadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation of bioassay results for the long-chain unsaturated aldehyde, (Z)-9,17-Octadecadienal. This compound has garnered interest for its potential antimicrobial and pheromonal activities. This document outlines the standard experimental protocols, data presentation formats, and statistical methodologies required to rigorously evaluate its biological efficacy in comparison to other relevant compounds.

Data Presentation: Comparative Bioactivity

To facilitate a clear and objective comparison, all quantitative data from bioassays should be summarized in structured tables. The following tables present a template for organizing experimental results, populated with hypothetical data for (Z)-9,17-Octadecadienal alongside published data for comparable molecules.

Antimicrobial Activity

The antimicrobial efficacy of (Z)-9,17-Octadecadienal can be quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of (Z)-9,17-Octadecadienal and Alternative Antimicrobial Aldehydes

CompoundTest OrganismMIC (µg/mL)Reference
(Z)-9,17-Octadecadienal Staphylococcus aureus[Hypothetical Data] 16N/A
Escherichia coli[Hypothetical Data] 32N/A
Candida albicans[Hypothetical Data] 16N/A
(E)-2-HexenalEscherichia coli125[1]
Staphylococcus aureus62.5[1]
(E)-2-NonenalEscherichia coli500[1]
Staphylococcus aureus125[1]
CinnamaldehydeEscherichia coli200[2]
Staphylococcus aureus100[2]

Note: Data for (Z)-9,17-Octadecadienal is hypothetical and for illustrative purposes pending specific experimental results.

Pheromonal Activity

The potential of (Z)-9,17-Octadecadienal to act as an insect pheromone can be assessed using electroantennography (EAG), which measures the electrical response of an insect's antenna to volatile compounds.

Table 2: Comparative Electroantennogram (EAG) Dose-Response of Male Helicoverpa armigera to (Z)-9,17-Octadecadienal and Known Pheromone Components

CompoundDose (µg)Mean EAG Response (mV) ± SEReference
(Z)-9,17-Octadecadienal 1[Hypothetical Data] 0.4 ± 0.05N/A
10[Hypothetical Data] 1.1 ± 0.1N/A
100[Hypothetical Data] 1.8 ± 0.2N/A
(Z)-11-Hexadecenal101.5 ± 0.1[3]
(Z)-9-Hexadecenal101.2 ± 0.1[3]
Hexane (Control)-0.1 ± 0.02[3]

Note: Data for (Z)-9,17-Octadecadienal is hypothetical and for illustrative purposes pending specific experimental results. SE = Standard Error.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and valid bioassay data.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[4][5]

  • Preparation of Materials:

    • A pure, overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • A stock solution of (Z)-9,17-Octadecadienal of known concentration, typically dissolved in a suitable solvent like DMSO due to its lipophilic nature.[6]

    • Sterile 96-well microtiter plates.

    • Sterile broth medium.

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the (Z)-9,17-Octadecadienal stock solution in the microtiter plate wells containing broth to achieve a range of concentrations.

    • Add the prepared inoculum to each well.

    • Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Electroantennography (EAG) for Pheromonal Activity

EAG is a technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus.[3]

  • Insect Preparation:

    • Use adult male insects of the target species (e.g., Helicoverpa armigera), typically 2-3 days post-eclosion.

    • Anesthetize the insect (e.g., by cooling) and carefully excise an antenna.

  • Electrode Placement:

    • Mount the excised antenna between two electrodes using a conductive gel. The indifferent electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

  • Odorant Delivery:

    • Prepare solutions of (Z)-9,17-Octadecadienal and control compounds in a volatile solvent (e.g., hexane) at various concentrations.

    • Apply a known amount of each solution to a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

  • Data Recording and Analysis:

    • Amplify and record the voltage change between the electrodes. The peak amplitude of the negative deflection is measured as the EAG response.

    • Normalize responses to a standard reference compound to account for variations in antennal preparation sensitivity over time.

Statistical Validation of Bioassay Results

Rigorous statistical analysis is essential to validate the significance of the obtained bioassay results.

Analysis of MIC Data

  • Descriptive Statistics: Calculate the mode and range of MIC values from replicate experiments.

  • Inferential Statistics: For comparative studies, non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test are often appropriate for comparing MIC distributions between different compounds or strains, as MIC data is typically not normally distributed.

Analysis of EAG Dose-Response Data

  • Dose-Response Curves: Plot the mean EAG response against the logarithm of the odorant concentration.

  • Non-linear Regression: Fit a sigmoidal dose-response model (e.g., four-parameter logistic function) to the data to determine parameters such as the maximum response (Emax) and the concentration that elicits a half-maximal response (EC50).[7][8]

  • Analysis of Variance (ANOVA): Use ANOVA followed by post-hoc tests (e.g., Tukey's HSD) to determine if there are statistically significant differences in the EAG responses elicited by different compounds at various concentrations.

Visualizing Signaling Pathways and Workflows

Pheromone Signal Transduction in Insects

The perception of aldehyde pheromones in insects involves a cascade of events beginning with the binding of the pheromone molecule to an Odorant Binding Protein (OBP) and culminating in the generation of an electrical signal.

Pheromone_Signaling cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane P (Z)-9,17-Octadecadienal OBP Odorant Binding Protein (OBP) P->OBP Binding P_OBP Pheromone-OBP Complex OBP->P_OBP OR Odorant Receptor (OR-Orco Complex) P_OBP->OR Delivery & Activation IonChannel Ion Channel (Open) OR->IonChannel Conformational Change Depol Depolarization IonChannel->Depol Ion Influx (Na+, Ca2+) Signal Action Potential to Antennal Lobe Depol->Signal

Caption: Generalized insect olfactory signal transduction pathway for aldehyde pheromones.

Antimicrobial Action of Aldehydes on Bacteria

Unsaturated aldehydes are thought to exert their antimicrobial effect primarily by disrupting the bacterial cell membrane and interacting with cellular macromolecules.

Antimicrobial_Action cluster_cell Bacterial Cell Aldehyde (Z)-9,17-Octadecadienal Membrane Cell Membrane Aldehyde->Membrane Interaction Proteins Cellular Proteins & Enzymes Aldehyde->Proteins Interaction DNA DNA Aldehyde->DNA Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Inactivation Protein Inactivation Proteins->Inactivation Inactivation->CellDeath Damage DNA Damage DNA->Damage Damage->CellDeath

Caption: Proposed mechanism of antimicrobial action for unsaturated aldehydes against bacteria.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow Start Start PrepCulture Prepare Bacterial/ Fungal Culture Start->PrepCulture PrepCompound Prepare Stock Solution of (Z)-9,17-Octadecadienal Start->PrepCompound Standardize Standardize Inoculum (0.5 McFarland) PrepCulture->Standardize SerialDilute Perform Serial Dilutions in 96-well Plate PrepCompound->SerialDilute Inoculate Inoculate Wells with Standardized Culture Standardize->Inoculate SerialDilute->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read Read Results Visually for Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow Start Start PrepInsect Prepare Insect (Anesthetize & Excise Antenna) Start->PrepInsect PrepStimuli Prepare Odorant Solutions (Test & Control) Start->PrepStimuli MountAntenna Mount Antenna on Electrodes PrepInsect->MountAntenna DeliverStimulus Deliver Odor Puff over Antenna MountAntenna->DeliverStimulus PrepStimuli->DeliverStimulus RecordSignal Amplify & Record EAG Signal DeliverStimulus->RecordSignal AnalyzeData Measure Peak Amplitude & Normalize Data RecordSignal->AnalyzeData PlotCurve Plot Dose-Response Curve AnalyzeData->PlotCurve End End PlotCurve->End

Caption: Workflow for an Electroantennography (EAG) experiment.

References

Safety Operating Guide

Navigating the Disposal of (Z)-9,17-Octadecadienal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of (Z)-9,17-Octadecadienal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

Given the absence of a specific SDS for (Z)-9,17-Octadecadienal, a cautious approach to its disposal is necessary. The following steps are based on guidelines for similar long-chain aldehydes and should be carried out in consultation with your institution's Environmental Health and Safety (EHS) department.

  • Initial Assessment and Waste Collection :

    • Characterize the waste stream. Is the (Z)-9,17-Octadecadienal in a pure form, or is it mixed with solvents or other reagents?

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of the aldehyde.

  • Small Quantities (Typical Laboratory Scale) :

    • For small amounts, absorption onto an inert material such as vermiculite, sand, or commercial sorbent pads is a recommended first step.

    • The absorbed material should then be placed in a sealed, labeled container for hazardous waste pickup.

  • Large Quantities :

    • For larger volumes, direct disposal via a licensed chemical waste management company is the most appropriate and compliant method.

    • Do not attempt to dilute and pour large quantities down the drain, as this can have adverse environmental effects and may be in violation of local regulations.

  • Decontamination :

    • Thoroughly decontaminate any equipment or surfaces that have come into contact with (Z)-9,17-Octadecadienal using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.

    • Collect all decontamination materials (e.g., wipes, swabs) as hazardous waste.

  • Final Disposal :

    • All collected waste must be disposed of through your institution's official hazardous waste program.

    • Ensure that the waste is clearly labeled with the full chemical name: (Z)-9,17-Octadecadienal.

Key Chemical and Safety Data

The following table summarizes the known physical and chemical properties of (Z)-9,17-Octadecadienal and general safety information extrapolated from similar compounds.

PropertyValueSource/Comment
Molecular Formula C18H32OPubChem
Molecular Weight 264.45 g/mol PubChem
Physical State Presumed to be a liquid at room temperatureBased on similar long-chain aldehydes
Toxicity Data not available. Assumed to have low to moderate toxicity.Caution is advised.
Environmental Hazard Data not available. Avoid release into the environment.General precaution for organic chemicals.
Disposal Method Incineration by a licensed hazardous waste facility.Best practice for non-halogenated organic compounds.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of (Z)-9,17-Octadecadienal.

start Start: (Z)-9,17-Octadecadienal Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 100g) assess_quantity->small_quantity < 100g large_quantity Large Quantity (e.g., > 100g) assess_quantity->large_quantity >= 100g absorb Absorb on Inert Material (e.g., Vermiculite) small_quantity->absorb collect_waste Collect in Labeled, Sealed Container large_quantity->collect_waste absorb->collect_waste contact_ehs Contact Institutional EHS for Pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for (Z)-9,17-Octadecadienal.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the best available data for similar chemical compounds. A specific Safety Data Sheet (SDS) for (Z)-9,17-Octadecadienal was not found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a final determination on the appropriate disposal procedures. Always perform a risk assessment before handling any chemical.

Personal protective equipment for handling 9,17-Octadecadienal, (Z)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 9,17-Octadecadienal, (Z)-. Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must be worn at all times. A full face shield is required when handling larger quantities or when there is a significant splash risk.[1]
Hands Chemical-Resistant GlovesSingle-use nitrile gloves are acceptable for incidental contact.[1][2] Latex gloves are not recommended.[1] For prolonged contact, consult glove manufacturer's chemical resistance guides.[3]
Body Laboratory Coat or Chemical Protective ApronA long-sleeved lab coat is the minimum requirement.[1][4] An impervious chemical protective apron should be worn over the lab coat when pouring or handling significant quantities.[1]
Feet Closed-Toe ShoesShoes must be made of a non-porous material.[1][5]
Respiratory As needed, based on risk assessmentWork should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or if there is a spill, appropriate respiratory protection may be required.[1]

Safe Handling and Operational Plan

A systematic approach to handling 9,17-Octadecadienal, (Z)- is crucial to minimize exposure and prevent accidents.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (if available) and this guide prep2 Ensure fume hood is operational prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Work within the fume hood prep3->handle1 handle2 Dispense the required amount of 9,17-Octadecadienal, (Z)- handle1->handle2 handle3 Securely cap the primary container handle2->handle3 post1 Clean the work area thoroughly handle3->post1 post2 Dispose of waste in designated containers post1->post2 post3 Remove and dispose of gloves properly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for the safe handling of 9,17-Octadecadienal, (Z)-.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review this safety guide and any available chemical safety information.

    • Verify that the chemical fume hood is functioning correctly.

    • Put on all required PPE as specified in Table 1.

  • Handling:

    • All manipulations of 9,17-Octadecadienal, (Z)- must be performed inside a certified chemical fume hood to prevent the inhalation of any volatile components.[2]

    • When transferring the chemical, do so carefully to avoid splashes.

    • Keep the primary container tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Table 2: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill For a small spill within a fume hood, use an absorbent material to contain and collect the substance. Place the absorbent material in a sealed container for disposal.
Large Spill Evacuate the immediate area and alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

Proper disposal of 9,17-Octadecadienal, (Z)- and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Chemical Waste Disposal

start Waste Generated waste_type Is the waste liquid or solid? start->waste_type liquid_waste Segregate into 'Organic Liquid Waste' container waste_type->liquid_waste Liquid solid_waste Segregate into 'Contaminated Solid Waste' container waste_type->solid_waste Solid label_container Ensure waste container is clearly labeled with contents and hazards liquid_waste->label_container solid_waste->label_container seal_container Tightly seal the container label_container->seal_container store_container Store in a designated, well-ventilated waste accumulation area seal_container->store_container end Arrange for professional disposal store_container->end

Caption: Decision process for the disposal of 9,17-Octadecadienal, (Z)- waste.

Disposal Protocols:

  • Waste Segregation: Do not pour 9,17-Octadecadienal, (Z)- down the drain.[2] All waste, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in designated hazardous waste containers.[2][6]

  • Container Management: Use appropriate, clearly labeled, and sealed containers for waste collection to prevent leaks or vapor release.[6]

  • Collection: Store waste containers in a well-ventilated, designated area away from incompatible materials. Follow your institution's guidelines for hazardous waste pickup and disposal.

References

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